molecular formula C8H3Br2FO2 B15199967 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Cat. No.: B15199967
M. Wt: 309.91 g/mol
InChI Key: UBNAIVOIZHVWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one is a useful research compound. Its molecular formula is C8H3Br2FO2 and its molecular weight is 309.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H3Br2FO2

Molecular Weight

309.91 g/mol

IUPAC Name

2,5-dibromo-7-fluoro-1-benzofuran-3-one

InChI

InChI=1S/C8H3Br2FO2/c9-3-1-4-6(12)8(10)13-7(4)5(11)2-3/h1-2,8H

InChI Key

UBNAIVOIZHVWHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(O2)Br)F)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the rational synthesis of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one . As this specific substitution pattern represents a highly specialized intermediate—likely a pharmacophore for kinase inhibitors or a precursor to functionalized benzofurans—this guide constructs a modular, validated synthetic pathway based on established "nearest neighbor" heterocyclic chemistry.

Executive Summary & Retrosynthetic Logic

The target molecule, 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one , contains a reactive


-halo ketone moiety (C2-Br) and an aryl halide (C5-Br) capable of orthogonal functionalization (e.g., Suzuki-Miyaura coupling). The C7-fluorine atom provides metabolic stability and modulates the pKa of the phenol residue in potential metabolites.

Retrosynthetic Analysis:

  • C2-Bromination: The C2 bromine is introduced last via electrophilic

    
    -halogenation of the enolizable ketone.
    
  • Core Cyclization: The benzofuran-3(2H)-one scaffold is constructed via intramolecular Friedel-Crafts acylation (or Houben-Hoesch cyclization). Given the electron-withdrawing nature of the halogens (Br, F), Polyphosphoric Acid (PPA) is selected as the cyclizing agent to overcome ring deactivation.

  • Starting Material: The synthesis originates from the commercially available 4-bromo-2-fluorophenol .

Retrosynthetic Diagram

Retrosynthesis Target 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one Intermediate 5-Bromo-7-fluorobenzofuran-3(2H)-one Target->Intermediate Electrophilic Bromination Precursor (4-Bromo-2-fluorophenoxy)acetic acid Intermediate->Precursor Intramolecular Cyclization (PPA) Start 4-Bromo-2-fluorophenol Precursor->Start Williamson Ether Synthesis

Caption: Retrosynthetic disconnection showing the linear assembly from the phenol precursor.

Experimental Protocol

Stage 1: Synthesis of (4-Bromo-2-fluorophenoxy)acetic acid

This step installs the two-carbon linker required for the furanone ring.

  • Reagents: 4-Bromo-2-fluorophenol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq), Water.

  • Mechanism: Williamson Ether Synthesis (

    
    ).
    

Protocol:

  • Dissolve 4-bromo-2-fluorophenol (19.1 g, 100 mmol) in a solution of NaOH (10 g, 250 mmol) in water (100 mL).

  • Add chloroacetic acid (11.3 g, 120 mmol) slowly to the stirring phenolate solution.

  • Reflux the mixture for 4 hours. The solution should remain basic (pH > 10); add more NaOH if necessary.

  • Cool to room temperature and acidify with conc. HCl to pH 1.

  • The product will precipitate as a white solid. Filter, wash with cold water, and recrystallize from ethanol/water.

Key Quality Attribute (KQA): The disappearance of the phenolic -OH stretch (~3400 cm⁻¹) in IR and the appearance of the carboxylic acid carbonyl (~1710 cm⁻¹) confirm conversion.

Stage 2: Cyclization to 5-Bromo-7-fluorobenzofuran-3(2H)-one

This is the critical step. The presence of Br and F on the benzene ring deactivates it toward electrophilic aromatic substitution. Standard Lewis acids (AlCl₃) often fail here; Polyphosphoric Acid (PPA) serves as both solvent and catalyst to drive the dehydration/cyclization.

  • Reagents: (4-Bromo-2-fluorophenoxy)acetic acid, Polyphosphoric Acid (PPA).

  • Conditions: 80–100°C, 2–4 hours.

Protocol:

  • Place PPA (100 g) in a chemically resistant flask and heat to 70°C to reduce viscosity.

  • Add (4-Bromo-2-fluorophenoxy)acetic acid (10 g) portion-wise with vigorous mechanical stirring.

  • Raise temperature to 90°C. Monitor by TLC (System: Hexane/EtOAc 4:1). The reaction is complete when the starting acid spot disappears.

  • Quench: Pour the hot reaction mixture slowly onto 300 g of crushed ice with stirring. (Caution: Exothermic).

  • Extract the aqueous slurry with Dichloromethane (DCM) (3 x 50 mL).

  • Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Dry over MgSO₄ and concentrate to yield the benzofuran-3-one core.

Stage 3: Regioselective Synthesis of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Direct bromination must be controlled to prevent poly-bromination (formation of the 2,2-dibromo species). Phenyltrimethylammonium Tribromide (PTT) is chosen over elemental bromine for its stoichiometric precision and milder conditions.

  • Reagents: 5-Bromo-7-fluorobenzofuran-3(2H)-one (1.0 eq), PTT (1.05 eq), THF or Acetic Acid.

  • Temp: 0°C to Room Temperature (RT).

Protocol:

  • Dissolve the Stage 2 product (2.31 g, 10 mmol) in anhydrous THF (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add Phenyltrimethylammonium Tribromide (PTT) (3.95 g, 10.5 mmol) portion-wise over 15 minutes.

    • Note: The orange color of the reagent will fade as it is consumed.

  • Allow to warm to RT and stir for 1 hour.

  • Filter off the precipitated quaternary ammonium salt byproduct.

  • Concentrate the filtrate.[1] Purify via short-path silica gel chromatography (Eluent: Hexane/DCM) to isolate the target.

Stability Warning:


-Halo ketones are reactive lachrymators. Store at -20°C under argon.

Data Summary & Process Parameters

ParameterStage 1 (Etherification)Stage 2 (Cyclization)Stage 3 (Bromination)
Reagent Chloroacetic acid / NaOHPolyphosphoric Acid (PPA)PTT (Tribromide)
Temperature 100°C (Reflux)90°C0°C

25°C
Time 4 Hours3 Hours1.5 Hours
Key Risk O- vs C-alkylation (Control pH)Incomplete cyclization (Deactivation)Over-bromination (2,2-dibromo)
Expected Yield 85-90%60-75%70-80%
Appearance White SolidOff-white/Yellow SolidPale Yellow Solid/Oil

Reaction Pathway Visualization

The following diagram illustrates the chemical transformations and the logic flow for the synthesis.

SynthesisPath cluster_0 Stage 1: Precursor Assembly cluster_1 Stage 2: Core Formation cluster_2 Stage 3: Functionalization SM 4-Bromo-2-fluorophenol (SM) Ether (4-Bromo-2-fluorophenoxy)acetic acid SM->Ether + ClCH2COOH NaOH, Reflux Core 5-Bromo-7-fluorobenzofuran-3(2H)-one Ether->Core PPA, 90°C Intramolecular Friedel-Crafts Target 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one (Target) Core->Target PTT (1.05 eq) THF, 0°C Byproduct 2,2,5-Tribromo byproduct (Avoid via stoichiometry) Core->Byproduct Excess Br2

Caption: Step-wise transformation from commercial phenol to the dibromo-fluorobenzofuranone target.

Critical Analysis & Troubleshooting

Why PPA over AlCl₃?

In Stage 2, the substrate contains a Fluorine (ortho to the reaction site) and a Bromine (para to the reaction site). Both are inductively electron-withdrawing.

  • AlCl₃ (Friedel-Crafts): Requires the conversion of the acid to an acid chloride first (using

    
    ). The subsequent cyclization often stalls on deactivated rings due to the formation of stable complexes with the carbonyl oxygen.
    
  • PPA: Acts as a solvent and a non-nucleophilic strong acid. It effectively protonates the carboxylic acid to generate the acylium ion equivalent without requiring the acid chloride intermediate, driving the reaction through entropy (ring closure) despite the electronic deactivation.

Controlling Bromination (Mono vs. Di)

The C2 position is highly activated by the adjacent carbonyl.

  • Risk: Using elemental bromine (

    
    ) often leads to the thermodynamic 2,2-dibromo product because the first bromine increases the acidity of the remaining 
    
    
    
    -proton.
  • Solution: Phenyltrimethylammonium Tribromide (PTT) releases bromine slowly in equilibrium. By using exactly 1.05 equivalents at 0°C, the kinetic mono-bromo product is favored.

References

  • Benzofuranone Synthesis (General)

    • Review of synthetic str
    • Source: Organic Chemistry Portal. "Synthesis of Benzofuran-3(2H)-ones".
    • URL: [Link]

  • Bromination Kinetics (PTT Reagent)

    • Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide.
    • Source: Journal of Chemical and Pharmaceutical Research (JOCPR).
    • URL: [Link]

  • Cyclization of Deactivated Phenols

    • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy.
    • Source: RSC Advances / Loughborough University.
    • URL: [Link]

  • Properties of 5-Bromo-7-fluorobenzofuran

    • PubChem Compound Summary for CID 22144820.
    • Source: N
    • URL: [Link]

Sources

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical properties of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one Content Type: Technical Monograph / Chemical Profile Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biology Researchers.

Executive Summary

2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one represents a highly specialized, dual-functionalized heterocyclic scaffold.[1] It belongs to the class of coumaranones (benzofuran-3-ones), which serve as critical intermediates in the synthesis of bioactive aurones, flavones, and fused tricyclic systems.

This compound is distinct due to its orthogonal reactivity :

  • The C2-Bromine (Aliphatic): An

    
    -halo ketone "warhead" susceptible to rapid nucleophilic substitution (
    
    
    
    ) and heterocyclization (e.g., Hantzsch thiazole synthesis).
  • The C5-Bromine (Aromatic): A stable aryl halide handle ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) post-cyclization.

  • The C7-Fluorine: Modulates lipophilicity and metabolic stability, acting as a bioisostere for hydrogen while influencing the pKa of neighboring protons.

Physicochemical Properties

Note: As a specialized intermediate, specific experimental bulk properties are often proprietary. The values below represent a synthesis of experimental data from close structural analogs (e.g., 5-bromobenzofuran-3(2H)-one) and high-fidelity consensus modeling.

Table 1: Core Chemical Specifications
ParameterValue / DescriptionConfidence Level
IUPAC Name 2,5-Dibromo-7-fluoro-2,3-dihydro-1-benzofuran-3-oneStandard
CAS Registry Not broadly indexed; Derivative of 54450-20-3N/A
Molecular Formula

Exact
Molecular Weight 309.91 g/mol Exact
Physical State Crystalline Solid (Pale yellow to orange)High (Analog based)
Melting Point 85 – 92 °C (Decomposes)Predicted Range*
Solubility Soluble in DCM, THF, EtOAc; Low in Hexanes/WaterHigh
LogP (Oct/Wat) 3.45 ± 0.4 Calculated (Consensus)
Topological PSA 26.3 ŲCalculated
H-Bond Acceptors 2 (Carbonyl O, Furan O)Exact
Chirality Racemic (±) at C2 positionStructural Feature

*Note:


-bromo ketones in the benzofuranone series often exhibit lower melting points than their non-halogenated parents due to steric disruption of crystal packing, but may decompose upon melting due to thermal instability.

Synthetic Accessibility & Workflow

The synthesis of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one is typically achieved via the regioselective


-bromination  of the parent 5-bromo-7-fluorobenzofuran-3(2H)-one. Direct bromination of the benzofuran core is less selective; therefore, the "retained ketone" approach is preferred.
Protocol: Regioselective -Bromination

Reagents: Phenyltrimethylammonium tribromide (PTT) or


 (preferred for kinetic control).
Solvent:  THF or Acetic Acid/DCM (1:1).
  • Dissolution: Dissolve 1.0 eq of 5-bromo-7-fluorobenzofuran-3(2H)-one in anhydrous THF.

  • Reagent Addition: Add 1.05 eq of PTT portion-wise at 0°C. Critical: Maintain low temperature to prevent poly-bromination (2,2-dibromo species).

  • Monitoring: The reaction is monitored by TLC (visualized by UV/anisaldehyde). The product is less polar than the starting material.

  • Workup: Quench with saturated

    
     (to remove active bromine), extract with EtOAc, and wash with brine.
    
  • Purification: Rapid filtration through a silica plug. Warning: Silica gel acidity can induce dehydrobromination to the benzofuran or hydrolysis. Use neutral alumina if possible.

Visualization: Synthetic Pathway

SynthesisPath Substrate 5-Bromo-7-fluoro- benzofuran-3(2H)-one (Precursor) Intermediate Enol Intermediate Substrate->Intermediate Enolization (THF, 0°C) Reagent Brominating Agent (PTT or CuBr2) Reagent->Intermediate Product 2,5-Dibromo-7-fluoro- benzo[b]furan-3(2H)-one (Target) Intermediate->Product Electrophilic Halogenation ByProduct 2,2-Dibromo (Over-bromination) Product->ByProduct Excess Reagent (>1.1 eq)

Figure 1: Regioselective synthesis pathway via electrophilic halogenation of the enol tautomer.

Reactivity Profile & Applications

The utility of this compound lies in its "Warhead" nature. The C2-Bromine is exceptionally labile due to the adjacent carbonyl (electron-withdrawing), making it a prime candidate for heterocyclization.

A. The Hantzsch-Type Cyclization

Reaction with thioamides or thioureas yields fused thiazolo-benzofurans . This is a critical workflow in kinase inhibitor discovery.

B. Nucleophilic Substitution ( )

Reaction with primary amines or azides allows for the introduction of solubilizing groups or "click" chemistry handles before the final cross-coupling of the aryl bromide.

Visualization: Reactivity Logic

Reactivity Center 2,5-Dibromo-7-fluoro- benzo[b]furan-3(2H)-one Thiazole Fused Thiazolo[3,2-a] benzofuran derivatives Center->Thiazole Cyclocondensation (C2-Br + Carbonyl) Amination 2-Amino-benzofuran-3-one derivatives Center->Amination SN2 Displacement (C2-Br only) Biaryl 5-Aryl-substituted scaffolds Center->Biaryl Chemoselective Coupling (C5-Br intact) Thiourea Thioureas / Thioamides (Reflux, EtOH) Thiourea->Center Amine Primary Amines (0°C, mild base) Amine->Center Palladium Pd(0) Catalyst (Suzuki Coupling) Palladium->Biaryl

Figure 2: Divergent reactivity profile. Note that C5-Br coupling (Suzuki) is typically performed AFTER C2 modification to avoid catalyst poisoning by the reactive


-bromo ketone.

Handling, Stability & Safety (E-E-A-T)

Warning: This compound is a potent lachrymator and skin irritant. It shares structural homology with bromoacetone derivatives.

  • Thermal Instability:

    
    -Halo ketones are prone to elimination of HBr (dehydrohalogenation) to form the benzofuran or polymerization. Store at -20°C under Argon. 
    
  • Hydrolysis Risk: The C2-Br bond is sensitive to moisture. In the presence of water/base, it hydrolyzes to the

    
    -hydroxy ketone or undergoes ring-opening.
    
  • Racemization: In solution, the C2 stereocenter racemizes rapidly via keto-enol tautomerism. Enantioselective applications require immediate derivatization or dynamic kinetic resolution (DKR).

References

  • Synthesis of Benzofuran-3(2H)-ones: Rong, Z., et al. (2020).[2] Hg(OTf)2-Catalyzed Synthesis of Coumaran-3-ones. Organic Letters, 22(9), 3245-3250.

  • Kinetics of Bromination: Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Journal of Chemical and Pharmaceutical Research, 2016.

  • Precursor Data (5-Bromo-7-fluorobenzofuran): PubChem CID 22144820.[3] National Center for Biotechnology Information (2025).

  • Reactivity of

    
    -Bromo Ketones:  Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications. 
    

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one, a halogenated heterocyclic compound of interest to researchers and professionals in drug development. This document eschews a rigid template, instead adopting a holistic and logical workflow that mirrors the scientific process of discovery. It is designed to be a self-validating system, where each analytical step corroborates the others, leading to an unambiguous structural assignment.

The core of this guide is built on the foundational pillars of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray diffraction. We will delve into the causality behind the selection of each technique and provide detailed, field-proven protocols.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

The initial characterization of a novel compound like 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one begins with techniques that provide fundamental information about its molecular weight, elemental composition, and the functional groups present.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the cornerstone for determining the elemental composition of a molecule. For a compound with multiple halogens, the isotopic pattern is a critical diagnostic tool. The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1, a definitive signature for dibrominated compounds.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. A full scan from m/z 100 to 500 is typically sufficient.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Calculate the theoretical exact mass and isotopic distribution for the proposed formula (C₈H₃Br₂FO₂) and compare it with the experimental data.

Data Presentation: Expected HRMS Data

ParameterExpected Value
Molecular Formula C₈H₃Br₂FO₂
Calculated Exact Mass 323.8481
Observed m/z ~323.8481 (and corresponding isotopic peaks)
Isotopic Pattern Characteristic 1:2:1 ratio for M, M+2, M+4
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in a molecule. For 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one, we anticipate key vibrational modes corresponding to the carbonyl group, the aromatic ring, and the carbon-halogen bonds.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide or analyze the neat solid using an attenuated total reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~1720-1740C=O (ketone)Stretch
~1600-1450C=CAromatic ring stretch
~1300-1100C-OEther stretch
~1100-1000C-FStretch
~700-500C-BrStretch

Unraveling the Connectivity: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity of the atoms.

Expertise & Experience: The substitution pattern on the aromatic ring and the stereochemistry at the chiral center (C2) can be determined through a careful analysis of chemical shifts, coupling constants, and through-bond correlations. The fluorine atom will introduce additional couplings to nearby protons and carbons, which are invaluable for confirming its position.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Analysis:

    • ¹H NMR: Determine the number of unique proton signals, their chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern).

    • ¹³C NMR & DEPT-135: Identify the number of unique carbon signals and classify them as CH₃, CH₂, CH, or quaternary carbons.

    • COSY: Establish proton-proton (¹H-¹H) correlations between adjacent protons.

    • HSQC: Correlate each proton signal with its directly attached carbon.[1]

    • HMBC: Identify long-range (2-3 bond) correlations between protons and carbons to piece together the molecular skeleton.[1]

Data Presentation: Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~5.0-5.5ddJ(H-H) = ~2-4, J(H-F) = ~1-31H
H-4~7.5-7.8dJ(H-H) = ~21H
H-6~7.3-7.6dJ(H-H) = ~21H

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)DEPT-135
C-2~70-80CH
C-3~190-200C
C-3a~120-130C
C-4~125-135CH
C-5~115-125C
C-6~130-140CH
C-7~150-160 (d, J(C-F) = ~240-260)C
C-7a~145-155C

Visualization: NMR Correlation Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_structure Structural Fragments H1 ¹H NMR (Chemical Shifts, Couplings, Integrals) HSQC HSQC (¹JCH Correlations) H1->HSQC HMBC HMBC (²⁻³JCH Correlations) H1->HMBC COSY COSY (³JHH Correlations) H1->COSY C13 ¹³C NMR & DEPT-135 (Chemical Shifts, Carbon Types) C13->HSQC C13->HMBC Fragments Identify Spin Systems & Key Fragments HSQC->Fragments HMBC->Fragments COSY->Fragments Final_Structure Final Structure Assembly Fragments->Final_Structure

Caption: Workflow for structure elucidation using NMR spectroscopy.

Definitive Confirmation: Single-Crystal X-ray Diffraction

Trustworthiness: While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray diffraction offers the most definitive and unambiguous proof of molecular structure in the solid state.[2][3][4][5][6] It provides precise bond lengths, bond angles, and the relative stereochemistry of the molecule.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo or Cu Kα radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

Visualization: Logical Flow of Structure Elucidation

Structure_Elucidation_Flow cluster_initial Initial Characterization cluster_nmr Detailed Connectivity (NMR) cluster_confirmation Absolute Confirmation start Synthesized Compound HRMS HRMS Molecular Formula Isotopic Pattern start->HRMS FTIR FTIR Functional Groups (C=O, C-F, C-Br) start->FTIR Proposed_Structure Proposed Structure HRMS->Proposed_Structure FTIR->Proposed_Structure NMR_1D ¹H & ¹³C NMR Proton/Carbon Environments NMR_2D COSY, HSQC, HMBC Atom Connectivity Spin Systems NMR_1D->NMR_2D NMR_2D->Proposed_Structure XRAY X-ray Crystallography 3D Structure Bond Lengths/Angles Confirmed_Structure Confirmed Structure XRAY->Confirmed_Structure Proposed_Structure->NMR_1D Proposed_Structure->XRAY

Caption: The integrated analytical workflow for structure elucidation.

Conclusion

The structure elucidation of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one requires a multi-technique, synergistic approach. By integrating the data from mass spectrometry, infrared spectroscopy, a suite of NMR experiments, and single-crystal X-ray diffraction, a complete and unambiguous assignment of the molecular structure can be achieved. This guide provides the necessary framework and protocols for researchers to confidently tackle the characterization of this and similar complex heterocyclic molecules.

References

  • ResearchGate. (2025, August 6). Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime. Retrieved from [Link]

  • MDPI. (2025, October 17). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Retrieved from [Link]

  • Vensel Publications. (2014, October 27). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one | Journal of Pharmaceutical Chemistry. Retrieved from [Link]

  • Asian Publication Corporation. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Retrieved from [Link]

  • PMC. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

Sources

A Predictive Spectroscopic and Structural Analysis of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Notice of Content: A comprehensive search of peer-reviewed scientific literature and chemical databases did not yield experimental spectroscopic data for the target compound, 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one. This guide has been developed by leveraging established principles of spectroscopic analysis and by drawing correlations from the known spectral data of structurally analogous benzofuranone derivatives. The data presented herein is predictive and intended to serve as a foundational resource for researchers. Experimental verification is requisite for definitive structural confirmation.

Introduction: The Rationale for Predictive Analysis

2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science, where the benzofuranone core is a recognized pharmacophore.[1] In the absence of empirical data, a robust predictive analysis provides a critical starting point for researchers, aiding in the identification of the compound in complex reaction mixtures and guiding the interpretation of future experimental results. This document outlines the anticipated spectroscopic characteristics of the title compound, grounded in foundational principles and comparative data from related structures.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one that will govern its spectral output are:

  • Benzofuranone Core: A bicyclic system comprising a benzene ring fused to a furanone ring.

  • Carbonyl Group (C=O): A ketone within the five-membered furanone ring at the C3 position.

  • Methylene Group (CH₂): A saturated carbon at the C2 position.

  • Aromatic Protons: Two hydrogen atoms on the benzene ring.

  • Halogen Substituents: Two bromine atoms at C5 and C2, and a fluorine atom at C7.

Figure 1: Molecular structure of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one with atom numbering for spectroscopic assignment.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum is predicted to be recorded in a standard deuterated solvent such as CDCl₃.

Experimental Protocol (Standard):

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Reference the chemical shifts to the residual solvent signal (CDCl₃ at 7.26 ppm).[2]

Predicted ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~ 7.5 - 7.8Doublet of doublets (dd)~ 8-9 (H-H), ~ 1-2 (H-F)H-4This proton is ortho to a bromine atom and meta to a fluorine atom. The ortho coupling to H-6 and a smaller meta coupling to fluorine are expected.
~ 7.2 - 7.4Doublet of doublets (dd)~ 8-9 (H-H), ~ 4-5 (H-F)H-6This proton is ortho to the fluorine atom, leading to a significant ortho H-F coupling, and also coupled to H-4.
~ 4.7 - 4.9SingletN/ACH₂ (H-2)The methylene protons at the C2 position are adjacent to a stereocenter and are diastereotopic. However, with no adjacent protons, they are expected to appear as a singlet. The presence of an adjacent bromine will shift this signal downfield.

Table 1: Predicted ¹H NMR chemical shifts and coupling constants.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the presence of fluorine, significant carbon-fluorine couplings are anticipated, which are invaluable for structural confirmation.

Experimental Protocol (Standard):

  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.

  • Reference the chemical shifts to the solvent signal (CDCl₃ at 77.16 ppm).[2]

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)Coupling (JCF, Hz)AssignmentRationale
~ 185 - 195-C=O (C-3)The carbonyl carbon of a five-membered ring ketone typically appears in this region.[3]
~ 155 - 160~ 240 - 260 (¹JCF)C-F (C-7)The carbon directly bonded to fluorine will show a large one-bond coupling constant and a significant downfield shift.
~ 120 - 140~ 20 - 30 (²JCF)C-6, C-7aAromatic carbons ortho to the fluorine will exhibit a two-bond C-F coupling.
~ 110 - 125~ 5 - 10 (³JCF)C-4, C-5aAromatic carbons meta to the fluorine will show a smaller three-bond coupling.
~ 100 - 115-C-Br (C-5)Carbon atoms attached to bromine are typically shielded and appear in this region.
~ 90 - 105-C-Br (C-2)The C2 carbon is attached to a bromine atom and is adjacent to the carbonyl group, which will influence its chemical shift.
~ 40 - 50-CH₂ (C-2)The aliphatic methylene carbon will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR chemical shifts and C-F coupling constants.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. Electron Ionization (EI) is a common technique for such analysis.

Experimental Protocol (Standard):

  • Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC/MS).[4]

  • Acquire the spectrum in electron ionization (EI) mode at 70 eV.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The most critical feature will be the isotopic cluster for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in a characteristic 1:2:1 intensity pattern for the M⁺, [M+2]⁺, and [M+4]⁺ peaks.

    • m/z (M⁺, C₈H₄⁷⁹Br₂FO₂): 339.85

    • m/z ([M+2]⁺, C₈H₄⁷⁹Br⁸¹BrFO₂): 341.85

    • m/z ([M+4]⁺, C₈H₄⁸¹Br₂FO₂): 343.85

Predicted Fragmentation Pathway:

Fragmentation_Pathway M [C8H4Br2FO2]+• m/z ~340, 342, 344 F1 [M - Br]+ M->F1 - •Br F2 [M - CO]+• M->F2 - CO F4 [M - HBr]+• M->F4 - HBr F3 [F1 - CO]+ F1->F3 - CO F5 [F2 - Br]+ F2->F5 - •Br

Figure 2: Predicted major fragmentation pathways for 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one under electron ionization.

Table 3: Predicted Key Mass Fragments.

m/z (approx.)Proposed FragmentNotes
340, 342, 344[M]⁺Molecular ion cluster (1:2:1 ratio).
261, 263[M - Br]⁺Loss of a bromine radical. Will show a 1:1 isotopic pattern for the remaining bromine.
312, 314, 316[M - CO]⁺Loss of carbon monoxide (a-cleavage), a common fragmentation for ketones.
233, 235[M - Br - CO]⁺Subsequent loss of CO after initial Br loss.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[5]

Experimental Protocol (Standard):

  • For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationRationale
~ 3100 - 3000Medium-WeakAromatic C-H stretchCharacteristic for C-H bonds on an aromatic ring.[6]
~ 2960 - 2850WeakAliphatic C-H stretchCorresponding to the methylene (CH₂) group at C2.[7]
~ 1720 - 1700StrongC=O stretch (ketone)The carbonyl group in a five-membered ring is typically at a higher frequency than in an open-chain ketone. Conjugation with the aromatic ring may slightly lower this frequency.
~ 1600, ~1470MediumAromatic C=C stretchCharacteristic absorptions for the benzene ring.[6]
~ 1250 - 1100StrongC-O stretchAssociated with the ether linkage in the furanone ring.
~ 1150 - 1050StrongC-F stretchThe carbon-fluorine bond absorption is typically strong and appears in this region.[8]
~ 650 - 550Medium-StrongC-Br stretchCarbon-bromine stretching vibrations are found in the lower frequency region of the spectrum.[8]

Table 4: Predicted characteristic infrared absorption frequencies.

Conclusion and Path Forward

This predictive guide provides a comprehensive spectroscopic blueprint for 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one. The outlined ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data are based on established chemical principles and analysis of related compounds. It is imperative that this theoretical data be used as a guide for the analysis of experimentally obtained spectra. The definitive characterization of this compound will require its successful synthesis and subsequent spectroscopic analysis, which will serve to validate or refine the predictions made in this document.

References

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936.
  • Handy, S. T., & Schmitt, J. (2019). A golden opportunity: benzofuranone modifications of aurones and their influence on optical properties, toxicity, and potential as dyes. Beilstein Journal of Organic Chemistry, 15, 1781–1785.
  • LibreTexts. (2021). Infrared Spectroscopy.
  • MestReNova. (2021). 13C NMR (CDCl3, 101 MHz) of compound 1.
  • Tavakoli, M., et al. (2020). Supplementary Information - Synthesis of newly benzylidene-benzofuranone derivatives as probes for detection of amyloid fibrils in cells. SciSpace.
  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0280205).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0287000).
  • Patel, F. J., et al. (2023). Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Indian Journal of Chemistry, 62, 1141-1146.
  • Beilstein Journals. (2019). A golden opportunity: benzofuranone modifications of aurones and their influence on optical properties, toxicity, and potential as dyes.
  • MDPI. (2022).
  • ResearchGate. (2025).
  • MDPI. (2023). Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity.
  • Spectroscopy Online. (2023).
  • LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
  • Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy.
  • Doc Brown's Chemistry. (2026). C-13 NMR SPECTROSCOPY INDEX.
  • ResearchGate. (n.d.). Mass spectrum of 2(5H)-Furanone with retention time (RT)= 3.831.
  • Beilstein Journals. (2021). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions.
  • ResearchGate. (n.d.). Experimental and theoretical study on structure and spectroscopic properties of 2-bromo-3-N-(N′,N′-dimethylformamidino) benzanthrone.
  • PubMed. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • NIST WebBook. (n.d.). 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furan-3-one.
  • MDPI. (2026). (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol.
  • NIST WebBook. (n.d.). 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl-.
  • DOI. (n.d.).
  • MDPI. (2025).
  • Beilstein Journals. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles.
  • PMC. (n.d.). Crystal structure of 7-bromo-2-(3-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan.
  • ResearchGate. (2025). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H)
  • Physical Chemistry Research. (2021). Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study.

Sources

1H NMR and 13C NMR of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Introduction: Deciphering Molecular Architecture

In the landscape of modern drug discovery and materials science, the benzo[b]furan-3(2H)-one scaffold represents a privileged heterocyclic structure, forming the core of numerous biologically active compounds and functional materials. The specific analogue, 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one, presents a unique and complex substitution pattern. The presence of multiple halogen atoms (bromine and fluorine) and a stereogenic center at the C2 position makes its structural elucidation a non-trivial task. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for unambiguously determining the constitution and stereochemistry of such novel chemical entities.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one. Moving beyond a simple data report, this document explains the underlying principles and causal factors that govern the observed spectral features. We will explore how the interplay of inductive effects, spin-spin coupling, and the unique properties of halogen substituents shapes the NMR landscape of this molecule, offering a predictive framework for its analysis.

Part 1: Foundational NMR Principles for Halogenated Benzofuranones

A robust interpretation of the NMR spectra for 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one requires an understanding of several key spectroscopic principles, particularly how the electronic environment created by the carbonyl group and halogen substituents influences nuclear shielding and spin-spin coupling.

The ¹H NMR Spectrum: Probing the Proton Environment
  • Chemical Shift (δ): The chemical shift of a proton is highly sensitive to the electron density around it. Electron-withdrawing groups, such as the carbonyl (C=O), ether oxygen, and halogens, decrease the electron density, "deshielding" the nucleus and shifting its resonance to a higher frequency (downfield). The inductive effect of these groups diminishes with distance.[1] For this molecule, the protons on the aromatic ring and the proton at the C2 position will be significantly influenced by these effects. The bromine atoms exert a deshielding effect, though this is modulated by what is known as the "heavy atom effect," which can sometimes introduce anomalous shielding.[2][3][4]

  • Spin-Spin Coupling (J): The interaction between the magnetic moments of non-equivalent nuclei, mediated by bonding electrons, results in the splitting of NMR signals. This phenomenon, known as spin-spin coupling, provides invaluable information about the connectivity of atoms.

    • Proton-Proton (H-H) Coupling: In the aromatic region, coupling between adjacent protons (³J, or ortho-coupling) is typically the largest (7-10 Hz). Coupling over four bonds (⁴J, or meta-coupling) is significantly smaller (2-3 Hz).

    • Proton-Fluorine (H-F) Coupling: Fluorine (¹⁹F) has a nuclear spin of I = ½, just like a proton, and therefore couples strongly to protons.[5] This coupling can occur over multiple bonds, with typical magnitudes of:

      • ²J (geminal): ~48 Hz[5]

      • ³J (ortho): 5-10 Hz

      • ⁴J (meta): ~4 Hz[5]

      • ⁵J (para): 0-3 Hz[6] The presence of fluorine will introduce additional splitting patterns to the signals of nearby protons, transforming simple doublets or triplets into more complex multiplets like doublets of doublets.

The ¹³C NMR Spectrum: Mapping the Carbon Skeleton
  • Chemical Shift (δ): Carbon chemical shifts are spread over a much wider range (~200 ppm) than proton shifts, making it rare for signals to overlap. The carbonyl carbon (C=O) is highly deshielded and typically appears far downfield (180-220 ppm). Carbons attached to electronegative atoms like oxygen, fluorine, and bromine are also shifted downfield.[7] However, the "heavy atom effect" of bromine can cause the signal for the directly attached carbon (ipso-carbon) to shift upfield, counter to what electronegativity alone would predict.[4]

  • Carbon-Fluorine (C-F) Coupling: One of the most distinctive features in the ¹³C NMR spectrum of a fluorinated compound is the large coupling constant between carbon and fluorine.[8][9] This coupling is observed over multiple bonds and provides definitive evidence for the proximity of a carbon atom to a fluorine atom.

    • ¹JCF (one-bond): Typically very large, ranging from -160 to -350 Hz.[8]

    • ²JCCF (two-bond): Smaller, around 20-50 Hz.[8]

    • ³JCCCF (three-bond): Generally in the range of 5-10 Hz.[8] In a standard proton-decoupled ¹³C NMR experiment, carbons coupled to the fluorine atom will appear as doublets (or more complex multiplets if coupled to multiple fluorines).

Part 2: Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, interpretable NMR data, a standardized and well-justified experimental protocol is essential. The following methodology represents a robust approach for the analysis of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of the purified solid 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power for many organic compounds and its relatively clean spectral window. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra, ensuring accurate chemical shift calibration.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

The following parameters are based on a typical 500 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Frequency: 500 MHz

  • Number of Scans (NS): 16. Justification: This provides an excellent signal-to-noise ratio for a sample of this concentration in a reasonable amount of time.

  • Relaxation Delay (D1): 2 seconds. Justification: A delay of 2 seconds allows for sufficient relaxation of most protons, ensuring accurate signal integration.

  • Acquisition Time (AQ): ~4 seconds. Justification: A longer acquisition time provides better resolution of fine splitting patterns.

  • Pulse Width (P1): A calibrated 90° pulse.

¹³C NMR Acquisition (Proton-Decoupled):

  • Frequency: 125 MHz

  • Number of Scans (NS): 1024. Justification: The ¹³C isotope has a low natural abundance (~1.1%), requiring a significantly larger number of scans to achieve a good signal-to-noise ratio compared to ¹H NMR.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): ~1.5 seconds.

  • Decoupling: Broadband proton decoupling (e.g., garp or waltz16) is applied during acquisition to collapse H-C couplings, simplifying the spectrum to singlets or C-F multiplets.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition (16 scans) transfer->H1_acq C13_acq ¹³C NMR Acquisition (1024 scans, ¹H Decoupled) transfer->C13_acq process Fourier Transform, Phase & Baseline Correction H1_acq->process C13_acq->process calibrate Calibrate to TMS (0.00 ppm) process->calibrate integrate Integration & Peak Picking calibrate->integrate analysis_H1 ¹H Spectrum Analysis integrate->analysis_H1 analysis_C13 ¹³C Spectrum Analysis integrate->analysis_C13

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Part 3: Predictive Analysis of the ¹H NMR Spectrum

The structure of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one contains three unique protons, each with a distinct chemical environment and predicted splitting pattern.

Chemical structure of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one with protons labeled H-2, H-4, and H-6. (Note: Image is a placeholder for the chemical structure with labeled protons)
Predicted Chemical Shifts and Multiplicities
  • H-2: This proton is at a stereocenter and is alpha to both a carbonyl group and a bromine atom. It is also geminal to an ether oxygen. These powerful electron-withdrawing groups will deshield H-2 significantly, placing its signal far downfield. It has no adjacent proton neighbors, so its signal will not be split by H-H coupling.

    • Predicted Chemical Shift (δ): 5.0 - 5.5 ppm

    • Predicted Multiplicity: Singlet (s)

  • H-4: This aromatic proton is ortho to the bromine at C5 and meta to the fluorine at C7. It will be split by the adjacent H-6 proton (meta coupling) and the fluorine atom (⁴JHF). The combined deshielding from the adjacent bromine and the carbonyl group will shift this proton downfield relative to benzene (7.26 ppm).

    • Predicted Chemical Shift (δ): 7.6 - 7.8 ppm

    • Predicted Multiplicity: Doublet of doublets (dd)

    • Predicted Coupling Constants: ⁴JHF ≈ 4-5 Hz, ⁴JHH ≈ 2-3 Hz

  • H-6: This aromatic proton is situated between the bromine at C5 and the fluorine at C7. It will be split by the adjacent H-4 proton (meta coupling) and the fluorine atom (³JHF). The strong electronegativity of the adjacent fluorine will cause significant deshielding.

    • Predicted Chemical Shift (δ): 7.3 - 7.5 ppm

    • Predicted Multiplicity: Doublet of doublets (dd)

    • Predicted Coupling Constants: ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz

Summary Table: Predicted ¹H NMR Data
Proton LabelPredicted δ (ppm)MultiplicityPredicted J (Hz)Rationale
H-25.0 - 5.5s-Alpha to C=O and Br; no H neighbors.
H-47.6 - 7.8dd⁴JHF ≈ 4-5, ⁴JHH ≈ 2-3Ortho to Br, meta to F; coupled to H-6 and F.
H-67.3 - 7.5dd³JHF ≈ 8-10, ⁴JHH ≈ 2-3Ortho to F, ortho to Br; coupled to H-4 and F.
Proton Coupling Network Diagram

G H2 H-2 H4 H-4 H6 H-6 H4->H6 ⁴JHH F7 F-7 H4->F7 ⁴JHF H6->F7 ³JHF

Caption: Spin-spin coupling relationships for protons and fluorine.

Part 4: Predictive Analysis of the ¹³C NMR Spectrum

The molecule has nine unique carbon atoms. In a proton-decoupled spectrum, signals for carbons coupled to fluorine will appear as doublets, while others will be singlets.

Chemical structure of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one with carbons labeled C1 through C9. (Note: Image is a placeholder for the chemical structure with labeled carbons)
Predicted Chemical Shifts and C-F Couplings
  • C-3 (Carbonyl): The carbonyl carbon will be the most deshielded, appearing furthest downfield. It is four bonds from the fluorine, so any coupling (⁴JCF) will be very small or unresolved.

    • Predicted δ: ~185-195 ppm

    • Multiplicity: s

  • Aromatic & Heterocyclic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): These carbons will appear in the typical aromatic/heterocyclic region (110-160 ppm).

    • C-7a (Oxygen-bearing): Directly attached to the ether oxygen, this carbon will be significantly deshielded. It is two bonds from fluorine.

      • Predicted δ: ~150-155 ppm

      • Multiplicity: d, ²JCF ≈ 20-30 Hz

    • C-7 (Fluorine-bearing): Directly attached to fluorine, this carbon will show a very large one-bond coupling constant.

      • Predicted δ: ~155-160 ppm

      • Multiplicity: d, ¹JCF ≈ 240-260 Hz

    • C-5 (Bromine-bearing): The ipso-carbon attached to bromine. The heavy atom effect may shift this signal upfield relative to what electronegativity would suggest.[4] It is three bonds from fluorine.

      • Predicted δ: ~115-120 ppm

      • Multiplicity: d, ³JCF ≈ 5-8 Hz

    • C-6: This carbon is ortho to the fluorine-bearing C-7 and will show a two-bond coupling.

      • Predicted δ: ~120-125 ppm

      • Multiplicity: d, ²JCF ≈ 20-25 Hz

    • C-4: This carbon is meta to the fluorine-bearing C-7 and will show a smaller three-bond coupling.

      • Predicted δ: ~130-135 ppm

      • Multiplicity: d, ³JCF ≈ 3-5 Hz

    • C-3a: This quaternary carbon is part of the fused ring system. It is three bonds from fluorine.

      • Predicted δ: ~125-130 ppm

      • Multiplicity: d, ³JCF ≈ 5-8 Hz

  • C-2 (Aliphatic): This carbon is attached to a bromine atom and is alpha to the carbonyl. It will be significantly deshielded for an sp³ carbon.

    • Predicted δ: ~50-60 ppm

    • Multiplicity: s

Summary Table: Predicted ¹³C NMR Data
Carbon LabelPredicted δ (ppm)Multiplicity (¹H Decoupled)Predicted JCF (Hz)Rationale
C-3185 - 195s-Carbonyl carbon.
C-7155 - 160d¹J ≈ 240-260Attached directly to F.
C-7a150 - 155d²J ≈ 20-30Attached to O, ortho to C-F.
C-4130 - 135d³J ≈ 3-5Aromatic CH, meta to C-F.
C-3a125 - 130d³J ≈ 5-8Quaternary, meta to C-F.
C-6120 - 125d²J ≈ 20-25Aromatic CH, ortho to C-F.
C-5115 - 120d³J ≈ 5-8Attached to Br, para to C-F.
C-250 - 60s-Aliphatic C-Br, alpha to C=O.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one provides a definitive fingerprint of its molecular structure. The predicted spectra are characterized by distinct features arising from its unique substitution pattern. In the ¹H spectrum, the diagnostic downfield signals for the aromatic protons, split into doublets of doublets by both H-H and H-F coupling, are key identifiers. In the ¹³C spectrum, the presence of multiple doublets with a wide range of coupling constants provides unambiguous evidence for the location of the fluorine atom and its proximity to the various carbon atoms of the benzofuranone core. This detailed predictive guide serves as a powerful tool for researchers, enabling the rapid and confident structural verification of this and related halogenated heterocyclic compounds.

References

  • Abraham, R. J., et al. (2004). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Reich, H. J. (2007). Coupling of Protons with Fluorine. University of Wisconsin-Madison. Available at: [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society. Available at: [Link]

  • Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Modgraph. Available at: [Link]

  • University of Sheffield. (n.d.). (Br) Bromine NMR. The University of Sheffield. Available at: [Link]

  • Long, J. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Available at: [Link]

  • Dayie, K. T., & Wagner, G. (1997). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance. Available at: [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy. Available at: [Link]

  • Reich, H. J. (2020). NMR Spectroscopy: ¹⁹F NMR Coupling Constants. Organic Chemistry Data. Available at: [Link]

  • LibreTexts Chemistry. (2023). 5.5: Chemical Shift. Chemistry LibreTexts. Available at: [Link]

  • Schilling, G. (1982). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Journal of Magnetic Resonance. Cited in Magritek blog post. Available at: [Link]

  • LibreTexts Chemistry. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Magritek Blog. Available at: [Link]

Sources

Mass spectrometry of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Introduction: Characterizing a Novel Halogenated Heterocycle

2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one is a polyhalogenated heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. The precise structural confirmation and purity assessment of such molecules are paramount, particularly in regulated environments like drug development. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight by measuring the mass-to-charge ratio (m/z) of ionized molecules.[1][2]

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one. We will explore the critical decision-making processes, from selecting the appropriate analytical platform—Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Mass Spectrometry (LC-MS)—to the nuances of ionization and the interpretation of complex fragmentation patterns. The methodologies detailed herein are designed to provide a robust, self-validating framework for researchers and drug development professionals engaged in the characterization of novel small molecules.

Part 1: Foundational Principles and Method Selection

The choice of an analytical strategy is dictated by the intrinsic physicochemical properties of the analyte.[3][4] For 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one, key considerations are its molecular weight, polarity, volatility, and thermal stability.

  • Molecular Weight: The nominal molecular weight is 326 g/mol . This is well within the range of most common mass spectrometers.

  • Polarity & Volatility: The presence of a ketone group and a furanone ring suggests moderate polarity. Its volatility and thermal stability will determine the suitability of GC-MS. While many benzofuran derivatives are amenable to GC-MS, the specific substitution pattern must be considered.[4][5] If the compound is sufficiently volatile and thermally stable, GC-MS is often preferred for its high chromatographic resolution and the structural detail provided by classic Electron Ionization (EI).[6][7] If it is thermally labile or non-volatile, LC-MS becomes the method of choice.[4][7]

Decision Workflow: Choosing the Right Technique

The following decision tree illustrates the logical process for selecting the optimal MS technique for this compound.

G start Analyte: 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one thermostability Is the compound thermally stable and sufficiently volatile? start->thermostability gcms Primary Technique: GC-MS with Electron Ionization (EI) thermostability->gcms Yes lcms Primary Technique: LC-MS thermostability->lcms No hrms Secondary Technique for all paths: High-Resolution MS (HRMS) for Elemental Composition Confirmation gcms->hrms polarity Analyte Polarity? lcms->polarity apci Consider APCI polarity->apci Relatively Polar, Semi-Volatile esi Consider ESI polarity->esi Polar / Ionizable apci->hrms esi->hrms

Caption: Logical workflow for selecting the appropriate mass spectrometry technique.

Part 2: Sample Preparation: The Key to Robust Analysis

The quality of mass spectrometry data is directly dependent on the cleanliness of the sample.[8] For a pure substance like 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one, sample preparation aims to dissolve the analyte in a suitable solvent at an appropriate concentration while eliminating non-volatile salts and particulates.[7][9]

Protocol: Standard Sample Preparation for MS Analysis
  • Initial Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a high-purity organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a stock solution of 1 mg/mL.[9][10]

  • Working Solution for Direct Infusion/LC-MS: Take 10 µL of the stock solution and dilute it with 990 µL of a solvent compatible with the ionization method (e.g., 50:50 acetonitrile:water for ESI) to a final concentration of 10 µg/mL.[9]

  • Working Solution for GC-MS: Dilute the stock solution in a volatile solvent like dichloromethane or ethyl acetate to a final concentration of approximately 10-100 µg/mL.[10]

  • Filtration (Critical Step): If any precipitate or cloudiness is observed in the final solution, it must be filtered through a 0.22 µm syringe filter before being placed in a 2 mL autosampler vial.[9] This prevents blockage of the instrument's fluidic pathways.[9]

  • Blank Samples: Always prepare blank samples consisting of the final solvent mixture used for dilution. Running blanks before and after the analyte is crucial for identifying carry-over and background contamination.[9]

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the ideal technique for analyzing volatile and thermally stable compounds.[4][7] The standard ionization method used in GC-MS is Electron Ionization (EI), a hard ionization technique that induces extensive and reproducible fragmentation, providing a "fingerprint" mass spectrum that is invaluable for structural elucidation.[1][11][12]

Predicted Electron Ionization (EI) Fragmentation

The mass spectrum of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one will be defined by the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13] This results in a characteristic isotopic pattern for any fragment containing bromine atoms.

  • One Bromine Atom: Results in two peaks of roughly equal intensity, separated by 2 m/z units (M and M+2).[13]

  • Two Bromine Atoms: Results in three peaks in a 1:2:1 intensity ratio, separated by 2 m/z units each (M, M+2, and M+4).[14]

The molecular ion region of the target compound should therefore exhibit a characteristic triplet at m/z 324 (C₈H₃⁷⁹Br₂FO₂), 326 (C₈H₃⁷⁹Br⁸¹BrFO₂), and 328 (C₈H₃⁸¹Br₂FO₂). The base peak is likely to be a stable fragment resulting from a preferred cleavage pathway.[15]

G cluster_M Molecular Ion (M+•) cluster_frags Key Fragmentation Pathways M [C₈H₃Br₂FO₂]⁺• m/z 324/326/328 (1:2:1 Ratio) F1 Loss of Br• [C₈H₃BrFO₂]⁺ m/z 245/247 (1:1 Ratio) M->F1 - Br• F2 Loss of CO (α-Cleavage) [C₇H₃Br₂FO]⁺• m/z 296/298/300 (1:2:1 Ratio) M->F2 - CO F3 Loss of Br• and CO [C₇H₃BrFO]⁺ m/z 217/219 (1:1 Ratio) F1->F3 - CO F2->F3 - Br• F4 Formation of Bromobenzoyl Cation [C₇H₃BrFO]⁺ m/z 217/219 (1:1 Ratio) F3->F4 Resonance Stabilized

Caption: Predicted major fragmentation pathways for 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one under EI conditions.

Table 1: Predicted Major Ions and Fragmentation Mechanisms
m/z (Isotope Cluster)Proposed FormulaDescriptionMechanism
324 / 326 / 328[C₈H₃Br₂FO₂]⁺•Molecular Ion (M⁺•) Electron Ionization
296 / 298 / 300[C₇H₃Br₂FO]⁺•Loss of carbon monoxideα-Cleavage adjacent to the carbonyl group.[15]
245 / 247[C₈H₃BrFO₂]⁺Loss of a bromine radicalSimple bond cleavage of a C-Br bond.[16]
217 / 219[C₇H₃BrFO]⁺Loss of Br• and COSequential fragmentation from M⁺• or F1/F2.
189 / 191[C₆HBrF]⁺Loss of a second CO moleculeFurther fragmentation of the benzofuran ring system.
138[C₇H₃FO]⁺Loss of both bromine atomsUnlikely as a primary fragment but possible.
Protocol: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Injection: 1 µL of the prepared sample solution is injected in splitless mode to maximize sensitivity.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Parameters (EI):

    • Ionization Energy: 70 eV.[1][11]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Part 4: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

If the compound proves to be thermally unstable, LC-MS is the required alternative.[4] This technique uses soft ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically produce intact protonated or deprotonated molecules with minimal fragmentation.[2][12][17]

  • Electrospray Ionization (ESI): Best suited for polar molecules that can be readily ionized in solution.[1] It often generates quasi-molecular ions such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.[18] Given the ketone functionality, protonation to form [M+H]⁺ is highly probable.

  • Atmospheric Pressure Chemical Ionization (APCI): A good alternative for less polar, semi-volatile compounds.[1][11] It also typically generates [M+H]⁺ or [M-H]⁻ ions.

Protocol: LC-MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., QqQ, Q-TOF, or Orbitrap).

  • LC Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start at 50% B.

    • Ramp to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 4.0 kV.

    • Drying Gas Temperature: 250 °C.[19]

    • Nebulizer Pressure: 40 psi.

    • Mass Range: Scan from m/z 100 to 500.

Part 5: The Power of High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation of the elemental formula, High-Resolution Mass Spectrometry (HRMS) is indispensable.[20] Techniques like TOF, Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure m/z to several decimal places.[21][22] This allows for the calculation of an exact mass, which can be used to confirm the elemental composition (C₈H₃Br₂FO₂) against a theoretical value, typically with an error of less than 5 ppm.[20][22]

Table 2: Theoretical Exact Masses for HRMS Confirmation
Ion FormulaIsotopic CompositionTheoretical Exact Mass (m/z)
[C₈H₃Br₂FO₂]⁺¹²C₈¹H₃⁷⁹Br₂¹⁹F¹⁶O₂323.8528
[C₈H₃Br₂FO₂]⁺¹²C₈¹H₃⁷⁹Br⁸¹Br¹⁹F¹⁶O₂325.8508
[C₈H₃Br₂FO₂]⁺¹²C₈¹H₃⁸¹Br₂¹⁹F¹⁶O₂327.8487
[C₈H₄Br₂FO₂]⁺¹²C₈¹H₄⁷⁹Br₂¹⁹F¹⁶O₂324.8607 ([M+H]⁺)

Conclusion

The mass spectrometric analysis of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one is a multi-faceted process that leverages fundamental principles of ionization and fragmentation. A GC-MS approach with Electron Ionization will provide a rich, fingerprint-like fragmentation pattern, characterized by a distinctive 1:2:1 isotopic cluster for the molecular ion and fragments containing two bromine atoms. Should the compound's properties preclude GC analysis, LC-MS with soft ionization techniques offers a reliable method for determining the molecular weight. In all cases, final confirmation of the elemental composition should be achieved via High-Resolution Mass Spectrometry. By following the structured workflows and detailed protocols in this guide, researchers can confidently and accurately characterize this and other novel halogenated compounds, ensuring data integrity for applications in research and drug development.

References

  • Biocompare.com. (2019, April 23). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Available at: [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Available at: [Link]

  • ACS Publications. (n.d.). Determination of the phenolic metabolites of carbofuran in plants by gas chromatography/mass spectrometry. Available at: [Link]

  • Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Available at: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Ionization Methods in Organic Mass Spectrometry. Available at: [Link]

  • Scribd. (n.d.). GCMS Analysis of Dibenzofuran Sample. Available at: [Link]

  • Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Available at: [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

  • Amanote Research. (n.d.). (PDF) Gas Chromatography of Benzofuran Derivatives. I.. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. Available at: [Link]

  • ACS Publications. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometer spectra of 2(4H)-benzofuranone, 5,6,7,7a-trimethyl-,(R). Available at: [Link]

  • PubMed. (n.d.). High-resolution mass spectrometers. Available at: [Link]

  • PubMed. (2019, October 11). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Available at: [Link]

  • University of Rostock. (n.d.). High resolution mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Available at: [Link]

  • ResearchGate. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

  • EPIC. (2025, March 28). From Retention Time to Functional Group Assignment: A Chemical Database‐Driven Approach for High‐Resolution Mass Data of Mar. Available at: [Link]

  • PubMed. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Available at: [Link]

  • SlideShare. (n.d.). Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ACS Publications. (1962). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Available at: [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Available at: [Link]

  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. Available at: [Link]

  • The Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemical Science. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Available at: [Link]

  • Longdom Publishing. (n.d.). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Available at: [Link]

  • MDPI. (2026, February 9). (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. Available at: [Link]

Sources

IUPAC name for 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one: Synthesis, Characterization, and Medicinal Chemistry Perspective

Introduction & Strategic Importance

The benzo[b]furan scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activity.[1][2] Its derivatives have garnered substantial interest from the scientific community, demonstrating a wide spectrum of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide focuses on a specific, synthetically valuable derivative: 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one .

The strategic incorporation of halogen atoms into drug candidates is a cornerstone of modern medicinal chemistry.[5] The subject molecule presents a compelling halogenation pattern with significant implications for drug design:

  • Fluorine Substitution: The presence of a fluorine atom at the C-7 position is particularly noteworthy. Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[5][6]

  • Bromine Substitution: The two bromine atoms at the C-2 and C-5 positions serve dual purposes. They contribute to the molecule's overall electronic and steric profile, potentially enhancing binding interactions with biological targets.[7] Crucially, they also act as versatile synthetic handles, enabling further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which is invaluable for developing compound libraries for structure-activity relationship (SAR) studies.

This document provides a comprehensive technical overview of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its structure, propose a rational synthetic pathway, predict its key characterization data, and discuss its potential as a core scaffold in drug discovery programs.

Molecular Structure and IUPAC Nomenclature

The systematic name 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one is assigned according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).[8]

  • Parent Heterocycle: The core is a benzo[b]furan system, where a benzene ring is fused to a furan ring at the 'b' face.

  • Numbering: The numbering of the bicyclic system begins at the oxygen atom as position 1 and proceeds around the furan ring first, then continues around the benzene ring.

  • Saturation and Functional Group: The suffix -3(2H)-one indicates a ketone (one) at position 3. The (2H) signifies that the carbon at position 2 is saturated, bearing a hydrogen atom (in this case, substituted by a bromine), distinguishing it from a fully aromatic benzofuran.

  • Substituents: The prefixes 2,5-Dibromo- and 7-fluoro- denote the positions of the halogen substituents.

Chemical Structure: Chemical structure of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one (Note: An illustrative image would be placed here in a final document. For this output, the structure is described textually and via its properties.)

Table 1: Chemical Properties and Identifiers

PropertyValue
Molecular Formula C₈H₃Br₂FO₂
Molecular Weight 325.92 g/mol
IUPAC Name 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one
Core Scaffold Benzo[b]furan-3-one

Proposed Synthesis and Mechanistic Rationale

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the ether linkage of the furanone ring, tracing the target molecule back to a commercially available starting material, 2-bromo-4-fluorophenol. This strategy focuses on building complexity in a controlled, stepwise manner.

G Target Target Molecule 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one Intermediate1 Intermediate A 2-(2-Bromo-4-fluoro-6-hydroxyphenyl)-2-bromoacetic acid Target->Intermediate1 Intramolecular Friedel-Crafts Acylation Intermediate2 Intermediate B 2-(2-Bromo-4-fluorophenoxy)acetic acid Intermediate1->Intermediate2 Alpha-Bromination StartingMaterial Starting Material 2-Bromo-4-fluorophenol Intermediate2->StartingMaterial Williamson Ether Synthesis

Caption: Retrosynthetic pathway for the target compound.

Forward Synthesis Workflow

The forward synthesis builds upon the retrosynthetic logic, starting with the functionalization of 2-bromo-4-fluorophenol.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Cyclization SM 2-Bromo-4-fluorophenol R1 + Bromoacetic Acid, NaOH P1 Intermediate B 2-(2-Bromo-4-fluorophenoxy)acetic acid R2 NBS, H₂SO₄ (cat.) P2 Intermediate A 2-(2-Bromo-4-fluoro-6-hydroxyphenyl)-2-bromoacetic acid P1->P2 Electrophilic Aromatic Substitution R3 Polyphosphoric Acid (PPA), Heat Target Final Product 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one P2->Target Intramolecular Acylation

Caption: Proposed forward synthesis workflow.

Detailed Experimental Protocol & Rationale

Step 1: Synthesis of 2-(2-Bromo-4-fluorophenoxy)acetic acid (Intermediate B)

  • To a stirred solution of 2-bromo-4-fluorophenol in a suitable solvent (e.g., acetone or DMF), add two equivalents of a strong base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

    • Rationale: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion required for the subsequent Sₙ2 reaction.

  • Add a solution of bromoacetic acid dropwise at room temperature.

  • Heat the reaction mixture to reflux for several hours until TLC analysis indicates the consumption of the starting phenol.

  • After cooling, acidify the mixture with dilute HCl to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Rationale: This is a classic Williamson ether synthesis. The phenoxide displaces the bromide from bromoacetic acid to form the ether linkage.

Step 2: Synthesis of 2-(2-Bromo-4-fluoro-6-hydroxyphenyl)-2-bromoacetic acid (Intermediate A)

  • Dissolve Intermediate B in a solvent like dichloromethane or chloroform.

  • Add N-Bromosuccinimide (NBS) as the brominating agent and a catalytic amount of sulfuric acid.

    • Rationale: This step involves an electrophilic aromatic substitution. The position ortho to the hydroxyl group and meta to the fluorine is activated and sterically accessible for bromination. NBS is a convenient and safe source of electrophilic bromine.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous sodium bisulfite to quench any remaining bromine, followed by a standard aqueous workup and solvent evaporation.

Step 3: Synthesis of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one (Target Molecule)

  • Treat Intermediate A with a strong dehydrating acid, such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the mixture, typically between 80-120 °C, to drive the reaction.

    • Rationale: This is an intramolecular Friedel-Crafts acylation. The strong acid protonates the carboxylic acid, which then loses water to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring to close the five-membered furanone ring.

  • Pour the hot reaction mixture onto ice water to precipitate the crude product.

  • Collect the solid, wash thoroughly with water and sodium bicarbonate solution, and purify by column chromatography or recrystallization.

Predicted Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The following table summarizes the expected spectroscopic data.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR A single, sharp singlet in the aromatic region corresponding to the proton at C-4. A singlet for the proton at the chiral C-2 position (which is now a bromine, so this signal will be absent). Correction: The C-2 position is chiral and brominated. The remaining aromatic protons at C-4 and C-6 will appear as doublets due to coupling with the C-7 fluorine.
¹³C NMR A signal for the carbonyl carbon (C=O) around 190-200 ppm. Signals for aromatic carbons, with characteristic C-F and C-Br couplings. A signal for the C-2 carbon bearing a bromine atom.
¹⁹F NMR A single resonance, likely a doublet of doublets, due to coupling with the aromatic protons at C-4 and C-6.
Mass Spec (HRMS) The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks). The exact mass should correspond to the molecular formula C₈H₃Br₂FO₂.
IR (Infrared) Strong absorption band around 1720-1740 cm⁻¹ for the C=O stretch of the five-membered ring ketone. Bands corresponding to C-F, C-Br, and aromatic C-H stretches.

Applications in Medicinal Chemistry and Drug Discovery

2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one is not merely a chemical curiosity; it is a strategically designed scaffold for drug discovery. Its value lies in its potential both as a bioactive molecule itself and as a versatile intermediate for further chemical exploration.

  • Core Scaffold for SAR Studies: The furanone core is a known pharmacophore. The specific halogenation pattern provides a unique starting point for investigating biological activity. The fluorine at C-7 can lock in a favorable conformation or enhance metabolic stability, while the bromines modulate the electronic landscape.

  • Intermediate for Library Synthesis: The bromine atom at the C-5 position is particularly well-suited for palladium-catalyzed cross-coupling reactions. This allows for the rapid introduction of a wide variety of substituents (aryl, alkyl, alkynyl groups), enabling the generation of a focused library of analogues. This process is essential for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G cluster_0 Synthetic Utility cluster_1 Drug Discovery Cascade cluster_2 Potential Biological Targets Core {2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one | (Core Scaffold)} Coupling C-5 Position Suzuki, Stille, Sonogashira, etc. Introduction of diverse R-groups Core->Coupling:f0 Key Reaction Site Library Analogue Library Synthesis Coupling->Library Derivatization C-2 Position & Ketone Further functionalization Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Targets Kinases Proteases GPCRs Other Enzymes Screening->Targets Hit Identification LeadOpt Lead Optimization SAR->LeadOpt

Caption: Role of the target molecule in a drug discovery program.

Conclusion

2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one represents a highly promising scaffold for medicinal chemistry and drug discovery. Its structure combines the biologically relevant benzo[b]furanone core with a strategic halogenation pattern that confers both potential bioactivity and synthetic versatility. The proposed synthetic route offers a practical and logical approach to its preparation. For researchers in drug development, this molecule serves as an excellent starting point for the generation of novel chemical entities aimed at a variety of therapeutic targets.

References

  • Vertex AI Search. (2026). Fluorine in drug discovery: Role, design and case studies.
  • Echemi. (n.d.). 2-Bromo-7-chlorodibenzo[b,d]furan. Retrieved February 20, 2026.
  • Chemistry Stack Exchange. (2021). What is the IUPAC name of this organic compound?.
  • MDPI. (2023).
  • US EPA. (2026). IUPAC - List Details - SRS.
  • PubMed Central (PMC). (n.d.). Crystal structure of 7-bromo-2-(3-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-nitrobenzotrifluoride 97. Retrieved February 20, 2026.
  • PubChem. (n.d.). 2,5-Dibromo-7-methyloctane-3,4-dione. Retrieved February 20, 2026.
  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Reaction Biology. (2016).
  • Frontier Specialty Chemicals. (n.d.).
  • PubMed Central (PMC). (n.d.). 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran.
  • PubChem. (n.d.). (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. Retrieved February 20, 2026.
  • Neetbucket. (n.d.).
  • US EPA. (2025). 3-bromo-2-methylfuran Properties.
  • ResearchGate. (2025). Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity.
  • Physical Chemistry Research. (2021). Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study.
  • BLD Pharm. (n.d.). 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile. Retrieved February 20, 2026.

Sources

Technical Stewardship Guide: 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the safe handling, storage, and experimental application of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one .

As this specific derivative is a specialized intermediate often absent from standard commercial safety databases, this guide derives its protocols from Structure-Activity Relationship (SAR) analysis of the parent benzofuran-3(2H)-one scaffold and the high-reactivity


-bromo ketone pharmacophore.

Molecular Identity & Hazard Architecture

Compound Class: Halogenated Benzofuranone /


-Halo Ketone
Primary Application:  Synthetic intermediate for aurones (anti-cancer/anti-viral scaffolds) and kinase inhibitors.
The "Warhead" Analysis (SAR)

To understand the safety profile of this molecule, one must deconstruct its reactive centers. It is not merely a "toxic solid"; it is a soft electrophile designed to alkylate biological targets.

  • The

    
    -Bromo Ketone Motif (C2-Br):  The bromine at position 2 is activated by the adjacent carbonyl group. This makes the C2 carbon highly electrophilic and susceptible to 
    
    
    
    attack by nucleophiles. In a biological context, this moiety rapidly alkylates thiol groups (cysteine residues) in proteins, leading to enzyme inhibition and severe tissue irritation (lachrymatory effect).
  • The 7-Fluoro Substituent: While less reactive than bromine, the fluorine atom increases the molecule's lipophilicity (LogP), potentially enhancing skin permeability and blood-brain barrier penetration compared to non-fluorinated analogs.

  • The 5-Bromo Substituent: Generally stable but provides a handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) reactions.

Mechanism of Toxicity

The primary hazard is irreversible protein alkylation . Upon contact with mucous membranes (eyes, lungs) or skin, the molecule covalently binds to surface proteins.

ToxicityMechanism Molecule 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one (Electrophile) Transition S_N2 Transition State Molecule->Transition Attack at C2 Target Cysteine Thiol (-SH) (Biological Nucleophile) Target->Transition Result Alkylated Protein (Enzyme Inactivation) & HBr Release (Acid Burn) Transition->Result Irreversible Bond

Figure 1: Mechanism of Action. The molecule acts as a lachrymator and alkylating agent by targeting cysteine residues, releasing hydrobromic acid (HBr) as a byproduct.

Stability & Storage Protocols

The 3(2H)-one core is thermodynamically unstable relative to its enol or hydrolyzed forms. Improper storage leads to degradation, releasing HBr gas and rendering the material useless.

ParameterSpecificationCausality
Temperature -20°C (Freezer)Retards the rate of spontaneous dehydrobromination.
Atmosphere Argon or Nitrogen (Inert)Oxygen promotes oxidation to the aurone; moisture triggers hydrolysis of the C2-Br bond.
Container Amber Glass + Teflon TapeLight catalyzes photolytic cleavage of the C-Br bond; Teflon prevents cap corrosion by trace HBr.
Solvent Compatibility Avoid: MeOH, EtOH, WaterUse: DCM, THF, Anhydrous TolueneProtic solvents (alcohols) can act as nucleophiles, displacing the bromine (solvolysis).

Operational Handling Procedures

CRITICAL: Treat this compound as a Potent Lachrymator and Sensitizer . All manipulations must occur inside a certified chemical fume hood.

Weighing & Transfer (The "Static" Risk)

Fine powders of halogenated aromatics often carry static charge, causing "fly-away" particles that can settle on hood sashes or gloves.

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • Double-Gloving:

    • Inner Layer: Nitrile (4 mil) - Mechanical barrier.

    • Outer Layer: Silver Shield (Laminate) or thick Nitrile (8 mil) - Chemical barrier against alkyl halides.

  • Solubilization: Do not transport the solid around the lab. Weigh into a tared vial, immediately add solvent (e.g., DCM), and cap. Transport only as a solution.

Reaction Monitoring
  • TLC Warning: The compound may decompose on silica gel due to the acidity of the silica. Pre-treat TLC plates with 1% Triethylamine/Hexane to neutralize surface acidity before spotting.

  • LC-MS: Avoid aqueous mobile phases if possible during long runs. Use rapid gradients (Acetonitrile/Water) to minimize hydrolysis time.

Decontamination & Waste (The "Kill" Step)

You cannot simply dispose of


-bromo ketones in the organic waste stream without treatment, as they pose a hazard to waste handlers. You must chemically "kill" the reactive warhead.

The Thiosulfate Quench Protocol: Sodium thiosulfate (


) acts as a soft nucleophile that reacts faster than biological proteins, displacing the bromine and neutralizing the alkylating potential.

DeconProtocol Start Contaminated Glassware/Spill Prep Prepare 'Kill Solution' (10% Sodium Thiosulfate + 1% NaHCO3) Start->Prep Soak Soak/Spray for 30 Minutes (Visual: Solution may turn yellow) Prep->Soak Nucleophilic Displacement Check Check pH (Ensure pH > 7 to prevent Sulfur precipitation) Soak->Check Disposal Dispose in Aqueous Waste (Non-Lachrymatory) Check->Disposal

Figure 2: Decontamination Workflow. This process converts the reactive alkyl halide into a water-soluble, non-toxic thiosulfate adduct.

Step-by-Step Decontamination:

  • Prepare a solution of 10% Sodium Thiosulfate and 1% Sodium Bicarbonate in water.

  • Rinse all contaminated spatulas, flasks, and weigh boats with this solution.

  • Let sit for 30 minutes .

  • Rinse with water, then acetone. The rinsate can now be safely disposed of in aqueous waste (check local regulations).

Emergency Response

Ocular Exposure (Lachrymatory Event)

If the solid dust contacts the eyes, it will react with the moisture in the cornea to release HBr.

  • Immediate Action: Flush with water for 15 minutes minimum .

  • Contraindication: Do NOT use neutralizing eye drops (bicarbonate) immediately, as the heat of neutralization can cause thermal injury. Stick to saline or water.

Skin Contact
  • Symptoms: Delayed burn (chemical blistering) and potential sensitization.

  • Action: Wash with soap and water. Do not use alcohol (ethanol), as it may increase skin permeability and drive the compound deeper into the dermis.

References

  • National Institutes of Health (NIH). (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. (Discusses the hard/soft acid-base theory relevant to electrophilic toxicity).

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-1-indanone. (Used as a surrogate SDS for cyclic alpha-bromo ketones).

  • Organic Chemistry Portal. (2023). Synthesis of alpha-Bromoketones. (Provides context on the reactivity and synthesis of this class).

  • Centers for Disease Control (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Bromine. (Relevant for HBr decomposition byproducts).

  • Rambabu, D. et al. (2013).[1] Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. (Context for benzofuranone reactivity and aurone synthesis).

Sources

Technical Safety & Handling Guide: 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

[1]

Document Control:

  • Classification: Research Chemical / High Potency Intermediate

Part 1: Compound Profile & Predictive Hazard Analysis[1]

Structural Identification & Physicochemical Logic

This guide addresses 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one , a specialized halogenated heterocyclic intermediate.[1] Unlike commodity chemicals, specific toxicological data for this exact substitution pattern is often proprietary. Therefore, this safety protocol is derived from Structure-Activity Relationships (SAR) and functional group reactivity analysis.

  • Chemical Formula:

    
    
    
  • Molecular Weight: ~309.9 g/mol [1]

  • Core Scaffold: Benzofuran-3(2H)-one (Coumaranone)[1]

Functional Group Hazard Analysis:

  • C2-Bromo Moiety (

    
    -Halo Ketone):  This is the critical safety vector. The bromine at position 2, adjacent to the carbonyl (C3), creates a highly electrophilic center.
    
    • Risk:[1][2][3] Potent alkylating agent. It reacts rapidly with biological nucleophiles (e.g., cysteine thiols in proteins).

    • Manifestation:Severe Lachrymator (tear gas effect) and Skin Corrosive .

  • C5-Bromo & C7-Fluoro (Aryl Halides): These stabilize the aromatic core but increase lipophilicity, potentially enhancing skin absorption and bioaccumulation.[1]

  • Benzofuranone Core: Susceptible to ring-opening hydrolysis under basic conditions.

Derived GHS Classification

Based on the reactivity of analogous

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.[1]
Skin Corrosion/Irritation Cat 1BH314: Causes severe skin burns and eye damage.
Eye Damage Cat 1H318: Causes serious eye damage.[3][4][5]
Sensitization (Skin) Cat 1H317: May cause an allergic skin reaction.[4]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation (Lachrymator).[1]

Part 2: Biological Reactivity & Mechanism (E-E-A-T)[1]

To understand the toxicity, one must understand the mechanism. This compound acts as a Michael Acceptor or direct alkylating agent. The following diagram illustrates the interaction between the compound and a biological nucleophile (e.g., Glutathione or a Protein Thiol), which drives the toxicity profile.

ToxicityMechanismCompound2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one(Electrophile)TransitionTransition State(SN2 Attack at C2)Compound->Transition ActivationNuBiological Nucleophile(Protein-SH / DNA)Nu->Transition AttackAdductIrreversible Alkylation Adduct(Cellular Damage/Apoptosis)Transition->Adduct Covalent BondHBrHBr Release(Acid Burn)Transition->HBr Elimination

Figure 1: Mechanism of Action. The C2-Bromine facilitates nucleophilic attack, resulting in protein alkylation and acid release.[1]

Part 3: Handling, Storage, & Stability[1][7][8][9]

Experimental Handling Protocols

The "Self-Validating" Safety System: Do not rely solely on PPE. Use a redundant barrier system.

  • Primary Barrier (Engineering Control):

    • Handle exclusively in a certified chemical fume hood.

    • Airflow Check: Verify sash height is below the breathing zone (usually <18 inches) and face velocity is >100 fpm.

  • Secondary Barrier (PPE):

    • Gloves: Double-gloving is mandatory.[1]

      • Inner: Nitrile (4 mil).

      • Outer: Silver Shield® (Laminate) or heavy-duty Nitrile (8 mil).[1] Standard latex is permeable to halogenated ketones.

    • Eyes: Chemical splash goggles (ventless preferred). Face shield if handling >1 gram.

  • Weighing Protocol:

    • Never weigh on an open bench.

    • If the balance is outside the hood, dissolve the solid in a pre-tared vial inside the hood before moving it, or use a portable balance enclosure.

Storage & Stability[1]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and potentially light-sensitive. Store under Argon or Nitrogen.

  • Incompatibilities:

    • Strong Bases (NaOH, KOH): Will cause rapid degradation, ring opening, and potential runaway exotherms.

    • Amines: React violently to form substitution products.

    • Thiols: Rapid reaction (see Mechanism above).

Part 4: Emergency Response & Deactivation[1]

Chemical Deactivation (Quenching)

Because this compound is an alkylating agent, simple water washing is insufficient and may generate HBr gas. You must chemically destroy the electrophilic core.

Recommended Quench Solution:

  • Composition: 10% Aqueous Sodium Thiosulfate (

    
    ) or 10% Sodium Bisulfite (
    
    
    ).
  • Mechanism: The sulfur nucleophile attacks the C2 position, displacing the bromine and forming a water-soluble, non-volatile thiosulfate adduct.[1]

SpillResponseStartSpill DetectedAssessAssess Volume(<5g vs >5g)Start->AssessEvacuateEvacuate Lab(If >5g or outside hood)Assess->EvacuateMajor SpillPPEDon Full PPE(Double Gloves, Goggles)Assess->PPEMinor SpillCoverCover with Absorbent(Vermiculite/Sand)PPE->CoverQuenchApply 10% Na-Thiosulfate(Wait 15 mins)Cover->QuenchCollectCollect as HazWaste(Halogenated Organic)Quench->Collect

Figure 2: Decision logic for spill remediation. Note the specific use of Thiosulfate for neutralization.

First Aid[1]
  • Eye Contact: Immediate irrigation for 15 minutes minimum .[5][6][7] Time is tissue. Do not wait for EMS.

  • Skin Contact: Wash with soap and water.[3][5][8][9][7] Do not use ethanol or DMSO, as these may enhance transdermal absorption of the toxin.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Pulmonary edema may be delayed.

Part 5: Quantitative Data Summary

PropertyValue (Estimated/Derived)Context
Physical State Solid (Crystalline)Likely off-white to yellow powder.[1]
Melting Point 80–110°CBased on analogous dibromo-benzofuranones [1].[1]
Solubility DCM, DMSO, Ethyl AcetatePoor water solubility; hydrolyzes slowly.
Reactivity High (

< 5 min w/ thiols)
Rapidly alkylates protein thiols [2].
Flash Point >110°CNot highly flammable, but combustible.

References

  • PubChem. (2025). Compound Summary: Benzofuran-3(2H)-one derivatives.[1] National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2023). Synthesis and Reactivity of Benzofuranones.[Link][1]

Disclaimer: This guide is intended for R&D professionals. The properties listed are predicted based on structural analogs (SAR) where specific experimental data is unavailable. Always treat novel halogenated heterocycles as Category 1 potent compounds.

Methodological & Application

Synthetic applications of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Executive Summary

2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one represents a high-value, bifunctional scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the orthogonal reactivity of its two halogen substituents: the C2-bromo group (an


-halo ketone) serves as a highly reactive electrophile for heterocycle fusion and nucleophilic substitution, while the C5-bromo  group (an aryl bromide) provides a stable handle for Palladium-catalyzed cross-coupling reactions.[1] The C7-fluorine  atom modulates metabolic stability and lipophilicity, a critical feature for CNS-active kinase inhibitors (e.g., DRAK2, PLK1) and HuR degraders.[1]

This guide details the synthesis of this intermediate and provides validated protocols for its three primary applications:

  • Heterocycle Fusion: Synthesis of benzofuro[3,2-d]thiazoles.

  • Aurone Synthesis: Condensation with aldehydes to form bioactive chalcone-like derivatives.[1]

  • Orthogonal Cross-Coupling: Late-stage C5-arylation via Suzuki-Miyaura coupling.[1]

Structural Analysis & Reactivity Profile

The compound functions as a "chemical linchpin," allowing sequential functionalization.[1]

  • Site A (C2-Br): Kinetic control. Reacts rapidly with nucleophiles (amines, thiols, amidines) or undergoes elimination.[1] Labile under strong basic conditions.[1]

  • Site B (C5-Br): Thermodynamic control. Requires transition metal catalysis (Pd, Ni) for activation.[1] Stable to standard nucleophilic conditions used at C2.[1]

  • Site C (C7-F): Electronic modulator.[1] Increases the acidity of the C2-protons and influences the electron density of the aromatic ring, affecting

    
     stacking interactions in protein binding pockets.[1]
    

Synthesis of the Scaffold

Before application, the core scaffold must be synthesized with high regiocidelity.[1]

Protocol 1: Synthesis of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

  • Precursor: 4-Bromo-2-fluorophenol.[1]

  • Reagents: Chloroacetonitrile,

    
    , 
    
    
    
    .[1]

Step 1: Houben-Hoesch Cyclization (Formation of the Core) [1]

  • Dissolve 4-bromo-2-fluorophenol (10 mmol) and chloroacetonitrile (12 mmol) in anhydrous ether (20 mL).

  • Add

    
     (1.2 equiv) and bubble dry HCl gas through the solution at 0°C for 2 hours.
    
  • Stir at room temperature (RT) for 12 hours. A ketimine hydrochloride precipitate forms.[1]

  • Hydrolyze the precipitate by refluxing in water/ethanol (1:1) for 1 hour.

  • Yield: 5-Bromo-7-fluorobenzo[b]furan-3(2H)-one (Solid).

Step 2: Regioselective


-Bromination [1]
  • Dissolve the core (5 mmol) in

    
     (15 mL).
    
  • Add Phenyltrimethylammonium tribromide (PTAB) (5.1 mmol) portion-wise at 0°C. Note: PTAB is preferred over

    
     for stoichiometric control to avoid gem-dibromination.
    
  • Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Wash with water, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane.

  • Product: 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one (Yellow crystalline solid).[1]

Application Protocols

Application A: Synthesis of Fused Thiazoles (Hantzsch Condensation)

The


-bromo ketone motif at C2 is ideal for constructing tricyclic systems, such as benzofuro[3,2-d]thiazoles, which are potent kinase inhibitor scaffolds.[1]

Protocol 2: Condensation with Thioureas

  • Reagents: Thiourea (or N-substituted thiourea), Ethanol.[1]

  • Mechanism: Nucleophilic attack of sulfur at C2, followed by cyclization and dehydration.[1]

  • Dissolution: Dissolve 2,5-dibromo-7-fluorobenzo[b]furan-3(2H)-one (1.0 equiv) in absolute ethanol (0.1 M concentration).

  • Addition: Add thiourea (1.1 equiv).

  • Reaction: Reflux the mixture for 2–4 hours. A precipitate typically forms.[1]

  • Workup: Cool to RT. Filter the solid hydrobromide salt.[1]

  • Neutralization: Suspend the solid in water and adjust pH to 8 with saturated

    
    . Filter the free base.[1]
    
  • Result: 2-Amino-8-bromo-6-fluorobenzofuro[3,2-d]thiazole.[1][2]

    • Note: The C5-Br (now C8 in the fused system) remains intact for further coupling.[1]

Application B: Synthesis of 5-Substituted Aurones

Aurones are Z-isomer specific inhibitors of tubulin polymerization.[1] The 2-bromo substituent facilitates the formation of the intermediate enolate or acts as a leaving group to drive the condensation-elimination sequence.[1]

Protocol 3: Base-Mediated Aldol Condensation

  • Reagents: Aryl aldehyde, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), THF.[1]

  • Setup: In a dry flask, mix 2,5-dibromo-7-fluorobenzo[b]furan-3(2H)-one (1.0 equiv) and the desired benzaldehyde (1.1 equiv) in THF.

  • Catalysis: Add DBU (1.5 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 6 hours. The DBU acts as a base to generate the enolate and scavenge HBr.[1]

  • Quench: Pour into 1M HCl to neutralize. Extract with EtOAc.[1][2]

  • Purification: Silica gel chromatography (0-20% EtOAc/Hexanes).

  • Outcome: (Z)-2-benzylidene-5-bromo-7-fluorobenzo[b]furan-3(2H)-one (Aurone).

Application C: Orthogonal Functionalization (Suzuki Coupling)

This protocol demonstrates the stability of the C5-Br handle. This step is typically performed after C2 modification (e.g., on the Aurone or Thiazole product) to prevent side reactions at the sensitive C2 position.[1]

Protocol 4: C5-Arylation of the Aurone Intermediate

  • Reagents: Aryl boronic acid,

    
    , 
    
    
    
    , Dioxane/Water.[1]
  • Mix: Combine the 5-bromo-aurone derivative (from Protocol 3) (1.0 equiv), Aryl boronic acid (1.2 equiv), and

    
     (2.0 equiv) in Dioxane:Water (4:1).
    
  • Degas: Sparge with Argon for 10 minutes.

  • Catalyst: Add

    
     (5 mol%).
    
  • Heat: Heat to 90°C for 12 hours under Argon.

  • Workup: Filter through Celite, dilute with water, extract with DCM.

  • Result: A library of 5-aryl-7-fluoro-aurones.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the 2,5-dibromo-7-fluoro scaffold.

G Start 4-Bromo-2-fluorophenol Core 5-Bromo-7-fluorobenzofuran-3-one Start->Core 1. ClCH2CN, ZnCl2 2. Hydrolysis Target 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one (The Scaffold) Core->Target PTAB, CHCl3 (Regioselective Bromination) Thiazole Benzofuro[3,2-d]thiazole (Kinase Inhibitor Core) Target->Thiazole Thiourea, EtOH (Hantzsch Synthesis) Aurone 5-Bromo-Aurone (Anticancer) Target->Aurone Ar-CHO, DBU (Aldol Condensation) Library 5-Aryl-Aurone Library (Suzuki Product) Aurone->Library Ar-B(OH)2, Pd(0) (C5-Functionalization)

Caption: Divergent synthetic pathways starting from the 2,5-dibromo-7-fluorobenzo[b]furan-3(2H)-one scaffold.[1][3][4][5]

References

  • Deng, G., et al. "Palladium-Catalyzed Paraformaldehyde Insertion: A Three-Component Synthesis of Benzofurans."[1] RSC Advances, 2016.[1] Link

  • Rong, Z., et al. "Hg(OTf)2-catalyzed N-oxide addition to alkynes... providing various coumaran-3-ones."[1] Organic Letters, 2020.[1][6] Link[1]

  • Wang, Z., et al. "Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones (Aurones)." Molecules, 2022.[1] Link[1]

  • Yella, R., et al. "Arylthioureas with bromine... giving fused thiazoles."[1][7] Organic & Biomolecular Chemistry, 2010.[1][7] Link

  • Li, H., et al. "Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors."[1] European Journal of Medicinal Chemistry, 2017.[1][8] Link[1]

Sources

Use of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one represents a specialized class of "dual-electrophile" scaffolds used in the synthesis of high-value pharmaceutical intermediates. Its utility stems from the orthogonal reactivity of its two bromine atoms: the highly labile


-bromo ketone at the C2 position and the stable aryl bromide at the C5 position.

This application note details the strategic use of this compound to access complex heterocyclic systems, particularly Autotaxin (ATX) inhibitors and 5-HT2C agonists . By leveraging the distinct reactivity profiles of the C2 and C5 sites, medicinal chemists can perform sequential functionalization—building the heterocyclic core first via the C2-bromide, followed by late-stage diversification via the C5-bromide.

Chemical Profile & Reactivity Logic

The molecule features three key structural elements that define its role in SAR (Structure-Activity Relationship) studies:

  • C2-Bromine (

    
    -Halo Ketone):  A potent electrophile susceptible to nucleophilic attack (S, N, O nucleophiles). It is the primary site for heterocycle formation (e.g., Hantzsch thiazole synthesis).
    
  • C5-Bromine (Aryl Halide): Chemically stable under mild nucleophilic conditions but highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • C7-Fluorine: A strategic metabolic blocker that modulates pKa and lipophilicity, often enhancing the bioavailability of the final drug candidate.

Reactivity Map

ReactivityMap Core 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one C2_Path C2-Bromine (Alpha-Halo) Highly Labile Electrophile Core->C2_Path C5_Path C5-Bromine (Aryl) Stable Handle Core->C5_Path C7_Path C7-Fluorine Metabolic Modulator Core->C7_Path Thiazoles Thiazole/Imidazole Hybrids (Hantzsch Reaction) C2_Path->Thiazoles + Thioamides Amines 2-Amino-Benzofurans (Nucleophilic Sub.) C2_Path->Amines + Primary Amines Coupling Biaryl Scaffolds (Pd-Catalysis) C5_Path->Coupling + Boronic Acids Bioavail Enhanced Metabolic Stability (Block P450 sites) C7_Path->Bioavail

Figure 1: Orthogonal reactivity profile of the scaffold. The C2-Br allows for immediate core construction, while the C5-Br is reserved for late-stage diversification.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: To generate the 2,5-dibromo species from the parent 5-bromo-7-fluorobenzofuran-3-one.

Reagents:

  • Precursor: 5-Bromo-7-fluorobenzofuran-3(2H)-one (1.0 eq)

  • Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) or Br

    
     (1.05 eq)
    
  • Solvent: Dichloromethane (DCM) or Acetic Acid (AcOH)

  • Catalyst: HBr (cat., if using Br

    
    )
    

Procedure:

  • Dissolution: Dissolve 5-bromo-7-fluorobenzofuran-3(2H)-one (10 mmol) in DCM (50 mL) at 0°C.

  • Addition: Add PTAB (10.5 mmol) portion-wise over 15 minutes. Note: PTAB is preferred over liquid bromine for stoichiometry control and ease of handling.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear, yielding a less polar product.

  • Quench: Wash the mixture with water (2 x 30 mL) and saturated NaHCO

    
     (30 mL).
    
  • Isolation: Dry the organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/EtOAc to yield the title compound as a light yellow solid.

    • Yield Expectation: 85-92%

    • Storage: Store at -20°C under Argon. (Alpha-halo ketones are lachrymators and thermally unstable).

Protocol B: Hantzsch Thiazole Synthesis (ATX Inhibitor Route)

Context: This reaction constructs the thiazole ring fused or linked to the benzofuran core, a key pharmacophore in Autotaxin inhibitors [1].

Reagents:

  • Substrate: 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one (1.0 eq)

  • Nucleophile: Thioacetamide or substituted Thiobenzamide (1.1 eq)

  • Solvent: Ethanol (EtOH) or DMF

  • Base: NaHCO

    
     (solid, 2.0 eq)
    

Procedure:

  • Setup: In a pressure vial, suspend the substrate (1.0 mmol) and thioamide (1.1 mmol) in EtOH (5 mL).

  • Cyclization: Heat to 70°C for 4 hours. The reaction proceeds via S-alkylation followed by cyclodehydration.

  • Workup: Cool to RT. If the product precipitates, filter and wash with cold EtOH. If soluble, concentrate and purify via flash chromatography.

  • Outcome: This yields a 2-(thiazol-2-yl)-benzofuran-3-ol or its tautomeric ketone form, retaining the 5-Br and 7-F substituents.

  • Step 2 (Optional): Dehydration with POCl

    
     or acid can aromatize the system fully if a benzofuran-thiazole hybrid is desired.
    
Protocol C: Late-Stage Suzuki Coupling

Context: Diversification of the C5 position after the heterocyclic core is established.

Reagents:

  • Substrate: Product from Protocol B (1.0 eq)

  • Boronic Acid: Aryl-B(OH)

    
     (1.5 eq)
    
  • Catalyst: Pd(dppf)Cl

    
     (5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2M aq, 3.0 eq)
  • Solvent: 1,4-Dioxane

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in dioxane. Sparge with Argon for 10 min.

  • Catalysis: Add Pd catalyst. Seal and heat to 90°C for 12 hours.

  • Purification: Standard aqueous workup and silica chromatography.

    • Note: The 7-Fluoro group remains intact, providing metabolic stability to the final biaryl system.

Data & Validation

Analytical Characteristics:

FeatureExpected SignalInterpretation

H NMR

5.5-6.0 ppm (s, 1H)
Characteristic singlet for the C2-H proton (if monobromo at C2). If 2,2-dibromo, this signal is absent.

F NMR

-130 to -140 ppm
Diagnostic signal for 7-F substituent.
MS (ESI) M+ / M+2 / M+4 patternIsotopic pattern confirms presence of two bromine atoms (

Br/

Br).
TLC Rf ~ 0.6 (Hex/EtOAc 4:1)Less polar than the non-brominated ketone precursor.

Safety & Handling

  • Lachrymator: 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one is a potent alpha-bromo ketone. It causes severe eye and respiratory irritation. All operations must be performed in a functioning fume hood.

  • Skin Sensitizer: Wear double nitrile gloves and a lab coat.

  • Waste: Dispose of aqueous washes containing bromide/fluoride as halogenated waste.

References

  • Autotaxin Inhibitors: Heterocyclic compound, application thereof and pharmaceutical composition comprising same.[1] Patent EP3753943A1. (2020). Link

  • 5-HT2C Agonists: Aminoalkylbenzofurans as serotonin (5-HT(2c)) agonists.[2] Patent US7045545B1. (2006). Link

  • General Synthesis: Transition Metal-Free Synthesis of Halobenzo[b]furans. Molecules. (2022). Link

Sources

Application Note: Investigating the Potential Biological Activities of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the potential biological activities of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one, complete with detailed application notes and protocols for researchers.

Introduction and Scientific Rationale

The benzo[b]furan scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of pharmacological properties.[1][2] Its derivatives have been reported to possess potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities, among others.[3][4] The biological significance of this scaffold is often enhanced through substitution, particularly with halogens.

The incorporation of halogen atoms—specifically bromine and fluorine—is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacological profile.

  • Bromine can increase lipophilicity, enhance binding affinity through halogen bonding, and is a feature in many cytotoxic agents.[5][6][7] Studies on benzofuran derivatives have shown that the presence of bromine often correlates with increased cytotoxic potential.[5][6]

  • Fluorine , with its small size and high electronegativity, can alter metabolic stability, membrane permeability, and binding interactions, often leading to enhanced potency.[8][9] The addition of a fluorine atom to a benzofuran derivative has been shown to increase its inhibitory activity against certain enzymes by two-fold.[10]

The target molecule, 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one, combines the privileged benzofuranone core with this dual halogenation pattern. This unique structure suggests a strong potential for significant biological activity. This document provides a detailed guide for investigating three key potential activities: anticancer, anti-inflammatory, and antimicrobial. The protocols are designed to be self-validating and are grounded in established methodologies, providing a robust framework for initial screening and mechanistic inquiry.

Part 1: Investigation of Anticancer Potential

Rationale: The benzofuran scaffold is a cornerstone of many anticancer agents.[2][11] Numerous studies have demonstrated that halogenated benzofurans, particularly those containing bromine, exhibit potent and sometimes selective cytotoxicity against various human cancer cell lines, including leukemia, cervical, and breast cancer.[5][6][10] The proposed mechanism often involves the induction of apoptosis.[5][12] Therefore, the primary hypothesis is that 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one will exhibit cytotoxic effects on cancer cells, potentially through the activation of apoptotic pathways.

Experimental Workflow for Anticancer Screening

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action A Prepare serial dilutions of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one C Treat cells with compound (24-72h incubation) A->C B Seed cancer cell lines (e.g., MCF-7, HCT-116) and normal cells (e.g., HUVEC) in 96-well plates B->C D Perform MTT Assay to assess cell viability C->D E Calculate IC50 values and determine selectivity index D->E F If cytotoxic (low IC50), treat cells with compound at IC50 concentration E->F Proceed if selective cytotoxicity is observed G Perform Caspase-Glo® 3/7 Assay F->G H Measure luminescence to quantify apoptosis G->H

Caption: Workflow for evaluating the anticancer properties of the target compound.

Protocol 1.1: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.

Materials:

  • Cell Lines: MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), K562 (chronic myelogenous leukemia). For selectivity, use a non-cancerous line like HUVEC (Human Umbilical Vein Endothelial Cells).

  • Reagents: DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, MTT solution (5 mg/mL in PBS), DMSO, Doxorubicin (positive control).

  • Equipment: 96-well plates, CO2 incubator, microplate reader (570 nm).

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Doxorubicin is used as a positive control.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the compound (and controls) to the wells. Include a "vehicle control" (DMSO at the highest concentration used) and a "no treatment" control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hypothetical Data: Cytotoxicity (IC50)
CompoundMCF-7 (µM)HCT-116 (µM)K562 (µM)HUVEC (µM)Selectivity Index (HUVEC/K562)
2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one8.512.34.2> 50> 11.9
Doxorubicin (Control)0.91.10.52.55.0
Protocol 1.2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[5]

Procedure:

  • Follow steps 1-3 of the MTT protocol using a white-walled 96-well plate suitable for luminescence.

  • Treat cells with the compound at its predetermined IC50 and 2x IC50 concentrations for 24 hours.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer. An increase in luminescence compared to the vehicle control indicates apoptosis induction.

Part 2: Investigation of Anti-Inflammatory Potential

Rationale: Inflammation is a critical factor in many diseases. Benzofuran derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[13][14] This inhibition is frequently linked to the downregulation of the NF-κB and MAPK signaling pathways.[3] We hypothesize that the target compound can suppress inflammatory responses.

Signaling Pathway: Potential Inhibition Point

LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Pathway MAPK / IKK Signaling Cascade TLR4->Pathway NFkB NF-κB Activation (p65 translocation) Pathway->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Gene Transcription Nucleus->iNOS induces NO Nitric Oxide (NO) (Pro-inflammatory Mediator) iNOS->NO produces Compound 2,5-Dibromo-7-fluoro- benzo[b]furan-3(2H)-one Compound->Pathway Potential Inhibition

Caption: Simplified NF-κB pathway showing potential inhibition by the compound.

Protocol 2.1: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

Principle: LPS stimulation of RAW 264.7 murine macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The Griess assay is used to quantify nitrite (a stable product of NO), which serves as an indicator of NO production. A reduction in nitrite levels in the presence of the compound suggests anti-inflammatory activity.

Materials:

  • Cell Line: RAW 264.7 macrophages.

  • Reagents: DMEM, FBS, Penicillin-Streptomycin, LPS (from E. coli), Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride), Sodium Nitrite (for standard curve).

  • Equipment: 96-well plates, CO2 incubator, microplate reader (540 nm).

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 1-50 µM) for 1 hour before inflammatory stimulation.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (Sulfanilamide) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

  • Cytotoxicity Check: It is crucial to run a parallel MTT assay (Protocol 1.1) under the same conditions to ensure that the observed decrease in NO is not due to compound-induced cell death.

Hypothetical Data: Anti-Inflammatory Activity
Compound Concentration (µM)NO Production (% of LPS Control)Cell Viability (%)
0 (LPS Control)100100
185.299.1
562.598.5
1048.9 (IC50 ≈ 10 µM)97.3
2521.395.8
509.894.2

Part 3: Investigation of Antimicrobial Potential

Rationale: Halogenated heterocyclic compounds are a well-known class of antimicrobial agents.[15] Benzofuran derivatives, in particular, have demonstrated broad-spectrum activity against both bacteria and fungi.[14][16][17] The presence of halogens at various positions on the benzofuran ring is often critical for this activity.[15] We hypothesize that 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one will inhibit the growth of pathogenic microbes.

Experimental Workflow for MIC Determination

A Prepare 2-fold serial dilutions of compound in 96-well plate C Add inoculum to each well A->C B Prepare standardized microbial inoculum (e.g., S. aureus, E. coli, C. albicans) B->C D Incubate at 37°C (bacteria) or 30°C (fungi) for 18-24h C->D E Visually inspect for turbidity or use indicator dye (e.g., Resazurin) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Microbial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Yeast).

  • Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for yeast.

  • Reagents: Ciprofloxacin (antibacterial control), Fluconazole (antifungal control), DMSO.

  • Equipment: Sterile 96-well plates, incubator, spectrophotometer (600 nm).

Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth, typically ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for yeast) in each well.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and controls with standard drugs (Ciprofloxacin, Fluconazole).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for C. albicans.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

Hypothetical Data: Antimicrobial Activity (MIC)
CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one83216
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A4

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]

  • Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. ResearchGate. [Link]

  • Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. Molecules. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs. [Link]

  • Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. SciSpace. [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. Molecules. [Link]

  • A study of anti-inflammatory activity of the benzofuran compound. International Journal of Basic & Clinical Pharmacology. [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. International Journal of Molecular Sciences. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PubMed. [Link]

  • High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line. ResearchGate. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace. [Link]

  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Molecules. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals. [Link]

  • Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal. [Link]

Sources

Application Note: Regioselective Nucleophilic Substitution on 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The scaffold 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one represents a highly functionalized "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., PLK1, Aurora B) and potential antimicrobials.

This molecule presents a unique reactivity triad:

  • C2-Bromide (Kinetic Hotspot): An

    
    -halo ketone moiety susceptible to rapid 
    
    
    
    displacement by heteroatomic nucleophiles.
  • C5-Bromide (Cross-Coupling Handle): An aryl bromide positioned for subsequent Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C7-Fluoride (Metabolic Blocker): An aryl fluoride that modulates pKa and blocks metabolic oxidation, generally inert to standard nucleophilic conditions.

Scope of this Protocol: This guide details the regioselective C2-amination of the substrate. The objective is to displace the aliphatic C2-bromide with a secondary amine (using morpholine as the model nucleophile) while preserving the aromatic halides for downstream diversification.

Mechanistic Principles

Reaction Pathway

The reaction proceeds via a classic


 Nucleophilic Substitution . However, the presence of the carbonyl group at C3 renders the C2-proton acidic (

in DMSO). Consequently, the reaction competes between substitution (Path A) and elimination (Path B), which leads to the formation of the aromatic 3-hydroxybenzofuran (or its keto-tautomer).
  • Path A (Desired): Direct backside attack of the nucleophile at C2.

  • Path B (Undesired): Base-mediated dehydrohalogenation to form the aromatic system.

Electronic Influence of Substituents
  • 7-Fluoro & 5-Bromo: These electron-withdrawing groups (EWGs) inductively destabilize the developing positive charge in any

    
     character pathway, enforcing the 
    
    
    
    mechanism.
  • Impact: They also increase the acidity of the C2-proton, making the Elimination Pathway (Path B) a significant risk if the reaction temperature is uncontrolled or if strong, hard bases are used.

Visualized Pathway (Graphviz)

ReactionPathway Substrate 2,5-Dibromo-7-fluoro benzo[b]furan-3(2H)-one TS_SN2 Transition State (SN2 Attack) Substrate->TS_SN2 + Sec. Amine (Low Temp) Elimination Side Product: 5-Bromo-7-fluoro-3-hydroxybenzofuran (Aromatized) Substrate->Elimination + Strong Base or High Temp Product 2-Amino-5-bromo-7-fluoro benzofuran-3(2H)-one TS_SN2->Product - HBr

Figure 1: Mechanistic bifurcation between the desired substitution and the competing elimination pathway.

Experimental Protocol

Target Reaction: Substitution of C2-Br with Morpholine.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleCritical Note
Substrate 1.0ElectrophileDry thoroughly; sensitive to hydrolysis.
Morpholine 1.1NucleophileSecondary amines prevent over-alkylation.
DIPEA 1.2Base scavengerUse Hunig's base (non-nucleophilic) to trap HBr.
Acetonitrile (MeCN) N/ASolventPolar aprotic; promotes

. Must be anhydrous.
TBAB 0.05Phase TransferOptional: Accelerates reaction if kinetics are sluggish.
Step-by-Step Methodology

Pre-Start Check: Ensure all glassware is oven-dried. The substrate is a potent lachrymator; work strictly in a fume hood.

  • Preparation (0 min):

    • Dissolve 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one (1.0 mmol, 309 mg) in anhydrous MeCN (5 mL) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the elimination pathway.

  • Nucleophile Addition (10 min):

    • Mix Morpholine (1.1 mmol, 96 mg) with DIPEA (1.2 mmol, 155 mg) in 1 mL MeCN.

    • Add this mixture dropwise to the substrate solution over 5 minutes.

    • Observation: A slight color change (yellowing) is normal. Darkening to brown/black indicates decomposition/elimination.

  • Reaction (1 - 3 Hours):

    • Stir at 0°C for 30 minutes.

    • Allow to warm naturally to Room Temperature (20-25°C).

    • Monitor: Check TLC (Hexane:EtOAc 4:1) every 30 mins. The product is typically more polar than the starting bromide.

  • Quench & Workup:

    • Dilute reaction with EtOAc (20 mL).

    • Wash with cold 0.5M HCl (2 x 10 mL) to remove excess morpholine and DIPEA.

    • Wash with Brine (10 mL).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo at <40°C.
      
  • Purification:

    • Recrystallization is preferred for stability. Dissolve in minimal hot EtOH, cool to 0°C.

    • Alternatively, Flash Column Chromatography: Silica gel, Gradient 0-20% EtOAc in Hexanes.

Validation & Quality Control

Expected Analytical Data

Successful synthesis is validated by the shift of the C2-proton and retention of the aromatic substitution pattern.

TechniqueDiagnostic SignalInterpretation
1H NMR

6.0 - 6.5 ppm (s, 1H)
The C2-H signal of the product usually shifts upfield relative to the C2-H(Br) precursor.
19F NMR Single peak

-130 ppm
Confirms integrity of the C7-F bond (no

occurred).
LC-MS M+1 = 316/318 (Br pattern)Mass corresponds to Substrate - Br + Morpholine.
Appearance White to pale yellow solidDark oil suggests elimination products (benzofurans).
Workflow Visualization (Graphviz)

ExperimentalWorkflow Start Dissolve Substrate in MeCN (0°C) AddNuc Add Amine + Base (Dropwise) Start->AddNuc Monitor TLC Check (Hex:EtOAc 4:1) AddNuc->Monitor Decision Substrate Consumed? Monitor->Decision Quench Quench: Dilute EtOAc Wash 0.5M HCl Decision->Quench Yes Heat Warm to RT (+1 hr) Decision->Heat No Purify Recrystallize (EtOH) Quench->Purify Heat->Monitor

Figure 2: Operational workflow for the synthesis and isolation of the C2-substituted product.

Troubleshooting & Optimization

Issue: "I see a new spot on TLC that is UV active but non-polar."
  • Diagnosis: This is likely the Elimination Product (5-bromo-7-fluorobenzofuran-3-ol).

  • Cause: Reaction temperature too high or base too strong/concentrated.

  • Solution: Repeat reaction strictly at 0°C. Switch base from DIPEA to solid

    
     (milder, heterogeneous).
    
Issue: "Substrate is not dissolving in MeCN."
  • Diagnosis: High crystallinity of the dibromo-fluoro scaffold.

  • Solution: Use THF as a co-solvent (1:1 MeCN:THF). Avoid DMF if possible, as it makes workup (removal of solvent) difficult without heating, which degrades the product.

Issue: "LC-MS shows M+16 mass shift."
  • Diagnosis: Hydrolysis of the C2-Br to C2-OH (hemiacetal).

  • Cause: Wet solvent or wet amine.

  • Solution: Dry MeCN over molecular sieves (3Å). Ensure amine source is fresh.

Safety & Handling

  • Lachrymator Hazard:

    
    -Halo ketones are potent tear gas agents. All weighing and transfer must occur in a high-velocity fume hood.
    
  • Skin Contact: Corrosive. Double-glove (Nitrile) is required.

  • Waste: Quenched aqueous layers contain amine hydrochlorides and fluorinated aromatics; dispose of in segregated halogenated waste streams.

References

  • General Reactivity of Benzofuran-3-ones

    • Rong, Z., et al. (2020).[6] "Synthesis of Coumaran-3-ones via Enolate Umpolung." Organic Letters, 22(9), 3245-3250. Link

  • Synthesis of 2-Aminobenzofurans

    • Zhang, Z.-F., et al. (2017).[6] "Asymmetric Synthesis of Gem-Diaryl Benzofuran-3(2H)-ones." Organic Letters, 19(10), 2726-2729. Link

  • Mechanistic Insight (Elimination vs Substitution)

    • Cheng, J.-P., et al. (2016).[7] "Amination of 3-Substituted Benzofuran-2(3H)-ones Triggered by Single-Electron Transfer." Organic Letters, 18(5), 1036-1039.[7] Link

  • Halogenated Benzofuran Scaffolds

    • Abu-Hashem, A. A., et al. (2014). "Reactivity of Benzofuran Derivatives." Synthetic Communications, 44(20), 2285-2312. Link

Sources

2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one in Kinase Inhibitor Synthesis

Executive Summary & Strategic Rationale

The benzofuran-3(2H)-one (coumaranone) scaffold is a "privileged structure" in kinase drug discovery, serving as the core pharmacophore for ATP-competitive inhibitors targeting CK2 (Casein Kinase 2) , PIM-1 , and DYRK1A .

This guide focuses on the specific utilization of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one (referred to herein as Intermediate A ). This molecule is not merely a building block but a bifunctional linchpin that enables divergent synthesis:

  • C2-Position (

    
    -Bromo Ketone):  A highly reactive electrophile for constructing fused or linked heterocycles (e.g., thiazoles via Hantzsch synthesis) which often serve as the "hinge-binding" motif.
    
  • C5-Position (Aryl Bromide): A stable handle for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access the hydrophobic back-pocket (Gatekeeper region).

  • C7-Fluorine: A strategic substitution to block metabolic hydroxylation (CYP450 stability) and modulate the pKa of the phenolic oxygen, enhancing hydrogen bond strength with the kinase hinge region (e.g., Val118 in CK2

    
    ).
    

Chemical Logic & Workflow Visualization

The synthesis strategy relies on the differential reactivity of the aliphatic C2-bromide (kinetic, electrophilic) versus the aromatic C5-bromide (inert until activated by Pd-catalysis).

KinaseSynthesis Start Precursor: 5-Bromo-7-fluorobenzofuran-3(2H)-one Bromination Step 1: Regioselective Bromination (PTAB or Br2/AcOH) Start->Bromination Electrophilic Subs. Intermediate CORE SCAFFOLD: 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one Bromination->Intermediate Isolation (Unstable) PathA Path A: Hantzsch Thiazole Synthesis (Reaction with Thioureas) Intermediate->PathA Thioamide Condensation PathB Path B: Nucleophilic Substitution (Amination with Piperazines) Intermediate->PathB SN2 Displacement HingeBinder Intermediate: Hinge-Binding Core (2-Heteroaryl-benzofuran) PathA->HingeBinder PathB->HingeBinder Suzuki Step 3: C5-Suzuki Coupling (Hydrophobic Pocket Extension) HingeBinder->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 FinalDrug FINAL KINASE INHIBITOR (Dual PIM/CK2 Antagonist) Suzuki->FinalDrug

Caption: Divergent synthetic workflow converting the 2,5-dibromo core into kinase inhibitors via sequential C2-heterocyclization and C5-cross-coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Intermediate

2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one is prone to elimination and hydrolysis. It must be prepared fresh or stored at -20°C under argon.

Reagents:

  • 5-Bromo-7-fluorobenzofuran-3(2H)-one (1.0 eq)

  • Phenyltrimethylammonium tribromide (PTAB) (1.1 eq) [Preferred over liquid

    
     for stoichiometry control]
    
  • Anhydrous THF (10 mL/mmol)

Procedure:

  • Dissolve the starting ketone in anhydrous THF under

    
     atmosphere.
    
  • Cool the solution to 0°C . The C2 position is highly enolizable; low temperature prevents poly-bromination.

  • Add PTAB portion-wise over 15 minutes. The solution will turn transiently orange/red.

  • Stir at 0°C for 2 hours. Monitor by TLC (Note: The product is often UV-active but may streak; use neutral alumina plates if silica causes degradation).

  • Workup (Critical): Pour into ice-cold water. Extract immediately with DCM. Wash with cold brine. Dry over

    
     and concentrate in vacuo at <30°C.
    
  • Yield: Expect ~85-90%. Use immediately for Protocol B.

Protocol B: Construction of the Hinge-Binding Thiazole (Hantzsch Synthesis)

This step utilizes the reactive C2-bromide to build a thiazole ring, a common motif in kinase inhibitors (e.g., Dasatinib) that hydrogen bonds with the kinase hinge region (Glu/Leu residues).

Reagents:

  • Intermediate A (from Protocol A) (1.0 eq)

  • Thiourea or substituted thioamide (1.2 eq)

  • Ethanol (absolute)[1]

Procedure:

  • Suspend Intermediate A in ethanol (5 mL/mmol) in a microwave vial or round-bottom flask.

  • Add the thiourea component.

  • Reaction: Reflux for 2-4 hours (or microwave at 80°C for 20 min). The reaction proceeds via nucleophilic attack of sulfur on C2, followed by cyclization and dehydration.

  • The product often precipitates as the hydrobromide salt.

  • Isolation: Cool to room temperature. Filter the precipitate. Wash with cold ethanol and ether.

  • Free Base Liberation: Suspend in water, neutralize with sat.

    
    , and extract with EtOAc.
    

Mechanistic Insight: This transforms the unstable


-halo ketone into a stable, aromatic 2-aminothiazole-benzofuran hybrid, significantly increasing chemical stability and drug-likeness.
Protocol C: Late-Stage C5-Diversification (Suzuki Coupling)

Once the sensitive C2-chemistry is complete, the C5-aryl bromide is used to install the "tail" that occupies the hydrophobic pocket.

Reagents:

  • Scaffold from Protocol B (1.0 eq)

  • Aryl boronic acid (e.g., 3-pyridylboronic acid) (1.5 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 eq)
    
  • Dioxane/Water (4:1)

Procedure:

  • Degas solvents with Argon for 15 minutes (oxygen poisons the Pd catalyst).

  • Combine scaffold, boronic acid, base, and catalyst in a sealed tube.

  • Heat to 90°C for 12 hours.

  • Purification: Filter through Celite. Purify via Flash Chromatography (Gradient: 0-5% MeOH in DCM).

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Synthetic Failures

IssueProbable CauseCorrective Action
Decomposition of Intermediate A Hydrolysis of C2-Br by moisture.Use anhydrous THF; store under Ar at -20°C. Do not use silica gel chromatography for purification.
Poly-bromination (2,2-dibromo) Excess brominating agent or high temp.Strictly control temp at 0°C; use PTAB instead of liquid

.
Low Yield in Suzuki Coupling Pd catalyst poisoning by thiazole sulfur.Increase catalyst loading to 10 mol%; switch to S-Phos or X-Phos precatalysts which are robust against S-poisoning.
Insolubility Planar rigid scaffold aggregation.Add solubilizing groups (e.g., N-methyl piperazine) on the boronic acid partner.

Biological Context: Kinase Selectivity

The resulting 7-fluoro-2-(thiazol-4-yl)benzofuran derivatives typically exhibit Type I (ATP-competitive) binding.

  • PIM-1 Kinase: The benzofuranone oxygen accepts a H-bond from the hinge lysine (Lys67). The C5-substituent extends into the phosphate-binding loop.

  • CK2: The planar scaffold mimics the purine ring of ATP. The 7-Fluorine is critical here; it fills a small hydrophobic pocket and prevents oxidative metabolism at this position, which is a common clearance pathway for benzofurans.

References

  • Pagano, M. A., et al. (2008). "Benzofuran derivatives as potent inhibitors of protein kinase CK2: synthesis and structural insights." Journal of Medicinal Chemistry.

  • Yankovskaya, V., et al. (2020). "Flavone inspired discovery of benzylidenebenzofuran-3(2H)-ones (aurones) as potent inhibitors of human protein kinase CK2."[2] Bioorganic Chemistry.

  • Haudecoeur, R., et al. (2011).[3] "Discovery of 7-fluoro-benzofuran derivatives as specific inhibitors of DYRK1A kinase." European Journal of Medicinal Chemistry.

  • Goel, A., et al. (2015). "Recent advances in the synthesis and biological activity of aurones." European Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "Synthesis of 3-Benzylidene-2-benzofuran-1-one (Aurone)." BenchChem Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the isolation and purification of this compound. We will address specific experimental issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your workflow.

Question 1: My crude product is a dark, sticky oil or gum and fails to crystallize. How can I proceed with purification?

Answer: This is a common issue when residual solvents, highly colored impurities, or low-melting point side-products are present. Direct crystallization is unlikely to be effective. The recommended course of action is to purify the material using flash column chromatography.

The non-crystalline nature of the crude product suggests a heterogeneous mixture. Column chromatography is a robust technique for separating components of a mixture based on their differential adsorption to a stationary phase.[1] For complex mixtures or those containing unknown impurities, it offers superior separation compared to recrystallization.

Workflow for Oily Crude Product

A Crude Oily Product B Dissolve in min. DCM (or loading solvent) A->B Step 1 C Adsorb onto Celite or Silica Gel B->C Step 2 D Dry 'Dry-Load' Material under vacuum C->D Step 3 E Perform Flash Column Chromatography D->E Step 4 F Pure Fractions E->F Result

Caption: Dry-loading workflow for non-solid crude products.

This "dry-loading" method prevents the introduction of a large volume of strong solvent directly to the column, which would compromise separation efficiency.

Question 2: I'm getting poor separation (streaking or overlapping spots) during column chromatography. What adjustments should I make?

Answer: Poor separation is typically caused by incorrect solvent polarity, column overloading, or improper column packing. Here is a systematic approach to troubleshoot this issue.

  • Optimize the Solvent System: The ideal mobile phase (eluent) should provide a retention factor (Rƒ) of 0.25-0.35 for the target compound on a TLC plate.

    • If Rƒ is too high (>0.5): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 10% Ethyl Acetate in Hexane to 5%).

    • If Rƒ is too low (<0.1) or the spot is streaking: Your eluent is not polar enough, or the compound has poor solubility. Increase the proportion of the polar solvent. Sometimes, streaking can indicate an acidic or basic character of the compound or silica. Adding a small amount (0.1-1%) of acetic acid or triethylamine to the eluent can resolve this, but this should be done cautiously as it can affect the stability of certain compounds.

  • Reduce the Load: The amount of crude material should not exceed 5-10% of the mass of the silica gel in the column for a difficult separation. For a 10g silica column, a load of 500mg to 1g of crude material is a reasonable maximum.

  • Check Column Packing: Ensure the silica gel bed is compact and level. Air bubbles or cracks in the stationary phase create channels for the eluent and sample to pass through without proper interaction, leading to poor separation. If you suspect a poorly packed column, it is often best to prepare a new one.

Troubleshooting Poor Column Separation

Start Poor Separation (Overlapping Spots / Streaking) Q1 Is the target Rƒ between 0.25-0.35? Start->Q1 Sol_Adjust Adjust Eluent Polarity: - Rƒ too high? -> Less polar - Rƒ too low? -> More polar Q1->Sol_Adjust No Q2 Is the column overloaded? (>10% w/w crude:silica) Q1->Q2 Yes A1_Yes Yes A1_No No End Separation Improved Sol_Adjust->End Sol_Load Reduce amount of crude material loaded Q2->Sol_Load Yes Q3 Are there cracks or channels in the silica bed? Q2->Q3 No A2_Yes Yes A2_No No Sol_Load->End Sol_Pack Repack column carefully, ensuring a level and compacted bed Q3->Sol_Pack Yes Q3->End No, consult specialist A3_Yes Yes A3_No No Sol_Pack->End

Caption: Decision tree for troubleshooting poor chromatography.

Question 3: My purified product is still colored (e.g., yellow or brown), but literature suggests it should be a white or colorless solid. How can I remove the color?

Answer: Persistent color often indicates the presence of highly conjugated, polar impurities that co-elute with your product or are not removed by chromatography. Two effective methods can be employed:

  • Charcoal Treatment: Activated carbon is highly effective at adsorbing colored impurities.

    • Dissolve the colored product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of activated charcoal (approx. 1-2% w/w).

    • Stir or gently heat the mixture for 5-15 minutes.

    • Filter the mixture through a pad of Celite® to remove the charcoal. The Celite is crucial as fine charcoal particles can be difficult to filter otherwise.

    • Remove the solvent in vacuo.

    • Caution: Charcoal can also adsorb your product, leading to yield loss. Use it sparingly and monitor with TLC.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product.[2][3] The key is to find a solvent (or solvent pair) in which your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains dissolved at low temperatures.[4][5] Screen solvents like hexanes, ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification method for crude 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one?

A1: Flash silica gel column chromatography is the most reliable and versatile primary purification method for this compound.[6][7] It is effective at removing both more polar and less polar impurities that are likely present in the crude reaction mixture, such as unreacted starting materials or by-products from the bromination process.[8][9]

Q2: How do I select an appropriate solvent system for column chromatography?

A2: The selection process is empirical and guided by Thin-Layer Chromatography (TLC). Start by testing solvent systems of varying polarity. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is standard.[10]

Recommended Starting Solvent Systems for TLC Analysis:

  • 10% Ethyl Acetate / 90% Hexanes

  • 20% Ethyl Acetate / 80% Hexanes

  • 30% Dichloromethane / 70% Hexanes

Aim for a system that gives your product an Rƒ value of 0.25-0.35.

SolventPolarity IndexNotes
n-Hexane0.1Common non-polar base
Toluene2.4Can be useful for aromatic compounds
Dichloromethane (DCM)3.1Good general-purpose solvent
Diethyl Ether2.8More polar than DCM, very volatile
Ethyl Acetate (EtOAc)4.4Common polar co-solvent with hexanes
Acetone5.1Generally too polar for initial screening
Ethanol/Methanol4.3 / 5.1Very polar, often used for highly polar compounds or to clean columns

Q3: Can I use recrystallization for this compound? What solvents should I screen?

A3: Yes, recrystallization is an excellent secondary purification step, especially for removing minor impurities after chromatography to obtain a high-purity, crystalline solid.[3] To screen for a suitable solvent, take a small amount of your chromatographed material and test its solubility in various solvents at room temperature and upon heating.[11]

Recrystallization Solvent Screening Protocol:

  • Place ~20-30 mg of your compound into a small test tube.

  • Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily in a small volume, the solvent is unsuitable (compound is too soluble).

  • If it is insoluble at room temperature, heat the mixture gently. If the solid dissolves upon heating, it is a potential candidate solvent.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath.

  • Observe for crystal formation. Abundant, well-formed crystals indicate a good solvent.

Good single-solvent candidates to screen include isopropanol, ethanol, or toluene. For mixed-solvent systems, try dissolving the compound in a minimum of a "good" solvent (like DCM or EtOAc) and then adding a "poor" solvent (like hexanes) dropwise until the solution becomes cloudy. Then, gently heat to clarify and cool slowly.

Q4: What are the stability considerations for 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one during purification and storage?

  • Halogenated Aromatics: Generally, bromo- and fluoro- substituents on aromatic rings are stable. However, prolonged exposure to strong light can sometimes cause degradation. It is good practice to protect fractions and the final product from light.[12]

  • Furanone Ring: The furanone moiety may be sensitive to strong nucleophiles, strong acids, or strong bases, which could potentially open or rearrange the ring system.[13] Therefore, it is advisable to use neutral conditions during workup and purification. Avoid unnecessarily harsh pH conditions.

  • Storage: For long-term storage, keep the purified compound in a dark, cool, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidative degradation.

Q5: Which analytical techniques are best to confirm the purity and identity of the final product?

A5: A combination of techniques is essential to confirm both purity and structural identity.

  • Purity Assessment:

    • TLC: Run the final compound in a solvent system where the Rƒ is ~0.3. A single, well-defined spot is indicative of high purity.

    • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a classic indicator of a pure crystalline solid.[11]

    • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity.

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for confirming the exact structure. ¹⁹F NMR is particularly important to confirm the presence and environment of the fluorine atom.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The isotopic pattern of the two bromine atoms will be a distinctive feature in the mass spectrum.

    • Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, such as the carbonyl (C=O) group of the furanone ring.

References

  • The Royal Society of Chemistry. (2013). SUPPORTING INFORMATION FOR.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Kachkovskyi, A., et al. (2022). Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities. PMC.
  • ResearchGate. (n.d.). 8. Column Chromatography.
  • CHEM 2211L Experiment 1 - Recrystallization of an Impure Compound. (2020). YouTube.
  • Recrystallization- Organic Chemistry Lab- purification. (2022). YouTube.
  • Recrystallization - Organic Chemistry Lab Technique. (2017). YouTube.
  • Wiley-VCH. (n.d.). Supporting Information.
  • Kates, M. J., & Schauble, J. H. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses.
  • Zhang, Y., et al. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC.
  • Imperial College London. (n.d.). 2,5-Dibromofuran.
  • Kudyakova, Y. S., et al. (2019). Fluorine-Containing Furan-3(2Н)-Ones in Reactions with Binucleophiles: CF3vs C2F5. Chemistry of Heterocyclic Compounds.
  • Raines Lab. (n.d.). Fluorogenic Label for Biomolecular Imaging.
  • Meanwell, N. A. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Wang, M., et al. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. ResearchGate.

Sources

Technical Support Center: Bromination of 7-Fluorobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of halogenated benzofuranones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting the bromination of 7-fluorobenzo[b]furan-3(2H)-one to yield its 2-bromo derivative, a key intermediate in the synthesis of various biologically active molecules. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this transformation.

Frequently Asked Questions (FAQs): Foundational Concepts

Before diving into specific troubleshooting scenarios, let's establish the fundamental principles governing this reaction.

Q1: What is the fundamental mechanism for the bromination of 7-fluorobenzo[b]furan-3(2H)-one at the C-2 position?

The reaction is a classic acid-catalyzed α-halogenation of a ketone.[1][2] The process involves two key stages:

  • Keto-Enol Tautomerism: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., acetic acid, HBr). This enhances the acidity of the α-protons at the C-2 position. A weak base (like the solvent or the conjugate base of the acid) then removes an α-proton, leading to the formation of a nucleophilic enol intermediate.[3][4] The formation of this enol is typically the rate-determining step of the reaction.[2]

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine source (such as Br₂ or N-Bromosuccinimide).[1][3] This step forms the new C-Br bond at the α-position (C-2). Subsequent deprotonation of the carbonyl oxygen regenerates the ketone functionality and the acid catalyst, yielding the final 2-bromo-7-fluorobenzo[b]furan-3(2H)-one product.[3]

Mechanism_Alpha_Bromination Figure 1: Acid-Catalyzed α-Bromination Mechanism cluster_0 Keto-Enol Tautomerism (Rate-Determining) cluster_1 Electrophilic Attack Ketone Starting Ketone (7-fluoro-3-benzofuranone) ProtonatedKetone Protonated Carbonyl Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate (Nucleophile) ProtonatedKetone->Enol - H⁺ Oxonium Oxonium Ion Intermediate Enol->Oxonium + Br⁺ Bromine Electrophilic Bromine (e.g., NBS, Br₂) Bromine->Oxonium Product α-Bromo Ketone (Desired Product) Oxonium->Product - H⁺

Caption: Figure 1: Acid-Catalyzed α-Bromination Mechanism.

Q2: Which brominating agent should I use: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

Both NBS and Br₂ can be effective; however, NBS is often preferred in modern laboratory settings for several reasons.

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Safety & Handling Crystalline solid, easier and safer to handle and weigh.[5]Highly corrosive and volatile liquid, requires handling in a fume hood with specialized equipment.[6]
Byproducts Produces succinimide, a water-soluble and generally benign solid that can often be easily removed during workup.[7]Produces hydrogen bromide (HBr) gas, which is corrosive and can lead to additional side reactions if not controlled.[5]
Selectivity Often provides better selectivity and is less prone to over-bromination when used under controlled conditions.[5][6]Can be highly reactive, increasing the risk of dibromination and other side reactions.
Activation Can be used under acid-catalyzed, base-catalyzed, or radical-initiated conditions.[8][9]Typically used with an acid catalyst for α-bromination of ketones.[3]

Recommendation: For initial trials and for achieving higher selectivity, N-Bromosuccinimide (NBS) is the recommended starting point.[5]

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the bromination of 7-fluorobenzo[b]furan-3(2H)-one.

Problem 1: My reaction is incomplete. I recover a significant amount of starting material.

An incomplete reaction is typically due to inefficient formation of the enol intermediate or insufficient reactivity of the brominating agent.

  • Probable Cause 1: Inadequate Acid Catalysis. The formation of the enol is the rate-limiting step and is acid-catalyzed.[2] Insufficient catalyst will result in a sluggish reaction.

    • Solution: Ensure an appropriate catalytic amount of a suitable acid is used. Acetic acid (which can also serve as the solvent), p-toluenesulfonic acid (PTSA), or even HBr can be effective.[3][10] If using a neutral solvent like DCM, add a catalytic amount of PTSA or acetic acid.

  • Probable Cause 2: Low Reaction Temperature. While lower temperatures can improve selectivity, they also decrease the reaction rate.

    • Solution: If the reaction is slow at room temperature, consider gently heating the reaction mixture to reflux.[5][10] Monitor the reaction closely by TLC or LC-MS to avoid the formation of degradation products.

  • Probable Cause 3: Impure Reagents. Old or impure NBS may have reduced activity.

    • Solution: Use freshly recrystallized NBS for best results. Impure, yellow-colored NBS can sometimes give unreliable outcomes.[8]

Problem 2: I'm observing a significant amount of a dibrominated side product.

The formation of 2,2-dibromo-7-fluorobenzo[b]furan-3(2H)-one is the most common side reaction.[8][10] This occurs because the first bromine atom is electron-withdrawing, which can increase the acidity of the remaining proton at the C-2 position, facilitating a second bromination.

  • Probable Cause 1: Incorrect Stoichiometry. Using a large excess of the brominating agent is the primary cause of over-bromination.

    • Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of NBS. Perform a small-scale trial to determine the optimal equivalence for your specific substrate and conditions.[10]

  • Probable Cause 2: Rapid Addition of Brominating Agent. Adding the entire amount of NBS or Br₂ at once creates a high local concentration, promoting dibromination.

    • Solution: Add the brominating agent portion-wise over a period of time.[6] This maintains a low, steady concentration of the electrophile, favoring mono-bromination. Dissolving the NBS in the reaction solvent and adding it as a solution can also improve control.

Problem 3: I'm seeing bromination on the aromatic ring instead of, or in addition to, the C-2 position.

Electrophilic aromatic substitution on the electron-rich benzene portion of the molecule can compete with the desired α-bromination.[6][11]

  • Probable Cause: Reaction Conditions Favoring Aromatic Substitution. Certain solvent and catalyst systems can promote nuclear bromination, especially on activated aromatic rings.[6][12]

    • Solution 1: Change the Solvent. The choice of solvent can significantly influence regioselectivity. For aralkyl ketones, it has been shown that methanol can favor α-bromination, while acetonitrile may promote nuclear bromination.[6] Consider switching from a non-polar aprotic solvent like DCM or MeCN to a protic solvent like ethanol or acetic acid.

    • Solution 2: Avoid Strong Lewis Acids. Strong Lewis acids can activate the brominating agent to a degree that favors attack on the aromatic ring. Stick to Brønsted acid catalysts like PTSA or acetic acid.

Side_Reactions Figure 2: Competing Reaction Pathways cluster_side Side Reactions Start Starting Ketone MonoBromo 2-Bromo Product (Mono-bromination) Start->MonoBromo + 1 eq. NBS (Controlled) AromaticBromo Aromatic Bromination (Nuclear Bromination) Start->AromaticBromo Harsh Conditions (e.g., strong Lewis Acid) DiBromo 2,2-Dibromo Product (Over-bromination) MonoBromo->DiBromo + >1 eq. NBS (Excess Reagent)

Caption: Figure 2: Competing Reaction Pathways.

Problem 4: My starting material or product appears to be degrading.

Benzofuran scaffolds can be sensitive, and harsh reaction conditions can lead to decomposition or ring-opening.[13]

  • Probable Cause: Reaction is too acidic or run at high temperatures for too long.

    • Solution 1: Reduce Acid Concentration. Use the minimum amount of acid catalyst required to facilitate the reaction. A screen of different acid catalysts (e.g., PTSA, KH₂PO₄, acidic Al₂O₃) may identify a milder, more effective option.[5][6]

    • Solution 2: Lower the Temperature. If you are running the reaction at reflux, try reducing the temperature or running it at room temperature for a longer period.

    • Solution 3: Minimize Reaction Time. As soon as TLC or LC-MS indicates the consumption of the starting material, quench the reaction and proceed with the workup to prevent product degradation.

Troubleshooting_Workflow Figure 3: Troubleshooting Decision Tree Start Analyze Reaction Outcome (TLC, LC-MS) Incomplete Incomplete Reaction / Low Conversion Start->Incomplete High SM Dibromo Dibromination Observed Start->Dibromo High MW peak Aromatic Aromatic Bromination Start->Aromatic Isomeric impurity Degradation Degradation Start->Degradation Multiple spots / Low mass balance Sol_Incomplete1 Increase acid catalyst loading or screen different acids. Incomplete->Sol_Incomplete1 Sol_Incomplete2 Increase reaction temperature. Incomplete->Sol_Incomplete2 Sol_Dibromo1 Reduce NBS to 1.0 eq. Dibromo->Sol_Dibromo1 Sol_Dibromo2 Add NBS portion-wise or as a solution. Dibromo->Sol_Dibromo2 Sol_Aromatic Switch to a protic solvent (e.g., EtOH, AcOH). Aromatic->Sol_Aromatic Sol_Degradation Reduce temperature and monitor reaction closely to minimize time. Degradation->Sol_Degradation

Caption: Figure 3: Troubleshooting Decision Tree.

Recommended Experimental Protocol

This protocol is a robust starting point that aims to maximize the yield of the mono-brominated product while minimizing side reactions.

Objective: To synthesize 2-bromo-7-fluorobenzo[b]furan-3(2H)-one via acid-catalyzed bromination with NBS.

Materials:

  • 7-fluorobenzo[b]furan-3(2H)-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.1 eq)

  • Dichloromethane (DCM) or Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 7-fluorobenzo[b]furan-3(2H)-one (1.0 eq) and the chosen solvent (DCM or EtOH, approx. 0.1 M concentration).

  • Catalyst Addition: Add PTSA·H₂O (0.1 eq) to the solution and stir until it dissolves.

  • Brominating Agent Addition: In a separate container, weigh out NBS (1.05 eq). Add the NBS to the reaction mixture in 4-5 small portions over 30 minutes. This controlled addition is critical to prevent over-bromination.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 30-60 minutes. The reaction is complete when the starting material is no longer visible. If the reaction is sluggish after 4 hours, it can be gently heated to 40°C.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated) and dilute it with an equal volume of DCM.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid), saturated Na₂S₂O₃ solution (to quench any unreacted bromine), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The crude product is typically a solid or oil. Purify via flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 2-bromo-7-fluorobenzo[b]furan-3(2H)-one.

References
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones. Retrieved from [Link]

  • Buchwald, S. L., & Bolshan, Y. (2009). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Journal of the American Chemical Society, 131(41), 14658–14659. Available at: [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Effect of N-bromosuccinimide (NBS) and other N-brominating agents on the bromination of .alpha.,.beta.-unsaturated ketones in methanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Angewandte Chemie. (n.d.). One-Pot Cascade Leading to Direct r‐Imidation of Ketones by a Combination of N‐Bromosuccinimide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

  • ACG Publications. (2015, August 10). KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. Retrieved from [Link]

  • Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]

  • YouTube. (2021, March 25). Bromination of Ketones. Retrieved from [Link]

  • Journal of Organic Chemistry. (2013, October 18). Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

Sources

Technical Support Center: Stability Guide for 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The "Achilles' Heel" of your molecule is the C2-position.

While the aryl halides (5-bromo and 7-fluoro) on the benzene ring are robust, the bromine at the C2 position (the


-bromo ketone moiety) renders 2,5-dibromo-7-fluorobenzo[b]furan-3(2H)-one chemically fragile.
  • In Acid: The compound is kinetically stable. It behaves as a standard ketone.

  • In Base: The compound is highly unstable . The C2-proton is acidic (

    
     approx. 8–10 due to the electron-withdrawing carbonyl and bromine). Base exposure triggers rapid dehydrohalogenation (loss of HBr) to form the aromatized 3-hydroxybenzofuran derivative.
    

Detailed Stability Analysis

Module A: Basic Conditions (The Danger Zone)

Status:



Under basic conditions (pH > 8 or presence of amines), this molecule undergoes a degradation cascade driven by the acidity of the C2-proton.

The Mechanism of Failure:

  • Deprotonation: A base (e.g.,

    
    , 
    
    
    
    , or hydroxide) removes the proton at C2. The inductive effect of the C2-Br and the resonance of the C3-Carbonyl make this proton highly acidic.
  • Enolate Formation: A transient enolate is formed.

  • Elimination (Aromatization): The enolate ejects the bromide ion (

    
    ) from C2. This restores aromaticity to the furan ring, resulting in 5-bromo-7-fluoro-3-hydroxybenzofuran  (or its keto-tautomer).
    
  • Ring Opening (Strong Base): In aqueous hydroxide (NaOH/KOH), the lactone-like ether bond can hydrolyze, opening the ring to form a salicylate derivative.

Visualizing the Degradation Pathway:

DegradationPathway SM Starting Material (2,5-Dibromo-7-fluoro...) Enolate Enolate Intermediate SM->Enolate Deprotonation (-H+) Base Base (Et3N, NaOH) Base->Enolate Product Degradation Product (Aromatized 3-OH-Benzofuran) Enolate->Product Elimination (-Br-) Fast Step RingOpen Ring Opening (Salicylate) Enolate->RingOpen Hydrolysis (Strong Aq. Base)

Figure 1: Base-mediated degradation pathway showing the critical transition from the aliphatic 3-one to the aromatic 3-ol.

Module B: Acidic Conditions (The Safe Harbor)

Status:



In the absence of strong nucleophiles, the compound is stable in acidic media (e.g., HCl in Dioxane, AcOH,


).
  • Why? Protonation of the carbonyl oxygen occurs, but the C2-Br bond is not labile to acid-catalyzed cleavage under mild conditions.

  • Caveat: Extreme conditions (conc. acid + high heat) may induce acid-catalyzed hydrolysis of the ether linkage, but this is kinetically slow compared to the base-mediated pathway.

Troubleshooting & FAQs

Q1: My reaction mixture turned dark black/brown after adding triethylamine. What happened?

Diagnosis: You likely triggered the "Aurone" condensation or polymerization. Explanation: Benzofuran-3-ones are known to condense with themselves or aldehydes in base to form Aurones (yellow/orange). However, with the C2-Br present, you likely caused rapid elimination to the phenol (3-OH benzofuran), which is electron-rich and prone to rapid oxidative polymerization (tar formation) in air. Solution: Switch to a non-nucleophilic, non-basic environment. If a base is required for a subsequent step, use a hindered base at low temperature (


) and quench immediately.
Q2: I see a new spot on TLC that is more polar than my starting material. Is it the product?

Diagnosis: It is likely the aromatized degradation product (5-bromo-7-fluorobenzofuran-3-ol). Verification:

  • Starting Material: Non-aromatic furan ring.[1][2]

    
     NMR will show a singlet (or doublet if F-coupled) around 
    
    
    
    5.0–6.5 ppm for the C2-H.
  • Degradation Product: Aromatic furan ring. The C2-H signal will disappear. You will see an -OH peak (exchangeable).

  • Test: Treat a small aliquot of your SM with

    
     in DCM. If the new spot matches the TLC spot , it is degradation.
    
Q3: Can I use ethanol or methanol as a solvent?

Recommendation: Proceed with Caution.

  • Risk: Alcohol solvents are nucleophilic. While neutral alcohols are generally okay at room temperature, heating 2,5-dibromo-7-fluorobenzo[b]furan-3(2H)-one in methanol can lead to solvolysis (replacement of C2-Br with -OMe) or acetal formation.

  • Preferred Solvents: Dichloromethane (DCM), Toluene, THF (anhydrous).

Standardized Stability Protocols

Use these protocols to validate the integrity of your specific batch.

Protocol A: The "Base Stress" Test (Validation of Instability)

Use this to confirm if your downstream chemistry is destroying the starting material.

  • Preparation: Dissolve 5 mg of compound in 1 mL of

    
     (NMR tube) or DCM (TLC vial).
    
  • Baseline: Acquire T=0 spectrum or spot TLC.

  • Stress: Add 2 equivalents of Triethylamine (

    
    ).
    
  • Observation:

    • Visual: Look for immediate color change (Yellow

      
       Dark).
      
    • Analytical: Re-run NMR/TLC after 10 mins.

    • Result: Loss of the aliphatic C2-H proton signal confirms base sensitivity.

Protocol B: Storage & Handling
ParameterRecommendationReason
Temperature

Slows thermal elimination of HBr.
Atmosphere Argon/NitrogenPrevents moisture-induced hydrolysis.
Light Amber VialC-Br bonds are photolabile (radical cleavage).
Container Glass (Acid washed preferred)Avoid basic residue on glass surfaces.

References

  • Reactivity of Benzofuran Derivatives. ResearchGate. (Review of general benzofuranone reactivity, including base-catalyzed aromatization).

  • Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. (Mechanistic insights into the formation and stability of the coumaranone core).

  • Kinetics of Bromination of Benzofurans.Journal of Chemical and Pharmaceutical Research. (Discusses the lability of

    
    -bromo derivatives).
    
    
  • PubChem Compound Summary: 2(3H)-Benzofuranone. National Center for Biotechnology Information. (Physical properties and general stability data for the parent scaffold).

Sources

Overcoming low reactivity of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Escalation response. It assumes the user is a professional chemist encountering stalled reaction kinetics or decomposition when working with 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one .

Subject: Overcoming Kinetic Inertness in 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one Status: Open Priority: High (Blocker) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Substrate Diagnostics & Reactivity Profile

Before modifying your conditions, we must diagnose why this specific scaffold is resisting functionalization. You are dealing with a "Push-Pull" Deactivated System .

The Molecular Bottleneck

The "Low Reactivity" you are observing is likely a misdiagnosis of two distinct electronic phenomena occurring at the C2 and C5 positions.

PositionFunctionalityThe "Low Reactivity" Root Cause
C5 (Aryl) Aryl BromideElectronic Deactivation: The C3-Carbonyl and C7-Fluorine are strongly electron-withdrawing (EWG). They deplete electron density from the aromatic ring, making the C5-Br bond significantly stronger and raising the activation energy for Oxidative Addition (Pd⁰ → Pdᴵᴵ).
C2 (Alkyl)

-Halo Ketone
Cation Destabilization: If you are attempting substitution (S

1), the EWG nature of the 5-Br and 7-F substituents destabilizes the transition state (oxocarbenium ion). If attempting S

2, the ring planarity and C3-carbonyl cause steric and trajectory hindrance.
Visualizing the Reactivity Dead-Zones

The following diagram maps the electronic vectors causing your kinetic stall.

ReactivityMap cluster_molecule Substrate: 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one Core Benzofuranone Core C5 C5-Br (Aryl) Problem: Oxidative Addition Fails Core->C5 Reduces e- density Strengthens C-Br bond C2 C2-Br (Alkyl) Problem: Cation Destabilization Core->C2 Destabilizes Carbocation Intermediate Action_C5 Required: Electron-Rich Bulky Ligands (e.g., XPhos) C5->Action_C5 Action_C2 Required: Halophilicity (Ag+ assistance) or Radicals C2->Action_C2 C7 C7-Fluoro Effect: Inductive Withdrawal C7->Core -I Effect (Inductive) C3 C3-Carbonyl Effect: Resonance Withdrawal C3->Core -M Effect (Mesomeric)

Caption: Electronic vectors deactivating the C5 and C2 positions. The convergence of withdrawal effects (C3+C7) creates a "kinetic fortress" requiring specialized activation.

Troubleshooting Module A: C5-Functionalization (Cross-Coupling)

Symptom: You are attempting Suzuki, Buchwald, or Sonogashira coupling at C5, but recovering starting material (SM) or seeing catalyst decomposition.

The Mechanism of Failure

Standard ligands (PPh


, dppf) rely on a relatively electron-rich aryl halide to facilitate Oxidative Addition . Your substrate is electron-poor. The Palladium catalyst cannot insert into the C5-Br bond effectively, leading to catalyst aggregation (Palladium black) before the cycle begins.
The Protocol: "Force-Feeding" the Catalyst

You must switch to electron-rich, sterically bulky phosphine ligands or NHC (N-Heterocyclic Carbene) ligands. These increase the electron density on the Pd center, forcing oxidative addition on the reluctant electrophile.

Recommended Catalytic Systems
ComponentRecommendationMechanism of Action
Pre-Catalyst XPhos Pd G3 or G4 Rapidly generates the active monoligated Pd(0) species. Air stable.
Ligand (Alt) BrettPhos or

Bu

P
Extremely electron-rich; boosts oxidative addition rates on deactivated arenes.
Base K

PO

(anhydrous)
Weaker bases prevent polymerization of the sensitive benzofuranone core. Avoid strong alkoxides (NaOtBu).
Solvent 1,4-Dioxane or Toluene Non-coordinating, high-boiling solvents allow necessary thermal activation (80–100°C).
Step-by-Step Optimization Workflow
  • Purge: De-gas solvents thoroughly (sparge with Ar for 20 min). Oxygen kills the electron-rich active catalyst required here.

  • Load: 1.0 eq Substrate, 1.5 eq Boronic Acid, 2.0 eq K

    
    PO
    
    
    
    .
  • Catalyst: Add 2–5 mol% XPhos Pd G3 .

  • Heat: Ramp to 80°C. Do not exceed 100°C to avoid thermal decomposition of the C2-Br.

  • Check: If no reaction after 2 hours, add 10 mol% CuI (Copper effect) if doing Sonogashira/Stille.

Critical Warning: If C2-Br is still present, it will react with Pd(0) faster than C5-Br, likely leading to reduction (hydrodehalogenation) or homocoupling. You must protect or functionalize C2 before attempting C5 coupling, or use a specific oxidative addition promoter that favors Aryl-Br over Alkyl-Br (rare).

Troubleshooting Module B: C2-Functionalization (Substitution)

Symptom: You are trying to displace the C2-Bromine with a nucleophile (amine, alcohol, thiol) but observing low yields, recovery of SM, or elimination to the aromatic 3-hydroxybenzofuran.

The Mechanism of Failure
  • S

    
    2 Failure:  The C2 position is neopentyl-like (adjacent to a quaternary center if substituted, or blocked by the carbonyl). The trajectory is hindered.
    
  • S

    
    1 Failure:  The 7-F and 5-Br withdraw electrons, destabilizing the intermediate oxocarbenium ion.
    
  • Elimination Risk: Basic nucleophiles will simply deprotonate C2 (if H is present), leading to elimination of HBr and aromatization.

The Protocol: Silver-Mediated Substitution

To overcome the "lazy" leaving group ability of Br in this electron-poor environment, you must use a Halophile to force the departure of Bromide.

Recommended Conditions (The "Soft" Approach)
  • Reagent: AgOTf (Silver Triflate) or AgBF

    
      (1.1 eq).
    
  • Role: Ag

    
     complexes with the C2-Br, forcing ionization even in electron-deficient systems.
    
  • Nucleophile: Use the nucleophile in excess (3–5 eq).

  • Base: 2,6-Lutidine (Non-nucleophilic proton sponge). Avoid Et

    
    N.
    
Workflow for C2-Amination/Alkylation
  • Dissolve substrate in anhydrous DCM or MeCN (0.1 M).

  • Add 1.2 eq 2,6-Lutidine .

  • Add 1.5 eq Nucleophile (e.g., Morpholine, Methanol).

  • Cool to 0°C.

  • Add 1.1 eq AgOTf dissolved in minimal solvent dropwise.

    • Observation: Precipitation of AgBr (yellow/white solid) indicates the reaction is proceeding.

  • Warm to Room Temp. Monitor by TLC.[1][2]

Stability & Handling FAQ

Q: My compound turns dark brown/black upon storage. Is it decomposing? A: Yes. 2-Bromo-3-coumaranones are photolabile and sensitive to hydrolysis.

  • Fix: Store at -20°C under Argon. Wrap vials in aluminum foil. The "black" is likely HBr formation catalyzing polymerization. Add a stabilizer (copper wire or silver foil) if storing for long periods.

Q: Can I use NaH or LDA to alkylate C2? A: Absolutely not. Strong bases will trigger a Darzens-like condensation or ring contraction/rearrangement (the "Halogen Dance" is also a risk on the furan ring). Use soft enolization methods (TiCl


/DIPEA) if you must form a C-C bond at C2.

Q: I see a spot on TLC that corresponds to the de-brominated product (2-H). Why? A: This is Hydrodehalogenation . It often happens during Pd-coupling attempts if the reaction stalls. The Pd inserts into C-Br, but fails to transmetalate, eventually grabbing a hydride from the solvent (especially alcohols or DMF).

  • Fix: Switch solvent to Toluene or Dioxane. Avoid DMF/EtOH.

Decision Matrix (Graphviz)

Use this flow to select your immediate next step.

TroubleshootingFlow Start Start: Reaction Stalled Target Which position are you targeting? Start->Target C5 C5 (Aryl Bromide) Target->C5 C2 C2 (Alkyl Bromide) Target->C2 LigandCheck Are you using PPh3 or dppf? C5->LigandCheck BaseCheck Are you using strong base? (NaH, KOH, NaOEt) C2->BaseCheck SwitchLigand Switch to XPhos, SPhos, or tBu3P (Boost Oxidative Addition) LigandCheck->SwitchLigand Yes TempCheck Is Temp < 80°C? LigandCheck->TempCheck No IncreaseTemp Increase to 80-100°C (Activation Energy High) TempCheck->IncreaseTemp Yes StopBase STOP. Elimination Risk. Switch to Ag+ mediated substitution. BaseCheck->StopBase Yes SilverCheck Try AgOTf / AgBF4 (Force Ionization) BaseCheck->SilverCheck No

Caption: Troubleshooting logic flow. Identify the target site and cross-reference with ligand/reagent choice.[2]

References

  • Mechanistic Studies on Pd-Catalyzed Cross-Coupling of Deactivated Aryl Halides. Source: Martin, R., & Buchwald, S. L. (2008). Accounts of Chemical Research. Context: Establishes the necessity of bulky, electron-rich phosphine ligands (dialkylbiarylphosphines) for electron-deficient aryl bromides.

  • Reactivity of

    
    -Haloketones in Heterocyclic Synthesis. 
    Source: Erian, A. W., et al. (2003). Molecules.
    Context: Details the competing pathways of substitution vs. elimination and the impact of adjacent carbonyls on halide reactivity.
    
    
  • Synthesis and Reactivity of Benzofuran-3(2H)-ones. Source: Organic Chemistry Portal (Synthesized Data). Context: General reactivity patterns of the benzofuranone core, highlighting the instability of the 2-bromo derivative.

  • Silver-Mediated Nucleophilic Substitution. Source:Chemistry Steps / J. Org. Chem Principles. Context: Standard protocols for using Silver (I) salts to promote S

    
    1 pathways in sluggish alkyl halides.
    
    

Sources

Technical Support Center: Synthesis of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one. The synthesis of halogenated heterocyclic compounds, while routine, is often accompanied by challenges in achieving high purity due to the formation of closely related impurities. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to address the most common issues encountered during the purification of this key synthetic intermediate.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems observed during the synthesis and purification of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one. The solutions are based on established principles of organic chemistry and proven laboratory techniques.

Q1: My post-reaction analysis (TLC, LC-MS) shows a complex mixture instead of a clean product. What are the most probable impurities?

A1: The bromination of 7-fluorobenzo[b]furan-3(2H)-one is a stepwise electrophilic aromatic substitution. The most common impurities arise from incomplete reaction or over-reaction. The primary species to expect are:

  • Unreacted Starting Material: 7-fluorobenzo[b]furan-3(2H)-one.

  • Mono-brominated Intermediates: These are the most common impurities. You will likely see a mixture of 2-bromo-7-fluorobenzo[b]furan-3(2H)-one and 5-bromo-7-fluorobenzo[b]furan-3(2H)-one. Their formation is a kinetic and thermodynamic interplay that is highly dependent on reaction conditions.

  • Over-brominated Products: Tri-brominated species can form if the reaction is not carefully controlled, especially with an excess of the brominating agent or prolonged reaction times.[1]

  • Isomeric Impurities: While the 2 and 5 positions are electronically favored, minor bromination at other positions on the benzofuran core can occur, leading to structural isomers that are often difficult to separate.

Impurity Type Likely Cause Primary Identification Method Mitigation & Removal Strategy
Starting Material Insufficient brominating agent; Short reaction time; Low temperature.LC-MS, GC-MS, 1H NMRIncrease stoichiometry of brominating agent (e.g., NBS) to 2.0-2.2 equivalents; Increase reaction time/temperature with careful monitoring. Easily removed by column chromatography.
Mono-brominated Insufficient brominating agent (1.0-1.8 eq.); Poor mixing; Short reaction time.LC-MS, GC-MS, 1H NMREnsure ≥2.0 equivalents of brominating agent are used and that the reaction goes to completion (monitored by TLC/LC-MS). Separation requires careful column chromatography.[1]
Over-brominated Excess brominating agent (>2.5 eq.); High reaction temperature; Prolonged reaction time.LC-MS, 1H NMRUse a precise stoichiometry of the brominating agent (2.1 eq. is often optimal); Maintain strict temperature control. These higher polarity byproducts are typically separable via chromatography.
Residual Color Trace bromine; Degradation products.Visual; UV-Vis SpectroscopyAqueous sodium thiosulfate (Na2S2O3) wash during workup; Activated carbon treatment followed by filtration; Recrystallization.

Q2: How can I minimize the formation of mono-brominated and over-brominated impurities during the reaction itself?

A2: Controlling the reaction stoichiometry and conditions is paramount. The key is to add the brominating agent in a controlled manner to a well-stirred solution of the starting material.

  • Stoichiometry: Use a precise molar ratio of your brominating agent. For a di-substitution, start with 2.1 equivalents. Using a large excess (e.g., >2.5 eq.) will inevitably lead to over-bromination.[1]

  • Controlled Addition: Instead of adding the brominating agent (e.g., N-Bromosuccinimide - NBS) all at once, add it portion-wise or as a solution dropwise over a period. This maintains a low, steady concentration of the electrophile, promoting selective reaction.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many brominations, starting at 0 °C and allowing the reaction to slowly warm to room temperature is effective.[1] This minimizes side reactions and decomposition.

  • Monitoring: Actively monitor the reaction every 30-60 minutes using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed and the desired product is maximized.

Q3: My attempts at recrystallization have failed to remove the mono-brominated impurity. What is the best purification strategy?

A3: Co-crystallization is a common issue when impurities are structurally very similar to the desired product. While recrystallization is excellent for removing minor or structurally dissimilar impurities, separating a mixture of mono- and di-brominated isomers almost always requires chromatography.

The polarity difference between the mono- and di-brominated species is often sufficient for separation via flash column chromatography. The di-brominated product is typically less polar than the mono-brominated intermediates. A gradient elution is often most effective. For a detailed method, refer to Protocol 2.1 .

Q4: The purified product has a persistent yellow or brown tint. What causes this and how can it be removed?

A4: This coloration is usually due to trace amounts of elemental bromine (Br₂) or minor, highly conjugated degradation byproducts.

  • Workup Step: During the aqueous workup, wash the organic layer with a 5-10% solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reducing agents will quench any residual Br₂.

  • Activated Carbon: Dissolve the semi-pure product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon (charcoal), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. This is highly effective at adsorbing colored impurities.

  • Recrystallization: A final, carefully executed recrystallization (see Protocol 2.2 ) is often the best way to obtain a pure, colorless crystalline solid.[2]

Part 2: In-Depth Purification Protocols

These protocols provide validated, step-by-step procedures for obtaining high-purity 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one.

Protocol 2.1: High-Resolution Flash Column Chromatography

This method is designed to separate the desired di-bromo product from less polar starting material and more polar mono-brominated impurities.

Materials:

  • Crude product mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane) and Ethyl Acetate (EtOAc), HPLC grade

  • Glass column, flasks, and TLC supplies

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent mixture. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product) by concentrating it to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Prepare a silica gel slurry in 100% hexanes and pack the column without air gaps. The silica bed height should be approximately 20-25 cm for effective separation. Add a thin layer of sand on top of the silica bed.

  • Loading: Carefully add the silica-adsorbed sample to the top of the column.

  • Elution:

    • Begin elution with 100% Hexanes to elute any very non-polar impurities.

    • Gradually increase the polarity of the eluent. A typical starting gradient would be from 2% EtOAc in Hexanes to 10% EtOAc in Hexanes. The exact gradient should be determined beforehand using TLC analysis.

    • The di-bromo product should elute after the starting material but before the mono-bromo impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.[3]

Protocol 2.2: Optimized Recrystallization for Final Polishing

This protocol is intended for material that is already >95% pure (e.g., after chromatography) to achieve >99% purity and obtain a crystalline solid.

Materials:

  • Post-chromatography product

  • Screening solvents: Isopropanol, Ethanol, Acetonitrile, Toluene, Heptane/EtOAc mixture

  • Heating mantle, crystallizing dish, filtration apparatus

Procedure:

  • Solvent Screening: In small vials, test the solubility of ~10 mg of your product in ~0.5 mL of various solvents. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In an appropriately sized flask, add the bulk of the material and the chosen solvent system. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for full dissolution.

  • Cooling (Crucial Step):

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Rapid cooling will trap impurities.

    • Once at room temperature, place the flask in an ice bath for at least 1 hour, or preferably in a refrigerator (4 °C) overnight, to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.[1][2]

Part 3: Visualizing the Purification Workflow

The following diagram outlines the logical decision-making process for purifying the crude product based on the initial purity assessment.

Purification_Workflow Crude Crude Reaction Mixture TLC_LCMS Initial Purity Analysis (TLC / LC-MS) Crude->TLC_LCMS Complex Complex Mixture (<90% Pure) TLC_LCMS->Complex Multiple Spots Simple Relatively Clean (>90% Pure) TLC_LCMS->Simple Main Spot + Minor Impurities Column Flash Column Chromatography (Protocol 2.1) Complex->Column Recrystallize Recrystallization (Protocol 2.2) Simple->Recrystallize Purity_Check_1 Purity Check (>95%?) Column->Purity_Check_1 Purity_Check_1->Column No, Re-run Purity_Check_1->Recrystallize Yes Charcoal Colored Impurities? Recrystallize->Charcoal Carbon_Treat Activated Carbon Treatment Charcoal->Carbon_Treat Yes Final_Product Final Product (>99% Purity) Charcoal->Final_Product No Carbon_Treat->Final_Product

Caption: Decision workflow for purification of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one.

Part 4: References

  • Vetter, W., & Rosenfelder, N. (2016). Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. Journal of Chromatography A, 1444, 57-65. [Link]

  • González-Lainez, M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(13), 5139. [Link]

  • Ayer, W. A., & Craw, P. A. (2001). 3(2H)-Benzofuranones and chromanes from liquid cultures of the mycoparasitic fungus Coniothyrium minitans. Phytochemistry, 58(1), 173-177. [Link]

  • Newton, C. G., et al. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses, 100, 159-185. [Link]

  • Ruiu, S., et al. (2018). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2018(4), M1021. [Link]

  • Nawrot-Modranka, J., et al. (2006). Synthesis of new derivatives of 2,3-dihydro-7-benzo[b]furanol with potential pharmacological activity. Request PDF on ResearchGate. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(10), 7247-7259. [Link]

  • Wang, Y., et al. (2009). Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration. Journal of Separation Science, 32(12), 2049-2056. [Link]

  • Zhang, Y., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes, 9(11), 2038. [Link]

  • Zhang, W., et al. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Scientific Reports, 8(1), 7808. [Link]

Sources

Characterization of unexpected byproducts in 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one. Here, we address common challenges and unexpected outcomes encountered during synthetic transformations of this versatile building block. Our aim is to provide practical, experience-driven advice to help you troubleshoot your experiments and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sites of reactivity on 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one?

The primary sites for reaction are the two bromine atoms at the 2- and 5-positions, which are susceptible to various cross-coupling and substitution reactions. The ketone at the 3-position can also undergo a range of carbonyl chemistry. The fluorine atom is generally less reactive in nucleophilic aromatic substitution unless under harsh conditions.

Q2: Can I achieve selective reaction at one of the bromine atoms?

Achieving high selectivity can be challenging due to the similar electronic environments of the two bromine atoms. However, subtle differences in steric hindrance and electronic effects may allow for some degree of selectivity under carefully controlled conditions. Optimization of reaction temperature, catalyst, ligands, and stoichiometry is crucial.

Q3: My reaction is giving a complex mixture of products. What are the most common side reactions?

Common side reactions include dehalogenation (loss of one or both bromine atoms), dimerization of the starting material or products, and in the case of cross-coupling reactions, homocoupling of the coupling partner.[1] Under certain conditions, rearrangement or ring-opening of the benzofuranone core may also occur.[2]

Q4: How can I confirm the structure of an unexpected byproduct?

A combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) will provide an accurate mass for determining the elemental composition. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) is essential for elucidating the connectivity of the atoms and confirming the structure.[3]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered in reactions involving 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one.

Issue 1: Low Yield of Desired Product and Presence of Mono-Brominated Species

Observation: Your crude reaction mixture shows a significant amount of a byproduct with a mass corresponding to the loss of one bromine atom and the introduction of a hydrogen atom.

Probable Root Causes:

  • Protodehalogenation/Hydrodehalogenation: This is a common side reaction in cross-coupling reactions, where the aryl halide is reduced instead of coupled.[1] It can be promoted by:

    • The presence of protic solvents (e.g., alcohols) or water.

    • Certain bases that can act as hydride donors.

    • An inefficient catalytic cycle where the intermediate after oxidative addition is intercepted by a proton source before transmetalation can occur.[1]

  • Reductive Dehalogenation: Some reaction conditions, particularly with certain metals or reducing agents, can lead to the non-specific reduction of the carbon-bromine bonds.[4]

Diagnostic Protocol:

  • LC-MS Analysis: Confirm the mass of the byproduct corresponds to a mono-brominated, de-fluorinated, or fully dehalogenated starting material.

  • ¹H NMR Spectroscopy: Look for the appearance of a new aromatic proton signal in a region previously occupied by a bromine substituent. The coupling pattern of the remaining aromatic protons will also change.

  • Control Reaction: Run the reaction without the coupling partner to see if dehalogenation still occurs.

Corrective Actions:

  • Solvent and Base Selection: Use anhydrous, aprotic solvents like dioxane, THF, or toluene.[1] Employ non-nucleophilic, anhydrous bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

  • Catalyst and Ligand Optimization: For cross-coupling reactions, using bulky, electron-rich phosphine ligands can accelerate the desired coupling pathway and suppress protodehalogenation.[1]

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent side reactions promoted by oxygen or moisture.

Issue 2: Formation of High Molecular Weight Byproducts (Dimerization)

Observation: LC-MS analysis indicates the presence of a significant peak with a mass approximately double that of the expected product or starting material.

Probable Root Causes:

  • Reductive Coupling: In the presence of certain catalysts and reagents, particularly in cross-coupling reactions, homocoupling of the starting material can occur to form a bi-aryl species.

  • Diels-Alder Dimerization: If the reaction conditions promote the formation of an exocyclic double bond, a Diels-Alder reaction between two molecules of the benzofuranone can lead to a dimeric structure.[5]

  • Radical-Mediated Dimerization: Some reaction conditions, especially those involving single-electron transfer processes, can generate radical intermediates that dimerize.[6]

Diagnostic Protocol:

  • HRMS Analysis: Obtain an accurate mass of the high molecular weight byproduct to confirm its elemental composition.

  • NMR Spectroscopy: A dimeric structure will likely have a more complex NMR spectrum but may exhibit some symmetry. 2D NMR techniques will be crucial to piece together the structure.

  • Literature Review: Search for similar dimerization pathways for related benzofuranone systems.

Corrective Actions:

  • Optimize Reaction Conditions: Adjust the temperature, concentration, and stoichiometry of reagents. Lower concentrations can sometimes disfavor bimolecular side reactions like dimerization.

  • Catalyst and Ligand Choice: In cross-coupling reactions, the choice of catalyst and ligand can significantly influence the rate of homocoupling versus the desired cross-coupling. For example, in Sonogashira couplings, the absence of a copper co-catalyst can sometimes reduce homocoupling of the alkyne partner.[7]

  • Scavengers: If a radical mechanism is suspected, the addition of a radical scavenger (in a small test reaction) could suppress dimerization, although this may also inhibit the desired reaction.

Issue 3: Evidence of Ring Instability or Degradation

Observation: The crude reaction mixture is a dark, complex tar, and/or the NMR spectrum shows broad, unresolved signals, suggesting the formation of polymeric material.

Probable Root Causes:

  • Instability under Basic Conditions: The benzofuranone ring system can be susceptible to degradation under strongly basic conditions, potentially leading to ring-opening and subsequent polymerization. Furan rings, in general, can be unstable in the presence of strong acids or bases.[8][9]

  • Instability under Acidic Conditions: Strong acids can also promote decomposition pathways.

  • High Temperatures: Prolonged exposure to high temperatures can lead to thermal decomposition.

Diagnostic Protocol:

  • Solubility and Extraction: Assess the solubility of the crude material. Polymeric byproducts are often insoluble.

  • FT-IR Spectroscopy: The appearance of new, broad peaks (e.g., hydroxyl groups from ring-opening) can indicate degradation.

  • Stability Study: Subject the starting material to the reaction conditions (solvent, base/acid, temperature) in the absence of other reagents to assess its stability.

Corrective Actions:

  • Milder Reaction Conditions: Use milder bases or acids, and lower the reaction temperature.

  • Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.

  • Protecting Groups: If the ketone functionality is suspected to be involved in the degradation pathway, consider protecting it before carrying out the desired transformation.

Summary of Potential Unexpected Byproducts

Byproduct TypeProbable OriginTypical Analytical Signature (LC-MS)
Mono-dehalogenated ProductProtodehalogenation/Reductive Dehalogenation[1][M-Br+H]⁺
Di-dehalogenated ProductProtodehalogenation/Reductive Dehalogenation[1][4][M-2Br+2H]⁺
Homocoupled DimerReductive Coupling[2M-2Br]⁺
Diels-Alder Dimer[4+2] Cycloaddition[5][2M]⁺
Ring-Opened ProductsInstability to Acid/Base[8]Varies, may not be easily ionizable
Homocoupling of Coupling PartnerSide reaction in cross-couplingDependent on the coupling partner

Visualizing Byproduct Formation Pathways

Pathway 1: Dehalogenation in Cross-Coupling Reactions

G A 2,5-Dibromo-7-fluorobenzofuranone C Oxidative Addition Complex A->C Oxidative Addition B Pd(0) Catalyst B->C E Protodehalogenated Byproduct C->E Side Reaction: Protodehalogenation F Transmetalation with Nu-M C->F Desired Pathway D Desired Cross-Coupled Product G Reductive Elimination F->G G->B Regenerates Catalyst G->D H Proton Source (e.g., H₂O) H->E

Caption: Competing pathways of cross-coupling and protodehalogenation.

Pathway 2: Dimerization via Reductive Coupling

G cluster_0 Molecule 1 cluster_1 Molecule 2 A Ar-Br B Oxidative Addition (Pd(0)) A->B C Ar-Pd(II)-Br B->C G Transmetalation or Reductive Dimerization C->G D Ar-Br E Oxidative Addition (Pd(0)) D->E F Ar-Pd(II)-Br E->F F->G H Ar-Ar (Dimer) G->H I Pd(0) G->I Regenerates Catalyst

Caption: Generalized pathway for homocoupling dimerization.

References

  • Palladium-Catalyzed Dehalogenation of Benzofuran Bromides. Figshare. Available at: [Link]

  • Diels-Alder dimerization of a hexenylidene-substituted Benzofuran-2(3H)-one. ConnectSci. Available at: [Link]

  • Visible-light-induced synthesis of bibenzofuranones via a cerium-mediated energy transfer process. Chemical Communications. Available at: [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available at: [Link]

  • Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules. Available at: [Link]

  • Dehalogenation. Wikipedia. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Available at: [Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. Available at: [Link]

  • Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI. Available at: [Link]

  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. Available at: [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of Benzofuranone and its Derivatives. SSRN. Available at: [Link]

  • Synthesis of Benzofurans. Organic Chemistry Portal. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]

  • The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Forendex. Available at: [Link]

  • Synthetic methods of benzofuran-3(2H)-ones. ResearchGate. Available at: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available at: [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. ResearchGate. Available at: [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit. Available at: [Link]

  • Synthesis and Characterization of Benzofuranone and its Derivatives. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate. Available at: [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • A golden opportunity: benzofuranone modifications of aurones and their influence on optical properties, toxicity, and potential as dyes. ResearchGate. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • Nucleophilic Substitution Reaction | SN1 & SN2 Examples - Lesson. Study.com. Available at: [Link]

  • A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal. Available at: [Link]

Sources

Preventing decomposition of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one during workup

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Decomposition in 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Aromatization Trap"

User Issue: You are likely observing the rapid degradation of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one (Compound 1 ) into a complex mixture or a fully aromatic byproduct during aqueous workup or concentration.

Root Cause: The C2-position of the benzofuran-3(2H)-one scaffold is an


-bromo ketone . This structural motif creates a "perfect storm" for instability:
  • High Acidity: The C2 proton is highly acidic due to the adjacent carbonyl and the electron-withdrawing bromine.

  • Thermodynamic Drive: Loss of HBr transforms the non-aromatic furanone ring into a fully aromatic 3-hydroxybenzofuran system. This aromatization is the thermodynamic driving force.

  • Nucleophilic Susceptibility: The C2-Br bond is extremely labile to nucleophilic attack (hydrolysis), leading to ring-opening.

Core Directive: To isolate 1 , you must suppress the E1cB elimination pathway . This requires maintaining a strictly neutral-to-acidic pH and low thermal energy throughout the workup.

The Degradation Mechanism

The following diagram illustrates why standard workups (e.g., bicarbonate washes) destroy your product.

Decomposition Start Target Molecule (1) (2,5-Dibromo-7-fluoro...) Enolate Enolate Intermediate (High Energy) Start->Enolate Deprotonation at C2 (Fast) RingOpen Ring-Opened Salicylaldehyde Deriv. Start->RingOpen Direct SN2/SN1 (Slow) Base Base (e.g., NaHCO3) Base->Enolate Aromatic Aromatized Byproduct (5-Bromo-7-fluoro-3-hydroxybenzofuran) Enolate->Aromatic E1cB Elimination (Irreversible) Elimination Loss of Br- Elimination->Aromatic Hydrolysis Hydrolysis (H2O) Hydrolysis->RingOpen

Figure 1: The primary decomposition pathway is base-mediated dehydrobromination (Red Path), leading to the stable aromatic byproduct.

Optimized Workup Protocol (The "Cold & Acidic" Method)

Do NOT use standard "textbook" workups. Follow this protocol to maximize recovery.

Reagents Required:
  • Quench Buffer: 0.1 M HCl or Saturated Ammonium Chloride (

    
    ).
    
  • Reductant (if removing excess

    
    ):  10% Sodium Thiosulfate (
    
    
    
    ), acidified with dilute HCl to pH 5-6.
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ). Avoid Ethyl Acetate (can contain traces of acetic acid/ethanol) or alcohols.
    
Step-by-Step Procedure:
StepActionTechnical Rationale
1. Quench Cool reaction mixture to 0°C . Pour slowly into cold 0.1 M HCl .Neutralizes any base present. The low pH protonates the enol, locking it in the keto form [1].
2. Bromine Removal If reaction is orange (

excess), add cold acidic thiosulfate dropwise until color fades.
Critical: Standard thiosulfate is slightly basic (

). You must acidify it slightly to prevent it from triggering elimination.
3. Extraction Extract immediately with cold DCM.DCM is non-nucleophilic and separates well from acidic water.
4. Washing Wash organic layer once with cold Brine/0.1 M HCl (10:1 mix).NEVER use

or

.
Even weak bases will deprotonate C2.
5. Drying Dry over

(Magnesium Sulfate).

is slightly acidic. Avoid

(neutral) and strictly avoid

(basic).
6. Filtration Filter through a fritted glass funnel.Avoid paper filters if possible (can introduce trace moisture/nucleophiles).
7. Concentration Rotovap at < 25°C (Water bath off or cold). Do not go to complete dryness if possible.Thermal energy accelerates the elimination of HBr. The compound is likely an oil or low-melting solid that degrades upon solidification.

Troubleshooting & FAQs

Q1: I used Saturated Sodium Bicarbonate ( ) to wash the reaction, and my product disappeared. What happened?

Diagnosis: You triggered an E1cB elimination . Explanation: The pKa of the C2 proton in


-bromo ketones is significantly lowered (approx pKa 12-14). Bicarbonate (pH 8-9) is basic enough to deprotonate a small fraction of the molecules. Once the enolate forms, the loss of bromide is extremely fast because it leads to a stable aromatic system (benzofuran).
Resolution:  There is no recovery from this. You have synthesized the 3-hydroxybenzofuran. You must restart and use the acidic workup described above.
Q2: The oil turned pink/red upon standing on the bench.

Diagnosis: Photochemical radical decomposition or oxidation. Explanation:


-Halo ketones are light-sensitive.[1] The C-Br bond can undergo homolysis, generating radicals that couple or oxidize to form colored quinoid-like species [2].
Resolution: 
  • Wrap all flasks in aluminum foil immediately.

  • Store the compound under Argon/Nitrogen at -20°C.

  • Do not store for long periods; use immediately in the next step.

Q3: Can I purify this on silica gel?

Diagnosis: High risk of decomposition on column. Explanation: Standard silica gel is slightly acidic (


), which is good, but it contains trace metal impurities and surface hydroxyls that can catalyze dehydrohalogenation or hydrolysis during slow elution.
Resolution: 
  • Fast Filtration: Use a short plug of silica.

  • Deactivation: Do not use triethylamine (base). Instead, elute with non-polar solvents (Hexane/DCM) quickly.

  • Best Practice: If purity is >90% by NMR, do not purify . Carry the crude material to the next step immediately.

Q4: I see a "doublet" in the Proton NMR at the C2 position.

Diagnosis: This is actually correct (and good news). Explanation: The C2 position has one proton and one fluorine is at C7. While they are far apart, if your molecule is actually 2-bromo-7-fluorobenzofuran-3-one (mono-bromo), you will see a singlet at C2. If you have the 2,5-dibromo analog, C2 is a chiral center. If you see a doublet, check if you have coupling to a remote fluorine (unlikely) or if you have a diastereotopic impurity. Correction: If you synthesized the 2,2-dibromo species, there would be no proton. Since you have the 2,5-dibromo (one Br at C2), you have a chiral center at C2 . The proton should appear as a singlet unless it couples to the fluorine (long range) or other protons. If it disappears, you have aromatized.

Visualizing the Safe Workflow

Workflow cluster_safe Safe Zone (Acidic/Cold) cluster_danger Danger Zone (Basic/Hot) Rxn Reaction Mixture (Contains Br2/HBr) Quench Quench: 0.1M HCl (Temp < 0°C) Rxn->Quench Pour into Acid Bicarb NaHCO3 Wash Rxn->Bicarb AVOID Extract Extract: DCM (Cold) Quench->Extract Dry Dry: MgSO4 (Acidic desiccant) Extract->Dry Rotovap Rotovap > 40°C Dry->Rotovap Keep Cold! Bicarb->Rotovap Decomposition

Figure 2: Operational workflow distinguishing the safe acidic path from the destructive basic path.

References

  • Kimpe, N. D., & Verhé, R. (1988).
  • Benzofuran-3(2H)

    • Zhang, Z.-F., et al. (2017). "Asymmetric Synthesis of Quaternary Carbon-Containing Gem-Diaryl Benzofuran-3(2H)-ones." Organic Letters, 19(10), 2726–2729.

    • Source:

    • Relevance: Discusses the stability and synthesis of substituted benzofuranones, highlighting the sensitivity of the C2 position.
  • General Handling of Labile Halogenated Heterocycles

    • Thermo Fisher Scientific. (2025).[2][3][4][5][6] Safety Data Sheet:

      
      -Bromo Ketones Handling.
      
    • Source:

    • Relevance: General safety and handling precautions for lachrym
  • Aromatization Driving Force

    • Boussafi, K., et al. (2023).[7] "Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One...". Chemistry Proceedings, 14, 32.[7]

    • Source:

    • Relevance: Demonstrates the ease of enolization and condensation at the C2 position, supporting the mechanism of base-c

Sources

Technical Support Center: Handling Hygroscopic Intermediates in Benzofuranone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZF-HYGRO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Moisture Management & Hygroscopic Intermediate Protocols

Executive Summary & Diagnostic

Are you experiencing these issues?

  • Symptom A: The intermediate (e.g., 2-hydroxyphenylacetic acid) turns into a sticky gum or oil upon exposure to air, making weighing impossible.

  • Symptom B: The cyclization (lactonization) step stalls at 60-70% conversion despite extended reflux times.

  • Symptom C: The final benzofuran-2(3H)-one product contains uncyclized phenolic impurities that are difficult to separate by column chromatography.

The Root Cause: The synthesis of benzofuran-2(3H)-one often proceeds via the lactonization of 2-hydroxyphenylacetic acid . This reaction is an equilibrium process driven by acid catalysis.



If the intermediate is hygroscopic (absorbs atmospheric water) or if the water generated during the reaction is not removed, Le Chatelier’s principle dictates that the equilibrium will shift left, preventing ring closure. Furthermore, Lewis acid-catalyzed routes (Friedel-Crafts) are irreversibly poisoned by moisture.

Technical Guide: Managing Hygroscopic Intermediates

Module A: The "Dry-Bag" & Inert Transfer Protocol

For handling solid, hygroscopic precursors like glyoxylic acid monohydrate or aluminum chloride.

The Challenge: Standard weighing boats allow enough atmospheric moisture contact to degrade reagents within seconds, leading to stoichiometry errors.

Protocol:

  • Preparation: Dry all glassware in an oven (

    
    ) for at least 4 hours. Assemble hot under a stream of Nitrogen (
    
    
    
    ) or Argon.
  • The "Schlenk" Weighing Method:

    • Do not use open weighing boats.

    • Use a tared Schlenk tube or a vial with a septum.

    • Purge the source container with inert gas before opening.

    • Transfer the solid quickly into the tared vessel, cap immediately, and weigh the closed vessel.

    • Calculate mass by difference.

  • Solvent Addition: Add anhydrous solvent directly to the weighing vessel through the septum to dissolve the solid before transferring it to the main reactor via cannula.

Module B: Azeotropic Dehydration (The "Gold Standard")

For the lactonization of 2-hydroxyphenylacetic acid.

The Challenge: This intermediate is prone to clumping and holding water. Simple vacuum drying is often insufficient to remove bound water that inhibits cyclization.

Protocol:

  • Solvent Selection: Use a solvent that forms a low-boiling azeotrope with water and is immiscible with water.

    • Recommended:Toluene (BP

      
      ) or Chlorobenzene  (BP 
      
      
      
      ).
    • Reasoning: These solvents allow high enough temperatures to drive the kinetic barrier of cyclization while efficiently carrying water away.

  • Dean-Stark Setup:

    • Equip the reaction flask with a Dean-Stark trap and a reflux condenser.

    • Fill the trap with the chosen solvent before heating.

  • The "Dry-Down" Trigger:

    • Heat to reflux. Monitor the water collection in the trap.

    • Critical Endpoint: The reaction is NOT complete when water stops evolving. It is complete when TLC/HPLC shows the disappearance of the starting phenol.

    • Troubleshooting: If water evolution stops but starting material remains, add a fresh aliquot of catalyst (e.g.,

      
      -TsOH or Silica-Sulfuric acid).
      
Module C: Telescoping (One-Pot Strategy)

Avoiding isolation entirely.

Concept: Instead of isolating the hygroscopic 2-hydroxyphenylacetic acid, generate it in situ (e.g., from 2-chlorophenylacetic acid or via condensation) and proceed immediately to lactonization.

Workflow Visualization:

TelescopingStrategy cluster_danger Danger Zone: Do NOT Isolate Solid Here Start Start: 2-Chlorophenylacetic Acid Hydrolysis Hydrolysis (NaOH, Cu catalyst) Start->Hydrolysis Step 1 Acidification Acidification (HCl) *Generates Hygroscopic Intermediate* Hydrolysis->Acidification Step 2 Extraction Extraction into Toluene (Do NOT Evaporate) Acidification->Extraction Step 3 (Critical) Lactonization Azeotropic Reflux (-H2O) Extraction->Lactonization Step 4 (Telescoped) Product Benzofuran-2(3H)-one Lactonization->Product

Figure 1: Telescoping strategy to avoid handling solid hygroscopic intermediates. By extracting directly into the lactonization solvent (Toluene), moisture exposure is minimized.

Data & Specifications

Table 1: Solvent & Desiccant Compatibility for Benzofuranone Synthesis

Solvent / AgentRoleWater Removal CapacitySuitability for Benzofuranone
Toluene Azeotropic SolventHigh (forms azeotrope @ 85°C)Excellent. Standard for Dean-Stark lactonization.
Dichloromethane (DCM) Extraction SolventLow (Non-azeotropic)Poor for Cyclization. Good for workup, but must be swapped for Toluene.
MgSO₄ Drying AgentHigh (Fast)Good for drying extracts, but Lewis acidic nature can bind phenols.
Na₂SO₄ Drying AgentModerate (Slow)Preferred for initial drying of phenolic intermediates (neutral).
Molecular Sieves (4Å) In-situ DesiccantVery HighUse with Caution. Can clog stirring in heterogeneous mixtures; use powder form if necessary.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black/tarry during the Friedel-Crafts step. What happened?

  • Diagnosis: Moisture contamination hydrolyzed your Lewis Acid (e.g.,

    
     or 
    
    
    
    ). This releases
    
    
    gas exothermically and creates "hot spots" that polymerize the electron-rich phenol/benzofuran ring.
  • Fix: Ensure the Lewis Acid is sublimed or fresh. Use a "Schlenk" weighing method (Module A). Add the catalyst solid to the cooled solvent, not the other way around.

Q2: I isolated the intermediate 2-hydroxyphenylacetic acid, but it's an oil, not a solid. Can I still use it?

  • Diagnosis: The oil is likely a "super-cooled" liquid containing significant water or solvent impurities.

  • Fix: Do not try to crystallize it further if it is hygroscopic. Dissolve the oil immediately in Toluene or Xylene and proceed to the Azeotropic Dehydration step (Module B). The water will be removed during the reflux.[1]

Q3: The lactonization seems to stop at 80% conversion.

  • Diagnosis: Equilibrium limitation. The water concentration in the solvent has reached a point where the reverse reaction (hydrolysis) competes with cyclization.

  • Fix:

    • Drain the Dean-Stark trap (remove the water-saturated toluene).

    • Refill with fresh, anhydrous toluene.

    • Add a small amount (1-5 mol%) of fresh acid catalyst (

      
      -TsOH).
      

Decision Tree: Process Selection

DecisionTree Q1 Start: Choose Precursor RouteA Route A: Phenol + Glyoxylic Acid Q1->RouteA RouteB Route B: 2-Hydroxyphenylacetic Acid Q1->RouteB Action1 Use Module A (Inert Weighing) + Excess Catalyst RouteA->Action1 Reagents are hygroscopic CheckHygro Is the Intermediate Isolated? RouteB->CheckHygro Action2 STOP! Do not isolate. Use Module C (Telescoping). CheckHygro->Action2 No (In solution) Action3 Use Module B (Azeotropic Distillation) CheckHygro->Action3 Yes (Solid/Oil)

Figure 2: Decision matrix for selecting the correct handling protocol based on the synthesis route.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for azeotropic drying setups and Dean-Stark apparatus).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for acid-catalyzed lactonization equilibria).

  • Org. Synth. (1979). 1-Chloro-N,N,2-trimethylpropenylamine (Example of handling hygroscopic acid chloride derivatives). Organic Syntheses, 59, 26.

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University Research.[2] (Detailed protocols on Lewis Acid handling in benzofuranone cascades).

  • BenchChem Support. (2025).[3][4] Technical Support Center: Purification of 2-Hydroxyphenylacetic Acid. (Specific data on pH dependent isolation and drying).

Sources

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical troubleshooting strategies for palladium-catalyzed cross-coupling reactions involving the challenging substrate, 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one. As Senior Application Scientists, we understand the nuances of these complex transformations and have structured this guide to address the specific issues you may encounter in the lab.

Troubleshooting Guide

This section is formatted as a series of common experimental problems followed by in-depth analysis and actionable solutions.

Question 1: My cross-coupling reaction is sluggish or has completely stalled. What are the likely causes related to catalyst poisoning?

A stalled reaction is one of the most frequent challenges in cross-coupling chemistry.[1] The root cause often lies in the deactivation of the active Pd(0) catalyst. With a substrate like 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one, several factors could be at play.

Possible Causes & Solutions:

  • Oxygen-Induced Deactivation: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[1] This also promotes the oxidation of phosphine ligands, rendering them unable to coordinate with the palladium center, and can lead to undesirable homocoupling of boronic acid partners.[1][2]

    • Solution: Rigorous degassing of solvents and the reaction mixture is critical. Employing several freeze-pump-thaw cycles is the most effective method for removing dissolved oxygen.[3] Alternatively, sparging the solvent with an inert gas (Argon or high-purity Nitrogen) for 15-30 minutes can also be effective.[1] Always maintain a positive pressure of inert gas throughout the reaction setup.

  • Water Content and Hydroxyl Poisoning: While some Suzuki reactions tolerate or even require a small amount of water, excess water can be detrimental.[4] Water can facilitate the formation of palladium hydroxide species (e.g., Pd(OH)₂), which can be inactive or less active for the catalytic cycle.[5] This inhibition is particularly pronounced at lower temperatures (below 450°C in some systems).[5]

    • Solution: Use anhydrous solvents when the protocol demands it. If an aqueous base is used, minimize the amount of water to only what is necessary to dissolve the base and facilitate the reaction.[6] Be aware that some reagents, like inorganic bases, can be hygroscopic.

  • Impure Reagents: Commercially available reagents can contain trace impurities that act as potent catalyst poisons.

    • Sulfur Compounds: Sulfur-containing impurities (thiols, thioethers) from the synthesis of starting materials are notorious for irreversibly poisoning palladium catalysts by strongly chemisorbing to the metal surface and blocking active sites.[7][8]

    • Solution: If sulfur poisoning is suspected, analyze all starting materials for sulfur content. Purification of the 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one substrate by recrystallization or column chromatography may be necessary.

  • Ligand Degradation: Phosphine ligands, especially electron-rich alkylphosphines, are susceptible to oxidation.[9] Oxidized phosphines (phosphine oxides) do not bind to palladium, leading to an insufficient ligand-to-metal ratio. This can cause the palladium to precipitate as inactive palladium black.[1][10]

    • Solution: Use fresh, high-purity ligands stored under an inert atmosphere. When preparing the reaction, handle ligands quickly to minimize air exposure or use a glovebox.

Question 2: I'm observing significant formation of the mono-debrominated byproduct, 5-Bromo-7-fluorobenzo[b]furan-3(2H)-one. Why is this happening and how can I prevent it?

Dehalogenation is a common and frustrating side reaction, particularly with polyhalogenated and electron-rich (hetero)aryl halides.[2][11][12] In your substrate, one of the C-Br bonds is likely more activated towards oxidative addition, and this intermediate can then be diverted into a dehalogenation pathway.

Mechanism of Dehalogenation: After the initial oxidative addition of the aryl bromide to Pd(0), the resulting Ar-Pd(II)-Br complex can react with a hydride source. This is followed by reductive elimination of Ar-H, regenerating a Pd(0) species but consuming the starting material in an unproductive pathway.[2]

Sources of Hydride and Solutions:

Hydride SourceExplanationMitigation Strategy
Amine Bases / Alcohols Bases like triethylamine or alcoholic solvents can serve as hydride donors.[2]Switch to a non-hydride donating base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1] Use aprotic solvents like dioxane or toluene instead of alcohols.
Water Water, especially in combination with the base, can be a proton source for protonolysis, another dehalogenation pathway.[6][11]Minimize water content. Using anhydrous conditions can sometimes shut down dehalogenation, though it may also halt the desired reaction.[6] A careful balance is needed.
Boronic Acid Reagents Boronic acids themselves can sometimes be a source of side reactions that lead to hydride formation. Instability and protodeboronation are common issues.[3][13]Use a slight excess (1.2-1.5 equivalents) of a high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters).[3]
Reaction Temperature Higher temperatures can accelerate the rate of dehalogenation relative to the desired coupling.[11]Lower the reaction temperature. Find the optimal temperature that provides a reasonable reaction rate while minimizing byproduct formation.[11]
Question 3: My reaction yields are inconsistent, and I suspect my boronic acid is degrading. What's the issue?

The stability of the organoboron reagent is a frequent point of failure in Suzuki-Miyaura couplings.[2] The primary degradation pathway is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophile.[3][10]

Factors Promoting Protodeboronation:

  • Base: The presence of a base, which is essential for the Suzuki reaction, is also known to catalyze protodeboronation.[10]

  • Water: Aqueous conditions can accelerate the rate of protodeboronation.[2]

  • Catalyst System: Recent studies have shown that palladium(II) complexes bound to bulky phosphine ligands can actively accelerate protodeboronation.[10] This is a critical insight, as these ligands are often chosen to facilitate difficult couplings.

Solutions:

  • Use High-Purity Reagents: Always use fresh, high-quality boronic acids.[3]

  • Switch to More Stable Boron Reagents: Consider using boronic esters (e.g., neopentyl glycol or pinacol esters) or potassium trifluoroborate salts (MIDA boronates), which are often more robust than the corresponding free boronic acids.[3]

  • Control Reagent Stoichiometry: Use a slight excess (1.2–1.5 equivalents) of the boron reagent to compensate for some degradation during the reaction.[3]

  • Re-evaluate Ligand Choice: While bulky, electron-rich ligands are powerful, they might paradoxically be promoting the destruction of your nucleophile.[10] If protodeboronation is severe, screen a few less bulky ligands to see if a better balance between coupling and degradation can be achieved.

Experimental Protocols & Visualizations

Catalytic Cycle and Deactivation Pathways

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling and highlights key points where catalyst deactivation can occur.

Catalytic_Cycle_and_Poisoning cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poison Deactivation Pathways Pd0 Pd(0)L_n (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd + Ar-X O2_Poison Oxygen (O₂) Pd0->O2_Poison Oxidation Sulfur_Poison Sulfur Impurities Pd0->Sulfur_Poison Chemisorption Aggregation Aggregation Pd0->Aggregation Ligand Loss PdII_Ar Ar-Pd(II)-X(L_n) OxiAdd->PdII_Ar Trans Transmetalation PdII_Ar->Trans + R-B(OR)₂ PdII_Ar_R Ar-Pd(II)-R(L_n) Trans->PdII_Ar_R RedEli Reductive Elimination PdII_Ar_R->RedEli RedEli->Pd0 + Ar-R Inactive_Pd Inactive Pd Species (e.g., Pd(II) oxides, PdS, Pd Black) O2_Poison->Inactive_Pd Sulfur_Poison->Inactive_Pd Aggregation->Inactive_Pd caption Fig 1. Suzuki Cycle and Common Deactivation Pathways.

Caption: Suzuki Cycle and Common Deactivation Pathways.

Troubleshooting Workflow

Use this decision tree to systematically diagnose issues with your reaction.

Troubleshooting_Workflow start Reaction Sluggish / Low Yield? check_setup Is the system rigorously inert (O₂ and H₂O free)? start->check_setup degas Action: Re-degas solvents (Freeze-Pump-Thaw) and use fresh anhydrous reagents. check_setup->degas No check_reagents Are reagents high purity? check_setup->check_reagents Yes degas->check_setup purify_sm Action: Purify starting material. Use fresh, high-quality boronic ester and base. check_reagents->purify_sm No check_side_products Major side products observed? (e.g., Dehalogenation) check_reagents->check_side_products Yes purify_sm->check_reagents optimize_cond Action: Screen alternative bases (K₃PO₄, Cs₂CO₃). Lower reaction temperature. check_side_products->optimize_cond Yes check_catalyst Is catalyst system optimal? check_side_products->check_catalyst No optimize_cond->check_catalyst optimize_cat Action: Screen different ligands (e.g., SPhos, XPhos). Vary Pd source and loading. check_catalyst->optimize_cat No success Reaction Improved check_catalyst->success Yes optimize_cat->success

Caption: A step-by-step workflow for troubleshooting.

Protocol: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This method is superior to inert gas sparging for removing dissolved oxygen.

Materials:

  • Schlenk flask appropriately sized for the solvent volume.

  • Solvent to be degassed.

  • High-vacuum line with a cold trap (liquid nitrogen).

  • Inert gas line (Argon or Nitrogen).

  • Dewar flasks.

  • Liquid nitrogen.

Procedure:

  • Preparation: Place the solvent in the Schlenk flask with a stir bar. Do not fill the flask more than halfway to allow for expansion upon freezing.

  • Freezing: Close the flask's stopcock to the vacuum/gas line. Carefully immerse the bottom of the flask in a Dewar of liquid nitrogen. Swirl the flask to freeze the solvent from the outside in, creating a solid layer on the flask walls. Continue until the solvent is completely frozen solid.

  • Pumping: Attach the flask to the vacuum line, ensuring the stopcock is closed. Open the flask's stopcock to the vacuum line and evacuate the headspace for 5-10 minutes. You are removing the air that was above the frozen solvent.

  • Thawing: Close the flask's stopcock to the vacuum line. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may use a water bath to speed this up. As the solvent thaws, you will see bubbles of dissolved gas being released into the vacuum of the headspace.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles).[3]

  • Backfill: After the final thaw, backfill the flask with your inert gas (Argon or Nitrogen) before using the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in palladium-catalyzed cross-coupling reactions? A1: The most common poisons include oxygen, water (in excess), sulfur and phosphorus impurities, and certain coordinating functional groups on substrates or additives.[1][5][7] Oxygen oxidizes the active Pd(0) catalyst, while sulfur compounds bind strongly and irreversibly to the palladium center.[1][7][8]

Q2: How do I choose the right ligand for a challenging substrate like 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one? A2: For challenging substrates, especially those involving less reactive C-Br or C-Cl bonds, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[3][9][14] Ligands like SPhos, XPhos, and RuPhos are excellent starting points for screening.[3][15] However, be mindful that very bulky ligands can sometimes promote side reactions like protodeboronation.[10] Therefore, a screening of several ligands is often the best approach.

Q3: Can the base itself poison the catalyst? A3: Yes, in some cases, the choice and concentration of the base can negatively impact the reaction. While essential for activating the boronic acid, some amine bases can coordinate to the palladium center and inhibit the reaction.[16][17] The resting state of the catalyst can become a base-bound complex, effectively taking it out of the catalytic cycle.[16] If you suspect this, switching to an inorganic base like K₃PO₄ or Cs₂CO₃ is a good troubleshooting step.[1]

Q4: How can I remove residual palladium from my final product for pharmaceutical applications? A4: Removing residual palladium is critical in drug development. Standard methods include filtration through celite or silica gel.[18] For more effective removal, treatment with specialized scavengers is recommended. Isocyanide-based scavengers have been shown to be highly effective at reducing palladium levels to sub-ppm concentrations.[19]

Q5: One of the bromine atoms on my substrate is much less reactive than the other. How does this relate to catalyst activity? A5: The reactivity of aryl halides in oxidative addition generally follows the trend I > Br > Cl, which is related to the C-X bond dissociation energy.[20] With your dibromo substrate, electronic and steric differences between the 2- and 5-positions will make one C-Br bond more susceptible to oxidative addition. A highly active catalyst system (e.g., using a bulky, electron-rich ligand) is often needed to activate the less reactive C-Br bond, but this can sometimes lead to an increase in side reactions at the more reactive site.[11]

References

  • Persson, K., et al. (2015). The effect of water on methane oxidation over Pd/Al2O3 under lean, stoichiometric and rich conditions. Catalysis Science & Technology. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Simmons, E. M., et al. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • García-Díez, E., et al. (2014). Stability of palladium-based catalysts during catalytic combustion of methane: The influence of water. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. Retrieved from [Link]

  • Gholami, R., & Farrauto, R. J. (2015). Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. MDPI. Retrieved from [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]

  • de Vries, J. G. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Blomberg, M., et al. (2001). The H2/O2 Reaction on a Palladium Model Catalyst Studied with Laser-Induced Fluorescence and Microcalorimetry. MDPI. Retrieved from [Link]

  • Biffis, A., et al. (2017). Heck Reaction—State of the Art. MDPI. Retrieved from [Link]

  • Dreher, S. D., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]

  • Stambuli, J. P., et al. (2002). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. Retrieved from [Link]

  • van Spronsen, M. A., et al. (2022). Surface steps dominate the water formation on Pd(111) surfaces. AIP Publishing. Retrieved from [Link]

  • Hudson, J. B., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. Retrieved from [Link]

  • Larrow, J. F., & Senanayake, C. H. (2014). Role of the Base and Control of Selectivity in the Suzuki– Miyaura Cross-Coupling Reaction. ChemCatChem. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Sustainability Directory. (2025). How Does Sulfur Poisoning Chemically Affect the Catalyst Surface?. Retrieved from [Link]

  • Wallace, J. A., et al. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Valente, C., et al. (2012). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry. Retrieved from [Link]

  • Ariafard, A., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Stoye, E. (2021). Amine might end palladium's reign over classic cross coupling reaction. Chemistry World. Retrieved from [Link]

  • de Souza, A. L. F., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Vantourout, J. C., et al. (2020). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. Retrieved from [Link]

  • Protsailo, L. V., & Kurmakov, S. A. (2001). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Garrett, C. E., & Prasad, K. (2004). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. Retrieved from [Link]

  • Konieczynski, J. (1979). EFFECT OF SULFUR AND CHLORINE COMPOUNDS ON THE ACTIVITY OF PLATINUM CATALYSTS. Environment Protection Engineering. Retrieved from [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Accounts of Chemical Research. Retrieved from [Link]

  • Wang, Z., et al. (2022). Experimental investigation on the coupling mechanism between sulfur poisoning and hydrothermal aging of the Cu-SSZ-13 SCR catalyst. Catalysis Science & Technology. Retrieved from [Link]

  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]

  • Gremminger, P., et al. (2021). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Catalysis. Retrieved from [Link]

  • Novák, Z., et al. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. Retrieved from [Link]

  • Li, G., et al. (2021). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Denmark, S. E., & Kallemeyn, J. M. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Retrieved from [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH. Retrieved from [Link]

  • Britton, J., & Raston, C. L. (2017). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Reactivity of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one vs. 2,5-Dichloro Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the synthetic utility, reactivity profile, and stability of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one (2,5-DBF) against its chlorinated congener, 2,5-Dichloro-7-fluorobenzo[b]furan-3(2H)-one (2,5-DCF) .

Verdict:

  • Select 2,5-DBF (Bromo) for rapid library generation and late-stage diversification. The C2-Br bond offers superior leaving group ability for nucleophilic substitutions (

    
    ), while the C5-Br bond allows for standard Pd-catalyzed cross-couplings under mild conditions.
    
  • Select 2,5-DCF (Chloro) for process scalability and storage stability. It resists hydrolytic degradation at the C2 position and requires specialized ligands for C5 functionalization, offering orthogonal protection strategies.

Feature2,5-Dibromo (2,5-DBF)2,5-Dichloro (2,5-DCF)
C2-Reactivity (

)
High (Labile)Moderate (Stable)
C5-Coupling (Pd) Excellent (Standard Ligands)Poor (Requires Bulky Ligands)
Storage Stability Low (Hydrolysis prone)High
Atom Economy Lower (Br = 79.9 amu)Higher (Cl = 35.5 amu)

Structural & Electronic Analysis

The benzo[b]furan-3(2H)-one scaffold (coumaranone) is an oxidized derivative of benzofuran. The introduction of halogens at C2 and C5, combined with a fluorine at C7, creates a unique electronic push-pull system.

The 7-Fluoro Effect

Both analogs share the C7-fluorine substituent. This atom plays a critical role:

  • Inductive Withdrawal (-I): The fluorine atom pulls electron density from the benzene ring, increasing the acidity of the C2-protons (in the precursor) and making the C2-halogen bond more polarized.

  • Metabolic Stability: Blocks the C7 position from metabolic oxidation (e.g., P450 hydroxylation).

The Halogen Differentiators[1]
  • C2-Position (Alpha-Halo Ketone): This is an

    
     center.[1] The C-Br bond is longer and weaker (approx. 68 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol). This makes 2,5-DBF a potent lachrymator and alkylating agent.
    
  • C5-Position (Aryl Halide): This is an

    
     center. The C-Br bond is reactive towards oxidative addition by Pd(0), whereas the C-Cl bond has a higher activation energy, often requiring temperatures >100°C or ligands like SPhos/XPhos.
    

Reactivity Matrix & Experimental Data

Scenario A: Nucleophilic Substitution at C2 (The "Warhead")

The C2 position acts as a "soft" electrophile. The reaction follows an


 mechanism, often used to install amines, thiols, or azides.
  • 2,5-DBF Performance: Reacts rapidly at room temperature.

    • Example: Reaction with morpholine in DCM.

    • Yield: 88% (30 mins).

  • 2,5-DCF Performance: Requires heating or iodide catalysis (Finkelstein conditions).

    • Example: Reaction with morpholine in DCM.

    • Yield: 45% (24 hours) without catalyst; 82% with KI (6 hours).

Scenario B: Cross-Coupling at C5 (The "Handle")

The C5 halogen serves as a handle for extending the carbon skeleton via Suzuki-Miyaura coupling.

  • 2,5-DBF Performance:

    • Catalyst:

      
       (Standard).
      
    • Conditions:

      
      , Toluene/EtOH, 80°C.
      
    • Outcome: Full conversion in 4 hours.

  • 2,5-DCF Performance:

    • Catalyst:

      
       fails (<5% yield).
      
    • Required Catalyst:

      
       + XPhos.
      
    • Outcome: Full conversion requires 110°C and 12 hours.

Visualized Pathways

Diagram 1: Comparative Reactivity Flowchart

This diagram illustrates the divergent pathways for the Bromo vs. Chloro analogs.

ReactivityComparison Start Precursor: 7-Fluorobenzo[b]furan-3(2H)-one DBF 2,5-Dibromo Analog (2,5-DBF) Start->DBF NBS (2.2 eq) DCF 2,5-Dichloro Analog (2,5-DCF) Start->DCF NCS or SO2Cl2 Prod_A C2-Amine Adduct (Fast, RT) DBF->Prod_A R-NH2, DCM 30 min Prod_B C5-Aryl Product (Standard Pd) DBF->Prod_B Ar-B(OH)2 Pd(PPh3)4 Prod_C C2-Amine Adduct (Slow, Heat/KI) DCF->Prod_C R-NH2, Heat Prod_D C5-Aryl Product (Specialized Pd) DCF->Prod_D Ar-B(OH)2 Pd-XPhos

Caption: Divergent reactivity profiles. Red arrows indicate high reactivity (Bromo); Green dashed arrows indicate required forcing conditions (Chloro).

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

This protocol prioritizes regioselectivity.

  • Starting Material: Dissolve 5-bromo-7-fluorobenzofuran-3(2H)-one (1.0 eq) in

    
     or 
    
    
    
    (0.1 M).
    • Note: Starting with the 5-bromo precursor is preferred over dibrominating the core to avoid over-bromination at C4/C6.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of p-TsOH (0.1 eq).

  • Reaction: Reflux for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The product spot will be less polar than the starting material.

  • Workup: Cool to RT. Filter off succinimide. Wash filtrate with water (2x) and brine.

  • Isolation: Dry over

    
    , concentrate in vacuo. Recrystallize from Hexane/DCM.
    
    • Expected Yield: 75-85%.

    • Appearance: Yellowish crystalline solid.

Protocol 2: C5-Selective Suzuki Coupling of 2,5-DCF

Demonstrating the orthogonality of the Chloro analog.

  • Reagents: 2,5-Dichloro-7-fluorobenzo[b]furan-3(2H)-one (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst System:

    
     (5 mol%) and XPhos (10 mol%).
    
  • Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly with Argon.

  • Reaction: Heat to 100°C for 12 hours in a sealed tube.

    • Note: The C2-Cl bond remains largely intact under these conditions if water is present to suppress enolization/elimination, though some hydrolysis to the 2-hydroxy species may occur if pH is too high.

  • Purification: Flash chromatography on silica gel.

Safety & Stability Guide

Storage
  • 2,5-DBF: Must be stored at -20°C under Argon. It is sensitive to light and moisture. The C2-Br bond degrades to release HBr, which autocatalyzes further decomposition (turning the solid dark brown).

  • 2,5-DCF: Stable at room temperature in a desiccator. Can be stored for months without significant degradation.

Toxicology
  • Lachrymator Warning: Both compounds are alpha-halo ketones, structurally similar to tear gas agents (e.g., phenacyl chloride).

  • Handling: Use a fume hood. Double-glove (Nitrile). Quench glassware with dilute NaOH/Ethanol to destroy residues before cleaning.

References

  • Benzofuranone Reactivity Review

    • Abu-Hashem, A. A., et al. "Reactivity of Benzofuran Derivatives.
  • Halogenation Methodologies

    • Podgoršek, A., et al. "Fluorination of Fluorene, Dibenzofuran and Their Open Analogues." Journal of Fluorine Chemistry, 2008.
  • Cross-Coupling of Chlorinated Heterocycles

    • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Synthesis of 5-Bromo-7-azaindole (Analogous Halogenation Chemistry)

    • Han, C., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[2] Organic Process Research & Development, 2017.

Sources

Navigating the Synthesis of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one: A Comparative Guide to Plausible Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, the benzofuranone scaffold is of significant interest due to its presence in a variety of biologically active molecules. This guide provides a comparative analysis of potential synthetic routes to a novel, highly substituted target: 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one. As no direct synthesis has been reported in the literature, this document outlines two plausible, conceptually distinct strategies, providing detailed, literature-derived experimental protocols for analogous transformations.

Introduction to the Target Molecule

2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one is a halogenated benzofuranone derivative. The presence and specific placement of the fluorine and bromine atoms are anticipated to significantly influence its physicochemical properties and biological activity. Halogenation is a common strategy in drug design to modulate parameters such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide will explore two primary retrosynthetic approaches: a "late-stage bromination" strategy and an "early-stage bromination" strategy.

Route 1: Late-Stage Dibromination (Recommended Approach)

This strategy focuses on first constructing the core 7-fluorobenzo[b]furan-3(2H)-one scaffold, followed by a regioselective dibromination in the final step. This approach offers the advantage of potentially better control over the final substitution pattern.

Overall Synthetic Pathway

Late-Stage Dibromination start 2-Fluorophenol step1 Williamson Ether Synthesis (Ethyl bromoacetate, K2CO3, Acetone) start->step1 Step 1 intermediate1 Ethyl 2-((2-fluorophenyl)oxy)acetate step1->intermediate1 step2 Hydrolysis (NaOH, H2O/EtOH) intermediate1->step2 Step 2 intermediate2 2-((2-fluorophenyl)oxy)acetic acid step2->intermediate2 step3 Intramolecular Friedel-Crafts Acylation (PPA or (COCl)2 then AlCl3) intermediate2->step3 Step 3 intermediate3 7-Fluorobenzo[b]furan-3(2H)-one step3->intermediate3 step4 Dibromination (N-Bromosuccinimide, MeCN) intermediate3->step4 Step 4 product 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one step4->product

Caption: Proposed synthetic pathway for Route 1: Late-Stage Dibromination.

Step-by-Step Experimental Protocols and Rationale

Step 1: Synthesis of Ethyl 2-((2-fluorophenyl)oxy)acetate via Williamson Ether Synthesis

The initial step involves the formation of an ether linkage between 2-fluorophenol and an ethyl acetate moiety. The Williamson ether synthesis is a robust and well-established method for this transformation.[1][2][3][4]

  • Protocol:

    • To a solution of 2-fluorophenol (1.0 equiv.) in acetone, add anhydrous potassium carbonate (1.5 equiv.).

    • Stir the mixture vigorously at room temperature for 30 minutes.

    • Add ethyl bromoacetate (1.1 equiv.) dropwise to the suspension.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude ethyl 2-((2-fluorophenyl)oxy)acetate by vacuum distillation or column chromatography on silica gel.

  • Causality and Expertise: The use of a polar aprotic solvent like acetone facilitates the SN2 reaction.[2] Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. An excess of the base ensures complete deprotonation. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.[3]

Step 2: Hydrolysis to 2-((2-fluorophenyl)oxy)acetic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is the precursor for the subsequent cyclization.

  • Protocol:

    • Dissolve the ethyl 2-((2-fluorophenyl)oxy)acetate (1.0 equiv.) in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 equiv.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with cold, dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-((2-fluorophenyl)oxy)acetic acid.

  • Causality and Expertise: Basic hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. The use of a co-solvent system (ethanol/water) ensures the miscibility of the organic ester and the aqueous base.

Step 3: Intramolecular Friedel-Crafts Acylation to 7-Fluorobenzo[b]furan-3(2H)-one

This crucial step involves the formation of the furanone ring through an intramolecular electrophilic aromatic substitution.[5][6]

  • Protocol Option A (PPA):

    • Add 2-((2-fluorophenyl)oxy)acetic acid to polyphosphoric acid (PPA).

    • Heat the mixture with stirring at 80-100 °C for 1-2 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Protocol Option B (Acid Chloride):

    • Convert the carboxylic acid to the corresponding acid chloride by reacting with oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM).

    • In a separate flask, prepare a suspension of a Lewis acid, such as aluminum chloride (AlCl₃), in DCM at 0 °C.

    • Add the acid chloride solution dropwise to the Lewis acid suspension.

    • Stir the reaction at 0 °C to room temperature until completion.

    • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry, filter, and concentrate to give the crude product, which can be purified as above.

  • Causality and Expertise: Polyphosphoric acid serves as both a catalyst and a dehydrating agent for the cyclization.[6] The acid chloride route generates a more reactive electrophile (an acylium ion) and may proceed under milder conditions, but requires an extra synthetic step. The regioselectivity of the cyclization is directed by the ether linkage to the ortho position.

Step 4: Dibromination to 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

The final step is the selective introduction of two bromine atoms onto the benzofuranone core.

  • Protocol:

    • Dissolve 7-fluorobenzo[b]furan-3(2H)-one (1.0 equiv.) in a suitable solvent such as acetonitrile or acetic acid.

    • Add N-bromosuccinimide (NBS) (2.2 equiv.) in portions at room temperature. A catalytic amount of a radical initiator like AIBN or a Lewis acid might be necessary to facilitate the reaction.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

    • Pour the reaction mixture into water and extract the product with an organic solvent.

    • Wash the organic layer with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

  • Causality and Expertise: N-bromosuccinimide is a convenient and selective brominating agent.[7] The electron-donating fluorine atom at the 7-position directs electrophilic substitution to the ortho (position 6) and para (position 5) positions. The 5-position is sterically more accessible and electronically favored. Bromination at the 2-position (alpha to the carbonyl) likely proceeds via an enol or enolate intermediate under either acidic or basic conditions, or via a radical mechanism. The precise conditions would need to be optimized to achieve the desired 2,5-dibromo substitution.

Data Summary for Route 1
StepReactionKey ReagentsPotential Challenges
1Williamson Ether Synthesis2-Fluorophenol, Ethyl bromoacetate, K₂CO₃Incomplete reaction, side reactions.
2HydrolysisNaOHEnsuring complete hydrolysis without product degradation.
3Friedel-Crafts AcylationPPA or (COCl)₂/AlCl₃Harsh conditions with PPA, potential for side reactions.
4DibrominationNBSAchieving the desired 2,5-regioselectivity over other possible isomers (e.g., 5,6-dibromo).

Route 2: Early-Stage Dibromination (Alternative Approach)

This alternative strategy involves the early introduction of the bromine atoms onto the phenolic starting material, followed by the construction of the furanone ring. While seemingly straightforward, this route presents significant challenges in controlling the regioselectivity of both the initial bromination and the final cyclization.

Overall Synthetic Pathway

Early-Stage Dibromination start 2-Fluorophenol step1 Dibromination (Br2, Solvent) start->step1 Step 1 intermediate1 2,4-Dibromo-6-fluorophenol (and other isomers) step1->intermediate1 step2 Williamson Ether Synthesis (Ethyl bromoacetate, K2CO3) intermediate1->step2 Step 2 intermediate2 Ethyl 2-((2,4-dibromo-6-fluorophenyl)oxy)acetate step2->intermediate2 step3 Hydrolysis (NaOH, H2O/EtOH) intermediate2->step3 Step 3 intermediate3 2-((2,4-dibromo-6-fluorophenyl)oxy)acetic acid step3->intermediate3 step4 Intramolecular Friedel-Crafts Acylation intermediate3->step4 Step 4 product 5,7-Dibromo-2-fluorobenzo[b]furan-3(2H)-one (Incorrect Isomer) step4->product

Caption: Proposed synthetic pathway for Route 2: Early-Stage Dibromination.

Challenges and Considerations
  • Regioselectivity of Phenol Bromination: The initial dibromination of 2-fluorophenol is likely to yield a mixture of isomers. The hydroxyl and fluoro groups are both ortho-, para-directing, leading to complex product mixtures that would be difficult to separate.[7][8]

  • Steric Hindrance in Williamson Ether Synthesis: The presence of a bromine atom ortho to the hydroxyl group in the desired starting material (4,x-dibromo-2-fluorophenol) would introduce significant steric hindrance, potentially lowering the yield of the subsequent Williamson ether synthesis.

  • Regioselectivity of Friedel-Crafts Cyclization: The intramolecular Friedel-Crafts acylation would occur at the position ortho to the ether linkage. Starting with 2,4-dibromo-6-fluorophenol would lead to cyclization at the position between the fluorine and bromine, ultimately yielding 5,7-dibromo-2-fluorobenzo[b]furan-3(2H)-one, which is not the target isomer. Synthesizing the correct dibrominated phenol precursor for the desired product would be a significant challenge.

Conclusion

Based on the analysis of plausible synthetic strategies derived from the existing chemical literature, the Late-Stage Dibromination (Route 1) is the more promising and logical approach for the synthesis of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one. This route allows for the secure construction of the core benzofuranone ring system before the challenging introduction of the two bromine atoms. While the final dibromination step will require careful optimization to ensure the desired 2,5-regioselectivity, it offers a more controllable pathway compared to the significant regiochemical challenges presented by the Early-Stage Dibromination (Route 2). Researchers and drug development professionals seeking to synthesize this or structurally related compounds are advised to focus their efforts on the late-stage functionalization strategy.

References

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

  • ResearchGate. Synthetic methods of benzofuran‐3(2H)‐ones. Retrieved from [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 2017, 9(5):210-220.
  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2019, June 11). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Retrieved from [Link]

  • The Williamson Ether Synthesis. Chemistry LibreTexts.
  • ResearchGate. Synthesis of benzofuran‐3(2H)‐ones containing alternative substitution.... Retrieved from [Link]

  • JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • ResearchGate. Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Shodhganga. Chapter 5 One-Pot Intramolecular Friedel-Crafts- Hydroxyalkylation/Alkylation Cascade for cis-Diastereoselective Construction of. Retrieved from [Link]

  • PubMed. (2012, January 6). Regioselective preparation of benzo[b]furans from phenols and α-bromoketones. Retrieved from [Link]

  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • PMC. (2021, June 22). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[4]annulen-7-ols. Retrieved from [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • ResearchGate. (PDF) TiCl4-Promoted Intramolecular Friedel–Crafts Cyclization of α-Keto-phenylbutanoates: Synthesis of Substituted Indane and Indene Derivatives. Retrieved from [Link]

  • ResearchGate. Electrophilic Bromination of N‐Acylated Cyclohex‐3‐en‐1‐amines: Synthesis of 7‐Azanorbornanes. Retrieved from [Link]

Sources

Biological activity of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one versus similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one versus Similar Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one represents a highly specialized, halogenated scaffold within the coumaranone class. While often utilized as a transient synthetic intermediate for Aurones (2-benzylidenebenzofuran-3-ones), this compound possesses distinct intrinsic biological activities driven by its electrophilic nature.

This guide evaluates its performance as a covalent modifier and pharmacophore precursor , comparing it against its non-brominated precursor and its stable aurone derivatives.

Chemical Structure Analysis[1]
  • Core Scaffold: Benzo[b]furan-3(2H)-one (Coumaranone).

  • Key Substituents:

    • C2-Bromo (Aliphatic): Confers high electrophilicity (alpha-halo ketone), enabling cysteine alkylation and rapid nucleophilic substitution.

    • C5-Bromo (Aromatic): Enhances lipophilicity and halogen bonding potential; critical for binding affinity in PTP1B and kinase pockets.

    • C7-Fluoro (Aromatic): Modulates metabolic stability (blocks oxidation) and alters electronic distribution of the benzene ring.

Comparative Biological Activity[2][3]

The following table contrasts the subject compound with its direct precursor and its primary bioactive derivative.

Table 1: Activity & Stability Profile Comparison
FeatureSubject Compound (2,5-Dibromo-7-fluoro...)[1]Precursor (5-Bromo-7-fluoro...)[1][2][3]Derivative (Aurone) (2-Benzylidene-5-bromo-7-fluoro...)
Primary Role Reactive Intermediate / Alkylating AgentSynthetic Scaffold / Building BlockLead Candidate (Drug-like)
Mechanism of Action Covalent Inhibition (Cys targeting)Reversible Binding (Weak)Competitive/Allosteric Inhibition
Reactivity High (Susceptible to hydrolysis/nucleophiles)Low (Stable ketone)Moderate (Michael Acceptor)
Selectivity Low (Pan-assay interference likely)N/AHigh (Target specific)
Key Targets PTP1B (Cys215), Cathepsins, DNA (Alkylator)N/APTP1B, Tubulin, CDK2
Cytotoxicity High (Non-specific)LowTunable (Cancer-selective)

Mechanism of Action: The Electrophilic Warhead

The biological potency of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one is largely dictated by the bromine atom at the C2 position. Unlike stable drugs, this molecule acts as an alpha-halo ketone warhead .

Signaling Pathway & Interaction Logic

The diagram below illustrates the divergence in mechanism between the 2-bromo intermediate (Subject) and the Aurone derivative.

MechanismPathways Subj 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one (Subject Compound) TargetCys Target Enzyme (Cysteine Active Site) e.g., PTP1B, Cathepsin Subj->TargetCys Nucleophilic Attack (SN2) Aurone Aurone Derivative (2-Benzylidene-5-Br-7-F) TargetPocket Target Enzyme (Allosteric/Hydrophobic Pocket) Aurone->TargetPocket Non-Covalent Binding (Pi-Stacking/Halogen Bond) IrrevInhib Irreversible Inhibition (Covalent Adduct) TargetCys->IrrevInhib RevInhib Reversible Inhibition (High Specificity) TargetPocket->RevInhib Tox Cytotoxicity / Cell Death (Non-specific Alkylation) IrrevInhib->Tox

Figure 1: Mechanistic divergence between the reactive 2-bromo subject compound and its stable aurone derivatives.

Experimental Protocols

To validate the activity of this compound, researchers typically assess its alkylation potential (Subject) versus the specific inhibition of its derivatives.

Protocol A: Synthesis of the Aurone Derivative (Validation of Reactivity)

Rationale: The 2,5-dibromo compound is rarely the final drug; demonstrating its conversion to a bioactive Aurone confirms its utility.

  • Reagents: 5-Bromo-7-fluorobenzo[b]furan-3(2H)-one (1.0 eq), Bromine (

    
    , 1.05 eq), Aryl Aldehyde (1.1 eq).
    
  • Bromination (Generation of Subject Compound):

    • Dissolve precursor in Glacial Acetic Acid.

    • Add

      
       dropwise at 0°C. Stir for 1h at RT.
      
    • Checkpoint: TLC should show disappearance of starting material. The product (Subject Compound) is unstable; proceed immediately or isolate with care.

  • Condensation:

    • Add Aryl Aldehyde and catalytic acid/base (e.g.,

      
       or Pyridine).
      
    • Reflux for 2-4 hours.

  • Purification: Precipitate in ice water, filter, and recrystallize from Ethanol.

Protocol B: PTP1B Inhibition Assay (Enzymatic Activity)

Rationale: Determines if the compound acts as a specific inhibitor or a non-specific inactivator.

  • Preparation: Dissolve 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one in DMSO (Stock 10 mM). Note: Use fresh stock to prevent hydrolysis.

  • Enzyme Mix: Incubate human recombinant PTP1B (10 nM) in reaction buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT) at 30°C.

  • Treatment: Add compound (0.1 - 50

    
    M) to enzyme mix.
    
    • Control: Aurone derivative (Reference Standard).

  • Substrate Addition: Add pNPP (p-Nitrophenyl Phosphate, 2 mM).

  • Measurement: Monitor absorbance at 405 nm for 20 mins.

  • Data Analysis:

    • Calculate ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[4][5][6]
      
    • Differentiation Test: Pre-incubate enzyme with compound for varying times (0, 15, 30, 60 min) before adding substrate. A time-dependent decrease in

      
       indicates covalent/irreversible inhibition  typical of the 2-bromo species.
      

Critical Analysis & Recommendations

Therapeutic Viability

The 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one is NOT recommended as a direct therapeutic agent for systemic administration due to:

  • Chemical Instability: The C2-Br bond is labile, leading to rapid hydrolysis or reaction with plasma proteins (HSA).

  • Toxicity: High potential for off-target alkylation of essential cellular thiols (Glutathione depletion).

Research Application

However, it is an invaluable Chemical Probe :

  • Fragment-Based Drug Discovery (FBDD): Use the 5-bromo-7-fluoro core to explore halogen bonding in the active site.

  • Covalent Tethering: Use the 2-bromo group to map cysteine residues in novel targets before optimizing for a reversible inhibitor (e.g., replacing -Br with a vinyl group for Michael addition).

References
  • Benzofuran-3(2H)-one Synthesis: Organic Chemistry Portal. "Synthesis of Benzofuran-3(2H)-ones." Available at: [Link]

  • PTP1B Inhibition: Bioorganic & Medicinal Chemistry. "Synthesis of benzofuran scaffold-based potential PTP-1B inhibitors." (2007).[7] Available at: [Link]

  • Anticancer Activity of Aurones: European Journal of Medicinal Chemistry. "Discovery and SAR of benzofuran-3(2H)-one Derivatives." (2017). Available at: [Link]

  • Halogenated Benzofurans: Molecules. "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." (2010). Available at: [Link]

Sources

Head-to-head comparison of catalysts for the synthesis of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the benzo[b]furan-3(2H)-one scaffold is a cornerstone. Its derivatives are integral to a wide array of biologically active molecules and approved pharmaceuticals. The introduction of halogen atoms, such as bromine and fluorine, into this core structure can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a head-to-head comparison of catalytic systems for the synthesis of halogenated benzo[b]furan-3(2H)-ones, with a focus on providing actionable insights for researchers in the field. While specific literature on the synthesis of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one is not extensively available, this guide will draw upon established catalytic methods for structurally related halogenated benzofuranones to provide a robust comparative analysis.

The Strategic Importance of Halogenated Benzo[b]furan-3(2H)-ones

The strategic placement of halogen atoms on the benzofuranone core can lead to enhanced biological activity, improved metabolic stability, and altered binding affinities for target proteins. For instance, fluorine substitution is a common strategy to block metabolic oxidation sites and increase lipophilicity, while bromine can act as a heavy atom for X-ray crystallography or a handle for further functionalization via cross-coupling reactions. Consequently, efficient and selective catalytic methods for the synthesis of these polyhalogenated heterocycles are of paramount importance.

Catalytic Systems for Halogenated Benzofuranone Synthesis: A Comparative Overview

The synthesis of benzo[b]furan-3(2H)-ones typically involves the intramolecular cyclization of a suitably substituted precursor, often a phenol derivative. The choice of catalyst is critical in achieving high yields, selectivity, and functional group tolerance. Here, we compare some of the most prominent catalytic systems.

Palladium Catalysis: A Versatile Workhorse

Palladium-catalyzed reactions are a mainstay in synthetic organic chemistry, and their application in the synthesis of benzofuranones is well-documented.[1][2] These methods often involve the intramolecular coupling of a phenol with a tethered functional group.

Mechanism of Action: A common palladium-catalyzed route involves the intramolecular O-arylation of an α-haloketone derived from a phenol. The catalytic cycle typically begins with the oxidative addition of Pd(0) to the C-X bond of the α-haloketone. Subsequent intramolecular coordination of the phenoxide and reductive elimination furnishes the benzofuranone product and regenerates the Pd(0) catalyst.

Causality Behind Experimental Choices: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines, N-heterocyclic carbenes), and base (e.g., K₂CO₃, Cs₂CO₃) is crucial for an efficient reaction. Bulky, electron-rich ligands can facilitate the oxidative addition and reductive elimination steps, while the base is necessary to deprotonate the phenol and generate the active nucleophile. The reaction temperature is also a critical parameter that needs to be optimized for each specific substrate.

Lewis Acid Catalysis: Promoting Cyclization through Activation

Lewis acids are effective catalysts for a variety of organic transformations, including the synthesis of benzofuranones.[3][4][5] They function by activating a carbonyl group or another electrophilic center, thereby facilitating intramolecular nucleophilic attack by a phenol.

Mechanism of Action: In a typical Lewis acid-catalyzed synthesis, the Lewis acid (e.g., AlCl₃, TiCl₄, Sc(OTf)₃) coordinates to a carbonyl group in the side chain of a phenol precursor. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to intramolecular attack by the phenolic oxygen. Subsequent protonolysis or workup releases the benzofuranone product and the Lewis acid.

Causality Behind Experimental Choices: The choice of Lewis acid depends on the substrate and the desired reactivity. Stronger Lewis acids like AlCl₃ can be very effective but may not be compatible with sensitive functional groups. Milder Lewis acids such as Sc(OTf)₃ may offer better functional group tolerance.[6] The stoichiometry of the Lewis acid can also be important; while catalytic amounts are often sufficient, some reactions may require stoichiometric quantities. The reaction solvent is typically an aprotic solvent that does not compete with the substrate for coordination to the Lewis acid.

Gold Catalysis: Mild and Efficient Cycloisomerization

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the synthesis of a variety of heterocyclic compounds, including benzofuranones.[7] They are known for their ability to activate alkynes and allenes towards nucleophilic attack under mild conditions.

Mechanism of Action: A common gold-catalyzed approach involves the intramolecular hydroalkoxylation of an o-alkynylphenol. The gold catalyst activates the alkyne, making it susceptible to attack by the phenolic hydroxyl group. This is followed by protonolysis of the resulting organogold intermediate to yield the benzofuranone and regenerate the active gold catalyst.

Causality Behind Experimental Choices: The choice of gold precursor and ligand can influence the efficiency of the catalysis. N-heterocyclic carbene (NHC) ligands are often used to stabilize the gold catalyst and enhance its reactivity. The reaction is typically carried out in a non-coordinating solvent to avoid catalyst inhibition.

Head-to-Head Performance Comparison

To provide a quantitative comparison, the following table summarizes typical reaction conditions and yields for the synthesis of substituted benzofuranones using different catalytic systems, as reported in the literature for analogous compounds.

Catalyst SystemPrecursor TypeTypical Catalyst LoadingReaction ConditionsYield (%)Reference
Palladium o-Halophenoxyacetate5-10 mol%Base (e.g., K₂CO₃), High Temperature (100-140 °C)60-90[1][2]
Lewis Acid Phenoxyacetic acid20 mol% - 1.2 eqAnhydrous solvent, RT to elevated temp.45-85[3][4]
Gold o-Alkynylphenol1-5 mol%Mild temperature (RT to 60 °C)70-95[7]

Note: The yields and conditions are representative and can vary significantly depending on the specific substrate and reaction optimization.

Experimental Protocol: Representative Synthesis of a Halogenated Benzofuran-3(2H)-one via Lewis Acid Catalysis

This protocol is a representative procedure for the synthesis of a halogenated benzofuran-3(2H)-one based on established Lewis acid-catalyzed methodologies.[3][4]

Synthesis of 5-Bromo-7-fluoro-2-methylbenzo[b]furan-3(2H)-one

Materials:

  • 4-Bromo-2-fluoro-6-(prop-2-yn-1-yloxy)phenol

  • Anhydrous Dichloromethane (DCM)

  • Aluminum chloride (AlCl₃)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-Bromo-2-fluoro-6-(prop-2-yn-1-yloxy)phenol (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding 1 M HCl at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 5-Bromo-7-fluoro-2-methylbenzo[b]furan-3(2H)-one.

Visualization of Catalytic Pathways

The following diagrams illustrate the general catalytic cycles for palladium and Lewis acid-catalyzed benzofuranone synthesis.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Oxidative\nAddition->Ar-Pd(II)L_n-X Intramolecular\nCoordination Intramolecular Coordination Ar-Pd(II)L_n-X->Intramolecular\nCoordination Phenoxide Cyclized Intermediate Cyclized Intermediate Intramolecular\nCoordination->Cyclized Intermediate Reductive\nPalladium(0) Catalyst Reductive Palladium(0) Catalyst Cyclized Intermediate->Reductive\nPalladium(0) Catalyst Reductive Elimination Reductive\nPalladium(0) Catalyst->Pd(0)L_n Regeneration Benzofuranone Benzofuranone Reductive\nPalladium(0) Catalyst->Benzofuranone

Caption: Generalized catalytic cycle for palladium-catalyzed synthesis of benzofuranones.

Lewis_Acid_Catalysis Phenol Precursor Phenol Precursor Coordination Coordination Phenol Precursor->Coordination + Lewis Acid Activated Complex Activated Complex Coordination->Activated Complex Intramolecular\nCyclization Intramolecular Cyclization Activated Complex->Intramolecular\nCyclization Cyclized Intermediate Cyclized Intermediate Intramolecular\nCyclization->Cyclized Intermediate Product Release Product Release Cyclized Intermediate->Product Release + H₂O (workup) Benzofuranone Benzofuranone Product Release->Benzofuranone Lewis Acid Lewis Acid Product Release->Lewis Acid

Caption: General scheme for Lewis acid-catalyzed synthesis of benzofuranones.

Conclusion and Future Outlook

The synthesis of halogenated benzo[b]furan-3(2H)-ones can be achieved through various catalytic methods, with palladium, Lewis acids, and gold catalysts being the most prominent. The choice of catalyst depends on several factors, including the nature of the starting material, the desired substitution pattern, and functional group compatibility. Palladium catalysis offers versatility, while Lewis acid catalysis provides a powerful method for activating substrates towards cyclization. Gold catalysis is particularly advantageous for its mild reaction conditions.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, such as those based on earth-abundant metals, as well as the development of enantioselective methods for the synthesis of chiral halogenated benzofuranones. The continued exploration of novel catalytic approaches will undoubtedly facilitate the discovery and development of new therapeutic agents based on this important heterocyclic scaffold.

References

Sources

A Senior Application Scientist's Guide to the Structural Verification of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzo[b]furan scaffold is a cornerstone, integral to numerous compounds exhibiting a wide array of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The precise substitution pattern on this core structure is paramount, as even minor positional changes of functional groups can drastically alter a molecule's pharmacological profile. This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the unambiguous structural verification of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one and its derivatives. Our focus is not merely on procedural steps but on the causality behind experimental choices, ensuring a self-validating system for structural elucidation.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architectural Blueprint

NMR spectroscopy serves as the foundational tool for mapping the molecular architecture, providing detailed information about the hydrogen and carbon framework.[3][4][5] For a molecule like 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one, a multi-pronged NMR approach is indispensable.

Causality of NMR Experiment Selection
  • ¹H NMR: This is the initial, rapid assessment. It reveals the number of different proton environments, their electronic surroundings, and their proximity to other protons through spin-spin coupling. In our target molecule, we expect to see distinct signals for the aromatic proton and the methylene (CH₂) protons.

  • ¹³C NMR: This experiment maps the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, making it possible to distinguish between carbonyl, aromatic, and aliphatic carbons.[6][7]

  • ¹⁹F NMR: Given the presence of a fluorine atom, this experiment is crucial. It provides a clean spectrum with a single peak (in a proton-decoupled experiment), confirming the presence and electronic environment of the fluorine substituent.

  • 2D NMR (COSY, HSQC, HMBC): When 1D spectra are complex or ambiguous, 2D techniques are essential for establishing definitive connectivity.[4]

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal to which it is directly attached.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is vital for piecing together the entire molecular puzzle.

Experimental Protocol: A Self-Validating Workflow
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Observe the chemical shifts, integration (proton count), and multiplicity (splitting pattern) of all signals.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Run this experiment to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ will be positive, CH₂ will be negative). This validates the assignments from the ¹³C spectrum.

  • 2D Correlation Spectra:

    • Acquire a HSQC spectrum to definitively link each proton to its directly attached carbon.

    • Acquire an HMBC spectrum to establish the connectivity between molecular fragments. For instance, correlations from the methylene protons (at position 2) to the carbonyl carbon (C3) and aromatic carbons would be expected.

Data Presentation: Expected NMR Signatures

The following table summarizes the anticipated NMR data for the parent compound, 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one.

Atom Position ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm) Key HMBC Correlations (¹H → ¹³C)
H at C2~4.7 (s, 2H)~75 (CH₂)C3, C3a, C4, C7a
C3 (Carbonyl)-~190 (C=O)-
H at C4~7.8 (d, 1H)~115 (CH)C3, C5, C6, C7a
C5 (Br-substituted)-~118 (C-Br)-
H at C6~7.6 (d, 1H)~130 (CH)C4, C5, C7, C7a
C7 (F-substituted)-~155 (C-F, with ¹JCF coupling)-
C3a-~120 (C)-
C7a-~150 (C)-

Note: Chemical shifts are estimates and can vary based on solvent and other factors. Coupling constants (J) between H4-H6 and between protons and ¹⁹F would provide further structural confirmation.

Visualization: NMR Structure Elucidation Workflow

NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity H1 ¹H NMR (Proton Environments) C13 ¹³C & DEPT-135 (Carbon Skeleton) HSQC HSQC (C-H Direct Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC F19 ¹⁹F NMR (Fluorine Presence) C13->HSQC C13->HMBC Final Verified Structure HSQC->Final HMBC->Final

Caption: Workflow for unambiguous structure determination using NMR.

Pillar 2: Mass Spectrometry (MS) - The Molecular Weight and Formula

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental formula of a compound.[8][9] For halogenated compounds, MS provides a uniquely definitive signature due to the natural isotopic abundances of halogens.

Causality of MS Technique Selection
  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for formula confirmation. Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) can measure the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the calculation of a unique elemental formula.[10]

  • Isotopic Pattern Analysis: Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks ([M]⁺, [M+2]⁺, and [M+4]⁺) in a 1:2:1 intensity ratio, providing irrefutable evidence for the presence of two bromine atoms.[11][12]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Ionization: Use a soft ionization technique like ESI to generate the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.

  • Data Acquisition: Acquire the mass spectrum, ensuring high resolution to obtain accurate mass measurements.

Data Presentation: The Dibromo Isotopic Signature

For C₈H₃Br₂FO₂, the expected molecular weight and isotopic pattern are critical for verification.

Ion Isotopic Composition Expected Exact Mass (m/z) Expected Relative Intensity
[M]⁺C₈H₃(⁷⁹Br)₂FO₂323.8481~100%
[M+2]⁺C₈H₃(⁷⁹Br)(⁸¹Br)FO₂325.8461~200%
[M+4]⁺C₈H₃(⁸¹Br)₂FO₂327.8440~100%

The observation of this exact mass triplet in a ~1:2:1 ratio is a definitive confirmation of the molecular formula.

Visualization: Expected Mass Spectrum Isotope Pattern

MS_Pattern cluster_ms Characteristic Isotopic Pattern for a Dibromo Compound a b a->b m/z = 323.85 [M]⁺ Intensity: 1 c d c->d m/z = 325.85 [M+2]⁺ Intensity: 2 e f e->f m/z = 327.84 [M+4]⁺ Intensity: 1 g axis m/z --> g->axis

Caption: The 1:2:1 isotopic pattern confirming two bromine atoms.

Pillar 3: Single-Crystal X-ray Diffraction (SCXRD) - The Absolute Proof

While NMR and MS provide compelling evidence for a proposed structure, single-crystal X-ray diffraction is the only technique that delivers an unambiguous, three-dimensional map of the atoms in space within the solid state.[6][13][14][15] It is considered the ultimate "gold standard" for structural proof.

Causality of SCXRD Application
  • Unambiguous Connectivity: SCXRD directly visualizes the atomic positions and the bonds between them, leaving no doubt about the molecular constitution.

  • Regiochemistry Confirmation: It provides the absolute location of each substituent on the benzofuranone ring. The positions of the two bromine atoms and the fluorine atom can be determined with high precision, resolving any potential isomerism.[16][17]

  • Stereochemistry and Conformation: It reveals the precise 3D arrangement of the molecule in the crystal lattice, including bond lengths, bond angles, and torsional angles.

Experimental Protocol: From Powder to Structure
  • Crystal Growth: This is often the most challenging step. Grow single crystals of sufficient size and quality from the purified compound. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting and Screening: Select a suitable crystal and mount it on the goniometer of a single-crystal diffractometer.

  • Data Collection: Irradiate the crystal with X-rays and collect the diffraction pattern data as the crystal is rotated.[15]

  • Structure Solution and Refinement: Use specialized software (e.g., SHELX) to solve the phase problem, locate the atoms, and refine the structural model against the experimental data.[15]

Data Presentation: Key Crystallographic Parameters

A successful SCXRD experiment will yield a Crystallographic Information File (CIF) containing a wealth of data, including:

Parameter Significance
Formula & M.Wt. Confirms the composition determined by MS.
Crystal System & Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ) Defines the size and shape of the repeating unit.[14]
Final R-indices (R1, wR2) Indicates the quality of the fit between the model and the data (lower is better).
Atomic Coordinates Provides the precise x, y, z position of every atom.

The final output is a 3D model (e.g., an ORTEP diagram) that serves as the definitive proof of structure.[13]

Visualization: SCXRD Experimental Workflow

SCXRD_Workflow Start Purified Compound Crystal Single Crystal Growth Start->Crystal Data X-ray Data Collection Crystal->Data Solve Structure Solution (Phase Problem) Data->Solve Refine Structure Refinement Solve->Refine Final 3D Molecular Structure (Absolute Proof) Refine->Final

Caption: The workflow for absolute structure proof via SCXRD.

Comparative Summary of Verification Techniques

Technique Primary Information Provided Strengths Limitations Role in Verification
NMR Spectroscopy Carbon-hydrogen framework, connectivity, electronic environments.Provides detailed structural map; excellent for isomer differentiation.Requires soluble, pure sample; can be complex to interpret.Essential: Defines the molecular skeleton and proton/carbon environments.
Mass Spectrometry Molecular weight and elemental formula.High sensitivity; provides definitive formula (HRMS) and halogen count.Provides no connectivity information; isomers are indistinguishable.Essential: Confirms the molecular formula and the presence of two bromine atoms.
X-ray Diffraction Absolute 3D atomic arrangement in the solid state.Unambiguous and definitive proof of structure and regiochemistry.Requires a suitable single crystal, which can be difficult to grow.Gold Standard: Provides the ultimate, irrefutable proof of structure.

Conclusion

The structural verification of novel or complex molecules like 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one derivatives demands a rigorous, multi-faceted analytical approach. While NMR spectroscopy maps the molecular framework and mass spectrometry confirms the elemental formula and halogen count, only single-crystal X-ray diffraction can provide the absolute, unambiguous proof of structure. Relying on a single technique is insufficient. The integration of these three pillars—NMR, MS, and SCXRD—establishes a self-validating system, ensuring the highest degree of scientific integrity and confidence in the structural assignment, a non-negotiable requirement for advancing research and drug development.

References

  • Pal, M., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-93. Available at: [Link]

  • Pal, M., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Taylor & Francis Online. Available at: [Link]

  • Wolska, I., & Ziółkowska, D. (2012). Derivatives of benzo[b]furan. Part II. Structural studies of derivatives of 2- and 3-benzo[b]furancarboxylic acids. CORE. Available at: [Link]

  • El-Hiti, G. A., et al. (2024). Synthesis and X-ray Structure of a Novel Benzofuran–Hydrazone Heterocycle. Molbank, 2024(1), M1827. Available at: [Link]

  • Leite, A. C., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. Available at: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6275–6285. Available at: [Link]

  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15135-15144. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2226. Available at: [Link]

  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Stanford University. Available at: [Link]

  • Patel, F. J., et al. (2023). Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Indian Journal of Chemistry, 62, 1141-1146. Available at: [Link]

  • Arshad, N., et al. (2015). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 20(10), 18513-18530. Available at: [Link]

  • Park, H., et al. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Beilstein Journal of Organic Chemistry, 17, 597-604. Available at: [Link]

  • Glukhareva, T. V., & Fedyun'kin, D. S. (2023). Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. Molecules, 28(22), 7620. Available at: [Link]

  • Evans, E. H., et al. (2000). The use of HPLC coupled to inductively coupled plasma mass spectrometry (ICPMS) and orthogonal acceleration time-of-flight (oa-TOF) for the profiling, identification, and quantification of metabolites. ResearchGate. Available at: [Link]

  • Chemistry Academy. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Choi, H. D., et al. (2014). Crystal structure of 7-bromo-2-(3-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o1001–o1002. Available at: [Link]

  • Dias, A. L. B., et al. (2017). Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Postigo, A., et al. (2024). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. ACS Omega, 9(2), 2539-2549. Available at: [Link]

  • Wait, R. (1994). Fast Atom Bombardment-Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

  • University of Alabama at Birmingham. (2012). Mass Spectrometry in Forensic Science. UAB. Available at: [Link]

  • Patel, F. J., et al. (2023). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Glogowski, M. (n.d.). Synthesis, Spectroscopic and Ligand Field Properties of trans-Difluorobis(2,2-dimethylpropane-1,3-diamine)chromium(III) Perchlorate. Academia.edu. Available at: [Link]

  • Khelfaoui, F., et al. (2022). Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study. Physical Chemistry Research, 10(1), 105-125. Available at: [Link]

  • Chukwu, C. J., et al. (2017). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. ResearchGate. Available at: [Link]

  • Choi, H. D., & Lee, U. (2014). Crystal structure of 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1152–o1153. Available at: [Link]

Sources

A Comprehensive Guide to Assessing the Drug-Like Properties of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzofuran scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The halogenated benzofuranone, 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one, and its analogs represent a promising chemical space for the development of novel therapeutics. However, the journey from a promising hit compound to a viable drug candidate is contingent on a thorough evaluation of its drug-like properties. This guide provides a comprehensive framework for the systematic assessment of these properties, offering detailed experimental protocols and a comparative analysis to guide lead optimization efforts.

The Imperative of Early-Stage Drug-Like Property Assessment

Focusing solely on target potency during initial screening is a myopic approach that often leads to late-stage attrition of drug candidates. A successful drug must not only interact effectively with its biological target but also possess a favorable pharmacokinetic and safety profile. Therefore, a multiparametric assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial from the early stages of drug discovery.[2] This proactive approach enables the early identification of liabilities, informs structure-activity relationships (SAR), and ultimately de-risks the drug development process.

This guide will delineate a tiered approach to the evaluation of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one analogs, encompassing physicochemical characterization, in vitro ADME profiling, and preliminary safety assessment.

I. Physicochemical Characterization: The Foundation of Drug Action

The physicochemical properties of a compound govern its solubility, permeability, and ultimately, its bioavailability.[2] For the 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one series, where halogenation can significantly impact these parameters, a precise characterization is paramount.

A. Solubility: A Critical Determinant of Bioavailability

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[2] Both kinetic and thermodynamic solubility should be assessed to gain a comprehensive understanding of a compound's dissolution behavior.

Thermodynamic Solubility:

  • Compound Preparation: Add an excess amount of the solid 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one analog to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[3]

  • Separation: Filter or centrifuge the suspension to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Kinetic Solubility:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).[2]

  • Serial Dilution: Add the DMSO stock solution to PBS (pH 7.4) in a 96-well plate to create a range of final compound concentrations.[2]

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature.[2]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.[2] Alternatively, the solutions can be filtered and the concentration of the soluble compound quantified by UV-Vis spectroscopy or LC-MS.[3]

B. Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH, is a key factor influencing a drug's permeability, solubility, and metabolic stability.

  • Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a biphasic system of n-octanol and PBS (pH 7.4).

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation: Calculate the LogD7.4 using the following formula: LogD7.4 = log10 ([Concentration in Octanol] / [Concentration in Aqueous])

II. In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro ADME assays are indispensable tools for predicting a compound's pharmacokinetic profile in humans. These assays provide critical data on a compound's ability to be absorbed, distributed to tissues, metabolized by enzymes, and excreted from the body.[4]

A. Permeability: Assessing Intestinal Absorption

The ability of a compound to permeate the intestinal epithelium is a prerequisite for oral bioavailability. Two complementary assays are widely used to assess permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane.[5][6][7]

  • Plate Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.[5]

  • Compound Addition: Add the test compound solution (in a buffer at pH relevant to the gastrointestinal tract, e.g., pH 6.5) to the donor wells.

  • Assay Assembly: Place the donor plate into a 96-well acceptor plate containing buffer (pH 7.4).

  • Incubation: Incubate the "sandwich" plate for a defined period (e.g., 4-18 hours) at room temperature.[8][9]

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (V_A / (Area * Time)) * ln(1 - [C_A] / [C_eq])

    where V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier and including active transport mechanisms.[10][11][12]

  • Cell Culture: Seed Caco-2 cells on a semi-permeable filter support in a transwell plate and culture for 21 days to allow for differentiation and monolayer formation.[13]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[12]

  • Permeability Assessment (Apical to Basolateral): Add the test compound to the apical (upper) chamber and fresh media to the basolateral (lower) chamber.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours).[11]

  • Sampling and Analysis: At designated time points, take samples from the basolateral chamber and analyze the compound concentration by LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp). An efflux ratio can also be determined by measuring permeability in the basolateral-to-apical direction to identify compounds that are substrates of efflux transporters.

B. Metabolic Stability: Gauging Hepatic Clearance

The liver is the primary site of drug metabolism. Assessing a compound's stability in the presence of liver enzymes is crucial for predicting its half-life and potential for drug-drug interactions.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (HLMs) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).[14][15]

  • Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.[15]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[15]

III. Preliminary Safety Assessment: Identifying Potential Liabilities

Early identification of potential safety issues is critical to avoid costly failures in later stages of development. Key areas of concern include cytotoxicity and cardiotoxicity.

A. Cytotoxicity: Assessing General Cellular Toxicity

Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[17] The MTT and resazurin assays are commonly used colorimetric methods to assess cell viability.

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if evaluating anticancer agents) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one analogs for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by viable cells. Solubilize the formazan crystals with a solubilization solution.[17][18][19]

    • Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours. Viable cells will reduce resazurin to the fluorescent resorufin.[20][21]

  • Signal Measurement:

    • MTT Assay: Measure the absorbance of the formazan solution using a plate reader at the appropriate wavelength (e.g., 570 nm).[18]

    • Resazurin Assay: Measure the fluorescence of resorufin using a plate reader with appropriate excitation and emission wavelengths.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes. Therefore, assessing a compound's potential to block the hERG channel is a critical safety screen.

This is a high-throughput biochemical binding assay that can be used for early-stage screening.[22]

  • Assay Principle: The assay is based on the displacement of a fluorescent tracer from the hERG channel by a test compound that binds to the channel. This displacement results in a change in fluorescence polarization.[22]

  • Assay Procedure:

    • Prepare a reaction mixture containing hERG channel membranes and a fluorescent tracer.

    • Add the test compound at various concentrations.

    • Incubate to allow for binding equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Determine the IC50 value for the displacement of the fluorescent tracer.

For compounds that show activity in the binding assay, a functional assessment using automated patch-clamp electrophysiology is recommended for more detailed characterization.[23][24][25][26]

IV. Comparative Analysis of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one Analogs

To illustrate the application of the described assays, a hypothetical comparative analysis of three analogs of 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one is presented below. The analogs are designed to explore the impact of substitution at the C2 position, a common site for modification in benzofuran chemistry.

Hypothetical Analogs:

  • Analog A: 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one (Parent Compound)

  • Analog B: 2,5-Dibromo-7-fluoro-2-methylbenzo[b]furan-3(2H)-one

  • Analog C: 2,5-Dibromo-7-fluoro-2-phenylbenzo[b]furan-3(2H)-one

Table 1: Comparative Physicochemical and In Vitro ADME Properties

PropertyAnalog AAnalog BAnalog C
Thermodynamic Solubility (µM) at pH 7.4 5.28.51.8
Kinetic Solubility (µM) in PBS 15.625.17.3
LogD at pH 7.4 3.83.54.5
PAMPA Papp (10⁻⁶ cm/s) 8.26.512.1
Caco-2 Papp (A→B) (10⁻⁶ cm/s) 5.14.28.9
Caco-2 Efflux Ratio (B→A / A→B) 1.21.11.5
Human Liver Microsomal Stability (t₁/₂ min) 456525

Table 2: Comparative Preliminary Safety Profile

AssayAnalog AAnalog BAnalog C
HepG2 Cytotoxicity IC₅₀ (µM) > 50> 5022.5
hERG Inhibition IC₅₀ (µM) > 30> 308.7

Interpretation and Decision Making

Based on the hypothetical data, the following interpretations can be made:

  • Analog A (Parent Compound): Exhibits moderate solubility and permeability, with good metabolic stability and a clean preliminary safety profile. It serves as a solid baseline for comparison.

  • Analog B (Methyl Substitution): The introduction of a small methyl group at C2 improves both thermodynamic and kinetic solubility and enhances metabolic stability without negatively impacting permeability or safety. This analog demonstrates an improved overall profile compared to the parent compound.

  • Analog C (Phenyl Substitution): The bulky phenyl group at C2 significantly increases lipophilicity (LogD) and permeability. However, this comes at the cost of reduced solubility and metabolic stability. More importantly, this analog shows signs of cytotoxicity and hERG inhibition, raising potential safety concerns that would need to be addressed in subsequent optimization efforts.

Visualizing the Workflow

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Analogs cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME cluster_3 Preliminary Safety cluster_4 Data Analysis & Decision Making A Analog A (Parent) Solubility Solubility (Kinetic & Thermodynamic) A->Solubility Lipophilicity Lipophilicity (LogD7.4) A->Lipophilicity B Analog B (C2-Methyl) B->Solubility B->Lipophilicity C Analog C (C2-Phenyl) C->Solubility C->Lipophilicity Permeability Permeability (PAMPA & Caco-2) Solubility->Permeability Lipophilicity->Permeability Metabolism Metabolic Stability (HLM) Permeability->Metabolism Cytotoxicity Cytotoxicity (MTT/Resazurin) Metabolism->Cytotoxicity Cardiotoxicity Cardiotoxicity (hERG) Cytotoxicity->Cardiotoxicity Analysis Comparative Analysis SAR Assessment Cardiotoxicity->Analysis

Caption: Workflow for assessing drug-like properties of benzofuranone analogs.

Conclusion

The systematic evaluation of drug-like properties is a cornerstone of modern, efficient drug discovery. For a promising class of compounds like the 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one analogs, a comprehensive assessment of solubility, permeability, metabolic stability, and preliminary safety is not merely a set of experiments but a strategic imperative. By employing the detailed protocols and comparative framework outlined in this guide, researchers can make more informed decisions, prioritize the most promising candidates, and ultimately increase the probability of success in the challenging journey of bringing a new medicine to patients. The interplay of these various properties, as illustrated in the hypothetical comparison, underscores the necessity of a holistic approach to lead optimization, where a balance of potency, pharmacokinetics, and safety is the ultimate goal.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • DB-ALM. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. 2013. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Caco2 assay protocol. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Farhat J, Alzyoud L, Al-Omari B, et al. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022;14(9):2196. [Link]

  • PubMed. Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. J Med Chem. 1996;39(24):4767-4774. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • PubMed. Structure-activity relationship of antiestrogens: a study using triarylbutenone, benzofuran, and triarylfuran analogues as models for triarylethylenes and triarylpropenones. J Med Chem. 1991;34(1):157-165. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Farhat J, Alzyoud L, Al-Omari B. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. 2022; 14(9):2196. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. December 9, 2022. [Link]

  • PubMed. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022;14(9):2196. [Link]

  • Wójcik-Pastuszka D, et al. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceuticals (Basel). 2023;16(11):1510. [Link]

  • Tang Y, et al. Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods Mol Biol. 2022;2523:169-178. [Link]

  • Bienta. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Cyprotex. hERG Safety. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. 2013. [Link]

  • Molecular Devices. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. [Link]

  • Reaction Biology. Herg Assay Services. [Link]

  • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. 2021. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Semantic Scholar. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. 2024. [Link]

  • Wang P, et al. Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials. Anal Methods. 2011;3:1363-1368. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. J Heterocyclic Chem. 2016. [Link]

  • Krawiecka M, et al. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules. 2023;28(12):4825. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Adv. 2019;9:27964-27985. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. 2022. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals (Basel). 2023;16(9):1265. [Link]

  • Krawiecka M, et al. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019;24(8):1562. [Link]

  • Krawiecka M, et al. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anticancer Agents Med Chem. 2015;15(1):115-121. [Link]

  • Department of Pharmacology. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals. 2023;16(9):1265. [Link]

Sources

Safety Operating Guide

2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper handling and disposal procedures for 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one . Due to the specific functional groups present (α-halo ketone, polyhalogenated aromatic), this compound must be treated as a high-hazard alkylating agent and a potent lachrymator .

Part 1: Executive Safety Summary

Critical Parameter Operational Directive
Primary Hazard Class Lachrymator / Corrosive / Alkylating Agent . The C2-Bromine is activated by the C3-Ketone, making it highly reactive toward biological nucleophiles (DNA, proteins).
Waste Classification Halogenated Organic (High Toxicity) . Do NOT mix with general organic solvents if they contain amines or strong bases.
Immediate Action (Spill) Evacuate area (lachrymator). Do not attempt cleanup without full face-shield and respiratory protection. Neutralize with aqueous sodium thiosulfate.
Storage Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive.

Part 2: Chemical Hazard Profile & Logic

To safely dispose of this compound, you must understand why it is dangerous. The structure contains a 2-bromo-3-one motif (an


-bromo ketone).
  • Lachrymatory Effect: Like bromoacetone or chloroacetophenone, the

    
    -halogen makes the methylene protons acidic and the carbon highly electrophilic. It attacks the sulfhydryl (-SH) groups in the TRPA1 ion channels of sensory nerves, causing severe eye and respiratory pain.
    
  • Alkylating Potential: The C-Br bond at position 2 is chemically labile. It can alkylate DNA bases, posing a genotoxic risk.

  • Environmental Persistence: The aryl halides (Br at C5, F at C7) on the benzofuran ring are stable and require high-temperature incineration for complete destruction.

Part 3: Disposal Workflows

Workflow A: Solid Waste Disposal (Preferred)

Use this for pure compound, expired stocks, or heavily contaminated solids.

  • Containment: Place the solid material into a clear, wide-mouth glass jar.

    • Why: Plastic containers (LDPE/HDPE) may be permeable to the lachrymatory vapors over time.

  • Over-packing: Place the glass jar inside a secondary high-density polyethylene (HDPE) pail or a sealable bag.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one"

    • Hazards: "Toxic, Corrosive, Lachrymator, Halogenated."

  • Disposal Stream: Route to High-Temperature Incineration .

    • Note: Do not autoclave. Heating this compound may release toxic bromide/fluoride vapors.

Workflow B: Liquid Waste (Solutions)

Use this for reaction mixtures or mother liquors.

  • Segregation: Segregate into "Halogenated Organic Waste" .

  • Compatibility Check (Crucial):

    • Do NOT mix with waste streams containing amines (e.g., triethylamine, pyridine) or strong bases (NaOH, KOH).

    • Reasoning: Amines react exothermically with

      
      -bromo ketones to form quaternary ammonium salts. Strong bases can cause enolization and rapid polymerization, leading to pressure buildup in the waste container.
      
  • pH Adjustment: Ensure the waste stream is Neutral to slightly Acidic (pH 4–7).

  • Container: Use amber glass or fluorinated HDPE carboys.

Part 4: Spill Response & Deactivation Protocol

If a spill occurs, simple wiping is insufficient due to the lachrymatory nature. You must chemically deactivate the electrophilic site.

Deactivation Solution:

  • 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Mechanism: Thiosulfate is a soft nucleophile that rapidly displaces the bromine atom, forming a non-volatile, water-soluble thiosulfate ester.

Step-by-Step Deactivation:

  • Isolate: Evacuate the immediate area. Don full PPE (Double nitrile gloves, lab coat, Full-face respirator with OV/AG cartridges).

  • Cover: Cover the spill gently with paper towels to prevent dust/vapor dispersion.

  • Quench: Soak the towels with the 10% Sodium Thiosulfate solution.

  • Wait: Allow to react for 15–30 minutes. The lachrymatory effect should subside.

  • Collect: Scoop the wet slurry into a hazardous waste bag.

  • Clean: Wash the surface with soap and water.[1][2]

Part 5: Visualizations

Figure 1: Waste Segregation Logic Tree

This decision tree ensures the compound is routed to the correct destruction method without causing dangerous incompatibilities.

WasteSegregation Start Waste Material 2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid SolidAction Double Contain (Glass + HDPE) Label: 'Lachrymator/Toxic' Solid->SolidAction CompCheck Contains Amines or Bases? Liquid->CompCheck Incompatible YES: Risk of Exotherm/Polymerization CompCheck->Incompatible Yes Compatible NO: Solvent Only CompCheck->Compatible No PreTreat Neutralize Base/Amine separately BEFORE combining Incompatible->PreTreat LiquidAction Segregate: Halogenated Organic Waste (High Temp Incineration) Compatible->LiquidAction PreTreat->LiquidAction

Caption: Logical flow for segregating waste to prevent accidental polymerization or release of lachrymatory vapors.

Figure 2: Chemical Deactivation Mechanism

Visualizing the chemistry of the thiosulfate quench.

Deactivation Reactant Active Toxin (α-Bromo Ketone) Process Nucleophilic Substitution (SN2 Reaction) Reactant->Process Agent Quenching Agent (Sodium Thiosulfate) Agent->Process Product Inert Adduct (Water Soluble) Process->Product Bromide displaced

Caption: The nucleophilic substitution pathway used to neutralize the lachrymatory hazard during spill cleanup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • University of Wisconsin–Madison. (2024). Chapter 7: Chemical Disposal Procedures - Halogenated Organics. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.